Product packaging for Enzalutamide(Cat. No.:CAS No. 915087-33-1)

Enzalutamide

Numéro de catalogue: B1683756
Numéro CAS: 915087-33-1
Poids moléculaire: 464.4 g/mol
Clé InChI: WXCXUHSOUPDCQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enzalutamide is a high-purity, non-steroidal androgen receptor inhibitor supplied for research use in oncology studies. Its primary research value lies in its multi-step mechanism of action to antagonize the androgen receptor pathway, a key driver in prostate cancer progression. Unlike first-generation antiandrogens, this compound exerts its effect by competitively inhibiting androgen binding, impeding nuclear translocation of the activated receptor, and disrupting DNA binding and coactivator recruitment within the nucleus . This comprehensive inhibition induces apoptosis and suppresses tumor growth in preclinical models. This compound is a critical tool for investigating castration-resistant prostate cancer (CRPC) mechanisms and exploring novel therapeutic strategies. Research applications include the study of cellular signaling pathways, drug resistance mechanisms, and the efficacy of combination therapies. The recommended standard dosage for in vivo research is 160 mg per day, though studies indicate that dose reduction may maintain efficacy while improving tolerability in certain models . Researchers should be aware that this compound is metabolized by CYP2C8 and CYP3A4 and is a strong inducer of CYP3A4, which may be relevant for designing drug interaction studies . This product is provided For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16F4N4O2S B1683756 Enzalutamide CAS No. 915087-33-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCXUHSOUPDCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10912307
Record name Enzalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Enzalutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08899
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

915087-33-1
Record name Enzalutamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915087-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enzalutamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915087331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enzalutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08899
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enzalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENZALUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93T0T9GKNU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Enzalutamide's Effect on Androgen Receptor Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzalutamide is a potent, second-generation androgen receptor (AR) signaling inhibitor that has become a cornerstone in the treatment of castration-resistant prostate cancer (CRPC). Unlike first-generation antiandrogens, this compound targets multiple critical steps in the AR signaling cascade, leading to a more profound and sustained inhibition of androgen-driven tumor growth.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on AR signaling pathways, and the molecular mechanisms that contribute to the development of resistance. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and overcome the challenges associated with AR-targeted therapies.

Core Mechanism of Action

This compound exerts its anti-tumor effects by disrupting the AR signaling pathway at three key junctures:

  • Inhibition of Androgen Binding: this compound competitively binds to the ligand-binding domain (LBD) of the AR with a significantly higher affinity than first-generation antiandrogens like bicalutamide.[1] This prevents the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), thereby blocking the initial step of receptor activation.[1][3]

  • Prevention of Nuclear Translocation: Upon androgen binding, the AR undergoes a conformational change and translocates from the cytoplasm to the nucleus. This compound's interaction with the AR impedes this crucial step, effectively sequestering the receptor in the cytoplasm and preventing it from reaching its nuclear targets.

  • Impairment of DNA Binding and Coactivator Recruitment: For the AR that does translocate to the nucleus, this compound further disrupts its function by impairing its ability to bind to androgen response elements (AREs) on the DNA. This, in turn, prevents the recruitment of coactivators necessary for the transcription of AR target genes that drive prostate cancer cell proliferation and survival.

Quantitative Analysis of this compound's Activity

The following tables summarize key quantitative data on the in vitro activity of this compound across various prostate cancer cell lines.

Table 1: this compound's Potency in Prostate Cancer Cell Lines

Cell LineAR StatusIC50 (Cell Viability)IC50 (AR Transcriptional Activity)Reference(s)
LNCaPAR-positive (T878A mutation)14 µM - 27 µM0.12 ± 0.04 μM
C4-2AR-positive~27 µMNot Reported
22Rv1AR-positive, AR-V7 positiveHigh (Resistant)Not Reported
PC-3AR-negative>50 µMNot Applicable

Table 2: Effect of this compound on AR Target Gene Expression

GeneCell LineTreatment ConditionsFold Change in ExpressionReference(s)
PSA (KLK3)LNCaP10 µM this compoundSignificant Decrease
TMPRSS2LNCaP10 µM this compoundSignificant Decrease
FKBP5LNCaPThis compoundSignificant Decrease
UBE2C22Rv1 (AR-V7 positive)This compoundNo Significant Change
CDK122Rv1 (AR-V7 positive)This compoundNo Significant Change

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the androgen receptor signaling pathway and the points of inhibition by this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR (complexed with HSPs) Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational Change AR_dimer AR Dimer AR_active->AR_dimer Nuclear Translocation & Dimerization This compound This compound This compound->AR_inactive Inhibits Binding This compound->AR_active Inhibits Translocation This compound->AR_dimer Inhibits DNA Binding Coactivators Coactivators This compound->Coactivators Inhibits Recruitment ARE Androgen Response Element (ARE) AR_dimer->ARE Binds AR_dimer->ARE ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Androgen Receptor Signaling and this compound's Inhibition Points.

Mechanisms of Resistance to this compound

Despite its efficacy, acquired resistance to this compound is a significant clinical challenge. The primary mechanisms of resistance can be broadly categorized as AR-dependent and AR-independent.

AR-Dependent Resistance
  • AR Gene Amplification and Overexpression: Increased levels of the AR protein can overwhelm the inhibitory effects of this compound.

  • AR Mutations: Mutations in the AR ligand-binding domain can alter the binding of this compound, sometimes converting it into a partial agonist.

  • Androgen Receptor Splice Variants (AR-Vs): The most well-characterized of these is AR-V7, which lacks the LBD and is therefore not targeted by this compound. AR-V7 is constitutively active and can drive the transcription of a subset of AR target genes, promoting cell proliferation in the presence of this compound. In patients with metastatic CRPC, the detection of AR-V7 in circulating tumor cells is associated with resistance to this compound.

AR-Independent Resistance
  • Bypass Signaling Pathways: Upregulation of alternative signaling pathways can promote tumor growth independently of the AR. A key example is the glucocorticoid receptor (GR) signaling pathway. The GR can bind to a subset of AREs and drive the expression of genes that overlap with the AR transcriptional program, thereby compensating for AR inhibition by this compound.

  • Lineage Plasticity: Prostate cancer cells can undergo a phenotypic switch to a more AR-independent state, such as a neuroendocrine-like phenotype, which does not rely on AR signaling for survival.

Enzalutamide_Resistance cluster_ar_dependent AR-Dependent Resistance cluster_ar_independent AR-Independent Resistance AR_Amp AR Amplification/ Overexpression AR_Signaling AR Signaling AR_Amp->AR_Signaling Reactivates AR_Mut AR Mutations AR_Mut->AR_Signaling Reactivates AR_V7 AR Splice Variants (e.g., AR-V7) Tumor_Growth Tumor Growth & Survival AR_V7->Tumor_Growth Drives (LBD-independent) GR_Pathway Glucocorticoid Receptor (GR) Pathway Activation GR_Pathway->Tumor_Growth Bypasses AR Lineage_Plasticity Lineage Plasticity (e.g., Neuroendocrine Differentiation) Lineage_Plasticity->Tumor_Growth Bypasses AR This compound This compound This compound->AR_Signaling Inhibits AR_Signaling->Tumor_Growth

Caption: Mechanisms of Acquired Resistance to this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on AR signaling.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the androgen receptor.

Workflow Diagram:

Binding_Assay_Workflow Start Prepare AR-containing cell lysates or recombinant AR protein Incubate Incubate AR with a fixed concentration of radiolabeled androgen (e.g., [3H]-DHT) and varying concentrations of This compound Start->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound fraction using scintillation counting Separate->Measure Analyze Analyze data to determine IC50 and Ki values Measure->Analyze End Determine Binding Affinity Analyze->End

Caption: Workflow for Competitive Radioligand Binding Assay.

Detailed Protocol:

  • Preparation of Receptor Source:

    • Prepare cell lysates from AR-expressing prostate cancer cells (e.g., LNCaP) or use purified recombinant AR protein.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, set up the binding reactions in a suitable binding buffer.

    • Each reaction should contain:

      • A fixed concentration of radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT).

      • A range of concentrations of unlabeled this compound (or other competitor).

      • The AR-containing lysate or recombinant protein.

    • Include controls for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a high concentration of unlabeled androgen).

  • Incubation:

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (typically 16-24 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter mat.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Immunofluorescence for AR Nuclear Translocation

This method visualizes the subcellular localization of the AR and quantifies the effect of this compound on its nuclear translocation.

Workflow Diagram:

Immunofluorescence_Workflow Start Seed prostate cancer cells on coverslips Treat Treat cells with vehicle, androgen (e.g., DHT), and/or this compound Start->Treat Fix_Perm Fix and permeabilize cells Treat->Fix_Perm Block Block non-specific antibody binding Fix_Perm->Block Primary_Ab Incubate with primary antibody against AR Block->Primary_Ab Secondary_Ab Incubate with fluorescently labeled secondary antibody Primary_Ab->Secondary_Ab Counterstain Counterstain nuclei (e.g., with DAPI) Secondary_Ab->Counterstain Image Acquire images using a fluorescence microscope Counterstain->Image Analyze Quantify nuclear vs. cytoplasmic fluorescence intensity Image->Analyze End Determine AR Localization Analyze->End

Caption: Workflow for Immunofluorescence Staining of AR.

Detailed Protocol:

  • Cell Culture:

    • Seed prostate cancer cells (e.g., LNCaP) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with the desired concentrations of this compound, androgen (e.g., DHT), or vehicle control for the specified time.

  • Fixation and Permeabilization:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with a primary antibody specific for the androgen receptor, diluted in blocking buffer, overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal in a large number of cells using image analysis software.

    • Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of AR nuclear translocation.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if this compound affects the binding of the AR to specific DNA sequences (AREs) in the promoter regions of its target genes.

Workflow Diagram:

ChIP_Workflow Start Treat cells with vehicle, androgen, and/or this compound Crosslink Crosslink proteins to DNA with formaldehyde Start->Crosslink Lyse_Sonication Lyse cells and shear chromatin by sonication Crosslink->Lyse_Sonication Immunoprecipitate Immunoprecipitate AR-DNA complexes with an AR-specific antibody Lyse_Sonication->Immunoprecipitate Reverse_Crosslink Reverse crosslinks and purify the DNA Immunoprecipitate->Reverse_Crosslink qPCR Quantify the amount of precipitated DNA from specific gene promoters (e.g., PSA) using qPCR Reverse_Crosslink->qPCR Analyze Analyze data as fold enrichment over control qPCR->Analyze End Determine AR-DNA Binding Analyze->End

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) Assay.

Detailed Protocol:

  • Cell Treatment and Crosslinking:

    • Treat prostate cancer cells with this compound, androgen, or vehicle as required.

    • Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse the cells.

    • Shear the chromatin to an average size of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G magnetic beads.

    • Incubate the sheared chromatin overnight at 4°C with an antibody specific for the androgen receptor or a negative control IgG.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.

    • Elute the protein-DNA complexes from the beads.

  • Reverse Crosslinking and DNA Purification:

    • Reverse the protein-DNA crosslinks by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the ARE-containing regions of AR target genes (e.g., the PSA promoter/enhancer) and a negative control region.

    • Analyze the data using the percent input method or by calculating the fold enrichment over the IgG control.

Dual-Luciferase Reporter Assay

This assay measures the transcriptional activity of the AR in response to androgens and the inhibitory effect of this compound.

Workflow Diagram:

Luciferase_Assay_Workflow Start Co-transfect cells with an AR expression vector, a firefly luciferase reporter vector with AREs, and a Renilla luciferase control vector Treat Treat cells with vehicle, androgen, and/or this compound Start->Treat Lyse Lyse the cells to release the luciferase enzymes Treat->Lyse Measure_Firefly Measure firefly luciferase activity (experimental reporter) Lyse->Measure_Firefly Measure_Renilla Measure Renilla luciferase activity (transfection control) Measure_Firefly->Measure_Renilla Analyze Normalize firefly to Renilla luciferase activity and calculate fold change Measure_Renilla->Analyze End Determine AR Transcriptional Activity Analyze->End

Caption: Workflow for Dual-Luciferase Reporter Assay.

Detailed Protocol:

  • Cell Transfection:

    • Co-transfect prostate cancer cells (or other suitable cell lines) with:

      • An AR expression vector (if the cells do not endogenously express AR).

      • A firefly luciferase reporter plasmid containing a promoter with multiple AREs.

      • A Renilla luciferase control plasmid (for normalization of transfection efficiency).

  • Treatment:

    • After transfection, treat the cells with a range of concentrations of this compound in the presence or absence of an androgen agonist (e.g., DHT).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement:

    • Transfer the cell lysate to a luminometer plate.

    • Add the firefly luciferase substrate and measure the luminescence.

    • Add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then measure the Renilla luminescence.

  • Data Analysis:

    • For each sample, calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 for inhibition of AR transcriptional activity.

Conclusion

This compound is a highly effective inhibitor of the androgen receptor signaling pathway, acting at multiple levels to block androgen-driven prostate cancer growth. However, the development of resistance remains a significant clinical hurdle. A thorough understanding of the molecular mechanisms of both this compound's action and the pathways that drive resistance is crucial for the development of novel therapeutic strategies to improve outcomes for patients with advanced prostate cancer. This technical guide provides a comprehensive overview of the current knowledge in this area, including quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community.

References

Enzalutamide: A Technical Guide to its Chemical Structure and Synthesis for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Enzalutamide, marketed under the brand name Xtandi, is a potent second-generation nonsteroidal antiandrogen (NSAA) that has become a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and other forms of advanced prostate cancer.[1][2] Its mechanism of action involves a multi-faceted inhibition of the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer cell proliferation and survival.[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key quantitative data of this compound, tailored for professionals in the field of oncological research and drug development.

Chemical Structure and Properties

This compound is a complex organic molecule with the IUPAC name 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl}-2-fluoro-N-methylbenzamide.[1] Its chemical structure is characterized by a central thiohydantoin ring system linked to a trifluoromethyl-substituted cyanophenyl group and a fluorinated N-methylbenzamide moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₁₆F₄N₄O₂S[1]
Molecular Weight 464.44 g/mol
Appearance White to off-white solid
Solubility Practically insoluble in water; Freely soluble in acetone
Melting Point 198-200°C
BCS Class Class 2 (low solubility, high permeability)

Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

This compound exerts its therapeutic effect by potently and comprehensively inhibiting the androgen receptor (AR) signaling pathway at multiple critical steps. Unlike first-generation antiandrogens, this compound's mechanism is threefold:

  • Competitive Inhibition of Androgen Binding: this compound binds to the ligand-binding domain of the AR with a significantly higher affinity than endogenous androgens like dihydrotestosterone (DHT), thereby preventing receptor activation.

  • Inhibition of Nuclear Translocation: It hinders the translocation of the activated AR from the cytoplasm into the nucleus, a crucial step for the receptor to exert its transcriptional activity.

  • Impairment of DNA Binding and Coactivator Recruitment: For any AR that does manage to translocate to the nucleus, this compound disrupts its ability to bind to androgen response elements (AREs) on the DNA and to recruit necessary coactivator proteins, ultimately preventing the transcription of androgen-dependent genes that drive tumor growth.

Enzalutamide_MoA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR Binds AR_DHT AR-DHT Complex AR->AR_DHT This compound This compound This compound->AR Competitively Inhibits Binding AR_DHT_n AR-DHT Complex This compound->AR_DHT_n Inhibits Nuclear Translocation DNA DNA (AREs) This compound->DNA Inhibits DNA Binding & Coactivator Recruitment AR_DHT->AR_DHT_n Nuclear Translocation AR_DHT_n->DNA Binds Gene_Transcription Gene Transcription (Tumor Growth) DNA->Gene_Transcription Coactivators Coactivators Coactivators->DNA Recruited

Androgen Receptor Signaling Pathway and Inhibition by this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process. One common and scalable route involves the reaction of two key intermediates: methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate and 4-isothiocyanato-2-(trifluoromethyl)benzonitrile .

Enzalutamide_Synthesis cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_step Final Cyclization A 4-Bromo-2-fluoro-N-methylbenzamide C 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino) -2-methylpropanoic acid A->C B 2-Aminoisobutyric acid B->C D Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino) -2-methylpropanoate C->D Esterification This compound This compound D->this compound E 4-Amino-2-(trifluoromethyl)benzonitrile G 4-Isothiocyanato-2- (trifluoromethyl)benzonitrile E->G F Thiophosgene F->G G->this compound

Synthetic Workflow for this compound.

Experimental Protocols

Synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile

A common method for the synthesis of this key intermediate involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with thiophosgene.

  • Reactants:

    • 4-Amino-2-(trifluoromethyl)benzonitrile (12 mmol)

    • Thiophosgene (13 mmol)

    • Water (22 ml)

    • Chloroform

  • Procedure:

    • To a well-stirred heterogeneous mixture of thiophosgene in water at room temperature, add 4-amino-2-(trifluoromethyl)benzonitrile portionwise over 15 minutes.

    • Continue stirring for an additional hour.

    • Extract the reaction mixture with chloroform (3 x 15 ml).

    • Combine the organic phases, dry over MgSO₄, and evaporate to dryness under reduced pressure to yield the desired product as a brownish solid.

Synthesis of 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

This intermediate is synthesized from 4-bromo-2-fluoro-N-methylbenzamide and 2-aminoisobutyric acid.

  • Reactants:

    • 4-bromo-2-fluoro-N-methylbenzamide (43.1 mmol)

    • 2-aminoisobutyric acid (64.7 mmol)

    • Potassium carbonate (172.4 mmol)

    • Proline (4.31 mmol)

    • CuCl (4.31 mmol)

    • DMF (60 ml)

    • Water (1.8 ml)

  • Procedure:

    • To a single-neck flask, add 4-bromo-2-fluoro-N-methylbenzamide, 2-aminoisobutyric acid, potassium carbonate, and proline.

    • Add a solution of water in DMF to the flask.

    • Under a nitrogen atmosphere, add CuCl to the reaction mixture.

    • Heat the reaction system to 100°C and stir continuously for 24 hours.

    • After completion, dilute the reaction mixture with water and extract with dichloromethane.

    • Separate the organic phase and adjust the pH of the aqueous phase to 4 with 1 mol/L citric acid solution to precipitate a solid.

    • Collect the solid by filtration and wash with a mixture of water and ethanol (100:1, v/v) to obtain the pure product.

Final Step: Synthesis of this compound

The final step involves the cyclization of the two key intermediates.

  • Reactants:

    • Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate

    • 4-isothiocyanato-2-(trifluoromethyl)benzonitrile

    • Dimethyl sulfoxide (DMSO)

    • Isopropyl acetate

  • Procedure:

    • Dissolve methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate and an excess of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in a mixture of DMSO and isopropyl acetate.

    • Heat the reaction mixture to approximately 95°C.

    • Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

    • Upon completion, the product can be isolated and purified through crystallization.

Quantitative Data

Pharmacokinetic Properties

This compound exhibits predictable pharmacokinetic properties with low inter-subject variability.

Table 2: Human Pharmacokinetic Parameters of this compound

ParameterValueReference
Time to Maximum Concentration (Tmax) 1 hour (median; range 0.5-3 hours)
Terminal Half-life (t½) 5.8 days (mean; range 2.8-10.2 days)
Apparent Clearance (CL/F) 0.56 L/h (mean)
Apparent Volume of Distribution (Vd/F) 110 L (mean)
Protein Binding 97-98% (primarily to albumin)
Time to Steady State Approximately 28 days
Major Active Metabolite N-desmethylthis compound (NDME)
t½ of NDME 7.8 - 8.6 days
Metabolism Primarily hepatic (CYP2C8 and CYP3A4)
In Vitro Efficacy

This compound demonstrates potent inhibition of androgen receptor signaling in prostate cancer cell lines.

Table 3: In Vitro Efficacy of this compound

Cell LineIC₅₀ ValueReference
LNCaP 36 nM
LNCaP 5.6 ± 0.8 μM
C4-2B 18.96 μmol/L
This compound-resistant LNCaP (LNCaP-ENZA) 60.83 μmol/L
This compound-resistant C4-2B (C4-2B-ENZA) 88.32 μmol/L

Conclusion

This compound is a critical therapeutic agent in the management of advanced prostate cancer, distinguished by its comprehensive inhibition of the androgen receptor signaling pathway. A thorough understanding of its chemical structure, synthetic routes, and pharmacological properties is essential for researchers and drug development professionals working to advance cancer therapeutics. This guide provides a foundational technical overview to support ongoing research and development efforts in this important field.

References

The Preclinical Profile of Enzalutamide: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of enzalutamide, a potent androgen receptor (AR) signaling inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data from various laboratory models, outlines detailed experimental protocols, and visualizes complex biological and experimental processes.

Core Pharmacodynamic Properties of this compound

This compound exerts its anti-tumor effects through a multi-pronged attack on the androgen receptor signaling pathway, a critical driver of prostate cancer cell growth and survival.[1][2] Unlike first-generation anti-androgens, this compound's mechanism of action involves three distinct inhibitory steps:

  • Competitive Inhibition of Androgen Binding: this compound binds to the ligand-binding domain of the AR with a five to eight-fold higher affinity than bicalutamide, effectively blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[3][4]

  • Inhibition of Nuclear Translocation: It prevents the conformational change in the AR that is necessary for its translocation from the cytoplasm into the nucleus.[5]

  • Impairment of DNA Binding and Coactivator Recruitment: Should any AR molecules translocate to the nucleus, this compound hinders their ability to bind to androgen response elements (AREs) on DNA and recruit necessary co-activators for gene transcription.

This comprehensive inhibition of AR signaling leads to decreased proliferation and increased apoptosis of prostate cancer cells.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of prostate cancer cell lines, including those that have developed resistance to other therapies.

Cell LineModel TypeKey FindingsReference
LNCaPAndrogen-sensitive human prostate adenocarcinomaInhibition of proliferation, induction of apoptosis.Guerrero J, et al. (2013)
VCaPAndrogen-sensitive, AR-overexpressing human prostate carcinomaSuppression of cell growth and induction of apoptosis.DrugBank Online
C4-2Castration-resistant LNCaP derivativeInhibition of PSA expression.Guerrero J, et al. (2013)
22Rv1Human prostate carcinoma, expresses AR splice variantsWeakly responsive, generally considered this compound resistant.Taconic Biosciences
MR49FThis compound-resistant LNCaP-CRPC derivativeUsed to study resistance mechanisms.Kurimchak et al. (2016)
In Vivo Efficacy

Preclinical studies using xenograft models have consistently shown the ability of this compound to inhibit tumor growth and induce regression in castration-resistant prostate cancer (CRPC).

Animal ModelXenograftTreatment RegimenKey FindingsReference
Castrated Male MiceLNCaP/AR (AR-overexpressing)10 mg/kg/day, oralTumor growth inhibition.Tran et al. (2009)
Castrated Male MiceVCaP10 mg/kg/day, oral, 26 days10% tumor growth inhibition.Qiao et al. (2016)
Nude Mice22Rv1Not specifiedThis compound inhibited tumor growth after Rac1 knockdown.Spans et al. (2020)
Nude MicePC-35 mg/kg/day, i.p., 21 days (in combination)63% tumor growth inhibition with PAWI-2.Qiao et al. (2016)
Castrated huNOG Mice22Rv1Not specifiedStatistically significant decrease in lymph node metastases.Taconic Biosciences

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been characterized in several laboratory animal models, providing a foundation for understanding its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

This compound is orally bioavailable and distributes to various tissues.

ParameterSpeciesValueReference
BioavailabilityRat89.7%Lee et al. (2015)
Tmax (single dose)Human1-2 hoursDrugBank Online
Volume of Distribution (Vss)Rat1020-1250 mL/kgLee et al. (2015)
Protein BindingRat94.7%Lee et al. (2015)
Protein BindingHuman97-98% (primarily to albumin)Gibbons et al. (2015)
Tissue Distribution (highest concentration)RatLiver, fat, adrenal glands.ResearchGate Request
Metabolism and Excretion

This compound is primarily eliminated through hepatic metabolism, with two major metabolites identified in plasma.

MetaboliteActivityFormationReference
N-desmethyl this compound (M2)Active, equipotent to this compound.Primarily via CYP2C8, also CYP3A4.Gibbons et al. (2015), FDA Access Data
Carboxylic acid metabolite (M1)Inactive.Catalyzed by human carboxylesterase 1 (hCES1).Gibbons et al. (2015)
ParameterSpeciesValueReference
Systemic ClearanceRat80.4-86.3 mL/h/kgLee et al. (2015)
Half-life (T½)Rat9.13-10.6 hoursLee et al. (2015)
Half-life (T½)Human5.8 daysGibbons et al. (2015)
Elimination RouteHumanPrimarily hepatic metabolism.Gibbons et al. (2015)
ExcretionRatFeces (2.04%), Urine (0.0620%)Lee et al. (2015)

Experimental Protocols

This section details standardized methodologies for key in vitro and in vivo experiments to assess the pharmacokinetics and pharmacodynamics of this compound.

In Vitro Cell Viability (MTS) Assay

Objective: To determine the cytotoxic effects of this compound on prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed prostate cancer cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Objective: To assess the effect of this compound on protein expression levels (e.g., AR, PSA).

Materials:

  • 6-well plates

  • This compound

  • RIPA buffer

  • BCA protein assay kit

  • Laemmli buffer

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-AR, anti-PSA)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 48 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using a chemiluminescence detection system.

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of prostate cancer.

Materials:

  • Immunocompromised mice (e.g., nude, SCID)

  • Prostate cancer cells (e.g., VCaP) and Matrigel suspension

  • This compound formulation for in vivo use

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of prostate cancer cells and Matrigel into the flanks of the mice.

  • Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (Vehicle, this compound).

  • Administer treatments daily via oral gavage.

  • Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • After a predetermined treatment period (e.g., 28 days), euthanize the mice and excise the tumors for further analysis (e.g., Western Blot, Immunohistochemistry).

  • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Pharmacokinetic Study in Rats

Objective: To characterize the pharmacokinetic profile of this compound in rats.

Materials:

  • Sprague-Dawley rats

  • This compound formulation for intravenous and oral administration

  • Blood collection supplies (e.g., syringes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Administer this compound to rats via intravenous injection or oral gavage at specified doses (e.g., 0.5-5 mg/kg).

  • Collect blood samples at predetermined time points.

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -20°C until analysis.

  • Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability) using appropriate software.

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action and experimental evaluation.

Androgen_Receptor_Signaling_Pathway_and_Enzalutamide_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) Androgen->AR_cytoplasm Binds AR_nucleus Activated AR AR_cytoplasm->AR_nucleus Nuclear Translocation Inhibition_Translocation Inhibits Translocation This compound This compound This compound->AR_cytoplasm Competitively Inhibits Binding ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds Inhibition_DNA_Binding Inhibits DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Promotes Inhibition_DNA_Binding->ARE Inhibition_Translocation->AR_nucleus

Caption: this compound's multi-faceted inhibition of the androgen receptor signaling pathway.

Experimental_Workflow_for_Enzalutamide_Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Cell_Culture Prostate Cancer Cell Lines Treatment_InVitro Treat with this compound (Dose-Response) Cell_Culture->Treatment_InVitro Viability_Assay Cell Viability Assay (e.g., MTS) Treatment_InVitro->Viability_Assay Western_Blot Western Blot (AR, PSA levels) Treatment_InVitro->Western_Blot PD_Analysis Pharmacodynamic Analysis (IC50, Tumor Growth Inhibition) Viability_Assay->PD_Analysis Western_Blot->PD_Analysis Xenograft_Model Establish Xenograft Tumor Model in Mice Treatment_InVivo Administer this compound (Oral Gavage) Xenograft_Model->Treatment_InVivo Tumor_Measurement Monitor Tumor Volume and Body Weight Treatment_InVivo->Tumor_Measurement PK_Sampling Pharmacokinetic Blood Sampling Treatment_InVivo->PK_Sampling Tumor_Measurement->PD_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, T1/2, AUC) PK_Sampling->PK_Analysis PK_PD_Modeling PK/PD Modeling PD_Analysis->PK_PD_Modeling PK_Analysis->PK_PD_Modeling

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

PK_PD_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose This compound Dose ADME Absorption Distribution Metabolism Excretion Dose->ADME Concentration Plasma Concentration (this compound & M2) Target_Engagement AR Target Engagement Concentration->Target_Engagement Drives ADME->Concentration Efficacy Anti-Tumor Efficacy (e.g., Tumor Regression) Target_Engagement->Efficacy

Caption: The relationship between this compound's pharmacokinetics and pharmacodynamics.

References

Enzalutamide's Reach: A Technical Guide to Non-Androgen Receptor Targets

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Enzalutamide, a potent second-generation androgen receptor (AR) signaling inhibitor, has become a cornerstone in the management of advanced prostate cancer. While its primary mechanism of action is the direct and robust inhibition of the AR pathway, a growing body of evidence reveals that this compound's therapeutic efficacy and the emergence of resistance are intricately linked to its influence on a range of cellular targets and signaling pathways beyond the androgen receptor. This technical guide provides a comprehensive exploration of these non-AR targets, detailing the molecular mechanisms, presenting key quantitative data, and offering detailed experimental protocols to facilitate further research in this critical area. The guide is intended to serve as a vital resource for researchers and drug development professionals seeking to understand the multifaceted actions of this compound and to devise novel therapeutic strategies to overcome treatment resistance.

Introduction

This compound revolutionized the treatment of castration-resistant prostate cancer (CRPC) by targeting the AR signaling axis at multiple levels[1]. It competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the association of the AR with DNA[1][2]. Despite its profound impact on patient outcomes, acquired resistance to this compound is a significant clinical challenge[3]. Research into the mechanisms of resistance has unveiled a complex network of compensatory signaling pathways and off-target effects that contribute to tumor survival and progression. This guide delves into these non-AR-mediated effects of this compound, providing a detailed technical overview of the key pathways involved.

Glucocorticoid Receptor (GR) Activation: A Key Resistance Axis

A primary mechanism of resistance to this compound involves the upregulation and activation of the glucocorticoid receptor (GR), a nuclear receptor that can bypass AR blockade and drive the expression of a subset of AR target genes[4].

Molecular Mechanism

This compound-mediated inhibition of the AR can lead to a compensatory increase in GR expression. Upon activation by endogenous glucocorticoids, the GR can bind to glucocorticoid response elements (GREs) in the promoter regions of genes typically regulated by the AR, thereby promoting cell survival and proliferation. This "receptor-swapping" allows cancer cells to maintain a pro-growth transcriptional program despite effective AR inhibition.

Quantitative Data
ParameterCell LineConditionValueReference
GR mRNA Expression LAPC4Long-term this compound treatmentIncreased
GR Protein Expression LAPC4, VCaP, MDA-PCa-2bThis compound treatmentIncreased
This compound IC50 AR-null, GR-high cell linesCell viabilityResponsive
Mifepristone Sensitivity AR-null, GR-high cell linesCell viabilityMore sensitive than to this compound

Signaling Pathway Diagram

GR_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Inhibits GR_upregulation GR Upregulation This compound->GR_upregulation Induces GR Glucocorticoid Receptor (GR) AR->GR Represses AR_signaling AR Signaling (Cell Proliferation, Survival) AR->AR_signaling Promotes GR_activation GR Activation GR->GR_activation Glucocorticoids Glucocorticoids Glucocorticoids->GR AR_target_genes AR Target Genes GR_activation->AR_target_genes Activates Transcription Resistance This compound Resistance AR_target_genes->Resistance Wnt_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Inhibits beta_catenin β-catenin This compound->beta_catenin Stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Wnt_target_genes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Wnt_target_genes Induces Transcription Cell_Proliferation Cell Proliferation & Survival Wnt_target_genes->Cell_Proliferation Resistance This compound Resistance Cell_Proliferation->Resistance STAT3_Pathway IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Nuclear Translocation & Transcription STAT3_target_genes STAT3 Target Genes (c-Myc, Survivin) STAT3_dimer->STAT3_target_genes Nuclear Translocation & Transcription Cell_Survival Cell Survival & Proliferation STAT3_target_genes->Cell_Survival Enzalutamide_Resistance This compound Resistance Cell_Survival->Enzalutamide_Resistance Autophagy_Workflow cluster_treatment Cell Treatment cluster_analysis Autophagy Analysis PCa_cells Prostate Cancer Cells Enza_treatment This compound Treatment PCa_cells->Enza_treatment WB Western Blot (LC3-II/I, ATG5) Enza_treatment->WB IF Immunofluorescence (LC3 puncta) Enza_treatment->IF Flow Flow Cytometry (Acridine Orange) Enza_treatment->Flow Metabolism_Workflow cluster_treatment Cell Treatment cluster_analysis Metabolic Analysis PCa_cells Prostate Cancer Cells Enza_treatment This compound Treatment PCa_cells->Enza_treatment Seahorse Seahorse XF Analyzer (OCR & ECAR) Enza_treatment->Seahorse Metabolomics Mass Spectrometry (Metabolite Profiling) Enza_treatment->Metabolomics

References

Enzalutamide in Castration-Resistant Prostate Cancer: A Technical Overview of Initial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial clinical studies on enzalutamide for the treatment of castration-resistant prostate cancer (CRPC). It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Introduction

This compound (formerly MDV3100) is a potent, orally administered androgen receptor (AR) signaling inhibitor.[1][2][3] Its development marked a significant advancement in the treatment of CRPC, a stage of prostate cancer that progresses despite androgen deprivation therapy.[4] Unlike first-generation antiandrogens, this compound targets multiple steps in the AR signaling cascade, leading to more profound inhibition of the pathways that drive prostate cancer growth.[1] This document synthesizes the core findings from the foundational clinical trials that established the efficacy and safety of this compound in CRPC.

Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

This compound exerts its therapeutic effect by potently and comprehensively inhibiting the androgen receptor (AR) signaling pathway at three key junctures. Preclinical studies demonstrated that this compound binds to the AR with a five- to eight-fold higher affinity than the first-generation antiandrogen, bicalutamide.

The multifaceted mechanism of action includes:

  • Blocking Androgen Binding: this compound competitively inhibits the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the ligand-binding domain of the AR.

  • Inhibiting Nuclear Translocation: It prevents the conformational change in the AR that is necessary for its translocation from the cytoplasm into the nucleus.

  • Impairing DNA Binding and Coactivator Recruitment: For any AR that does manage to enter the nucleus, this compound impairs its ability to bind to DNA at androgen response elements (AREs) and to recruit necessary coactivators for gene transcription.

This comprehensive blockade of AR signaling leads to the downregulation of androgen-responsive genes that are critical for prostate cancer cell proliferation and survival.

Caption: this compound's multi-targeted inhibition of the AR signaling pathway.

Early Phase Clinical Development

The initial clinical evaluation of this compound began with a Phase I/II trial to determine its safety, pharmacokinetics, and preliminary efficacy in patients with CRPC.

Phase I/II Dose-Escalation Study

Experimental Protocol: This multi-center, open-label, dose-escalation study enrolled 140 patients with progressive CRPC. The study followed a traditional 3+3 dose-escalation design, with this compound administered orally at doses ranging from 30 to 600 mg per day. Eligible patients had histologically confirmed prostate cancer and progressive disease despite castrate levels of testosterone. The primary objectives were to assess the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD).

Key Findings: Pharmacokinetic analyses revealed rapid absorption and a long half-life of approximately 5.8 days, supporting once-daily dosing. The MTD was identified as 240 mg/day, with fatigue being the most common dose-limiting toxicity. Based on the overall safety and activity profile, a dose of 160 mg once daily was selected for subsequent Phase III trials. The study demonstrated promising antitumor activity, including significant declines in prostate-specific antigen (PSA) levels.

Pivotal Phase III Clinical Trials

Two landmark Phase III, randomized, double-blind, placebo-controlled trials, AFFIRM and PREVAIL, established the clinical benefit of this compound in different CRPC patient populations.

The AFFIRM Trial: Post-Chemotherapy CRPC

Experimental Protocol: The AFFIRM trial enrolled 1,199 men with metastatic CRPC who had previously received one or two chemotherapy regimens, at least one of which contained docetaxel. Patients were randomized in a 2:1 ratio to receive either this compound (160 mg orally once daily) or a placebo. All patients continued androgen deprivation therapy. The primary endpoint was overall survival (OS). Secondary endpoints included radiographic progression-free survival (rPFS), time to PSA progression, PSA response rate (≥50% decline), soft-tissue response rate, and time to the first skeletal-related event (SRE).

AFFIRM_Workflow Patient_Population Metastatic CRPC Patients Post-Docetaxel Chemotherapy (n=1199) Randomization Randomization (2:1) Patient_Population->Randomization Enzalutamide_Arm This compound (160 mg/day) (n=800) Randomization->Enzalutamide_Arm Placebo_Arm Placebo (n=399) Randomization->Placebo_Arm Follow_Up Treatment until Radiographic Progression Enzalutamide_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint: Overall Survival Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: rPFS, PSA Response, etc. Follow_Up->Secondary_Endpoints

Caption: Workflow of the AFFIRM clinical trial.
The PREVAIL Trial: Chemotherapy-Naïve CRPC

Experimental Protocol: The PREVAIL trial evaluated this compound in 1,717 men with metastatic CRPC who had not yet received chemotherapy. Patients were randomized 1:1 to receive either this compound (160 mg orally once daily) or a placebo. The co-primary endpoints were OS and rPFS.

PREVAIL_Workflow Patient_Population Chemotherapy-Naïve Metastatic CRPC Patients (n=1717) Randomization Randomization (1:1) Patient_Population->Randomization Enzalutamide_Arm This compound (160 mg/day) Randomization->Enzalutamide_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_Up Treatment until Progression or Toxicity Enzalutamide_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoints Co-Primary Endpoints: Overall Survival & rPFS Follow_Up->Primary_Endpoints

Caption: Workflow of the PREVAIL clinical trial.

Quantitative Data Summary

The following tables summarize the key efficacy outcomes from the AFFIRM and PREVAIL trials.

Table 1: Key Efficacy Outcomes of the AFFIRM Trial (Post-Chemotherapy)

EndpointThis compound (n=800)Placebo (n=399)Hazard Ratio (95% CI)p-value
Median Overall Survival 18.4 months13.6 months0.63 (0.53–0.75)<0.001
Median Radiographic PFS 8.3 months2.9 months0.40 (0.35–0.47)<0.001
PSA Response Rate (≥50%) 54%2%-<0.001
Soft-Tissue Response Rate 29%4%-<0.001
Median Time to PSA Progression 8.3 months3.0 months0.25 (0.20–0.30)<0.001
Median Time to First SRE 16.7 months13.3 months0.69 (0.57–0.84)<0.001

Data sourced from pivotal trial publications.

Table 2: Key Efficacy Outcomes of the PREVAIL Trial (Chemotherapy-Naïve) - Final Analysis

EndpointThis compound (n=872)Placebo (n=845)Hazard Ratio (95% CI)p-value
Median Overall Survival 35.3 months31.3 months0.77 (0.67–0.88)0.0002
Median Radiographic PFS 20.0 months5.4 months0.32 (0.28–0.37)<0.0001
PSA Response Rate (≥50%) 78%35% (placebo + subsequent therapy)--
Objective Response Rate 59%5%-<0.001

Data based on extended/final analyses of the PREVAIL study.

Safety and Tolerability

Across the pivotal trials, this compound was generally well-tolerated. The most common adverse events reported more frequently with this compound than placebo included fatigue, hot flashes, and diarrhea. Seizures were reported in a small percentage of patients (approximately 0.6% in the AFFIRM trial), leading to the exclusion of patients with a history of seizures from subsequent trials.

Conclusion

The initial studies on this compound fundamentally shifted the treatment landscape for castration-resistant prostate cancer. By comprehensively targeting the androgen receptor signaling pathway, this compound demonstrated significant improvements in overall survival and other key clinical endpoints in both post-chemotherapy and chemotherapy-naïve patient populations. The robust data from the Phase I/II, AFFIRM, and PREVAIL trials established this compound as a standard of care in the management of CRPC, providing a critical therapeutic option for patients with advanced prostate cancer.

References

Enzalutamide's Impact on Gene Expression in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Enzalutamide is a potent, second-generation androgen receptor (AR) signaling inhibitor that has become a cornerstone in the treatment of advanced prostate cancer. Its primary mechanism involves the comprehensive disruption of the AR signaling axis, leading to significant alterations in the transcriptome of cancer cells and inducing tumor regression. However, the development of resistance, both acquired and intrinsic, remains a major clinical challenge. This resistance is frequently driven by a complex landscape of genomic and transcriptomic adaptations that either reactivate AR signaling or engage bypass pathways. This technical guide provides an in-depth analysis of the molecular impact of this compound on gene expression in cancer cell lines. It summarizes key transcriptional changes in both this compound-sensitive and resistant contexts, details the experimental protocols used to elucidate these changes, and visualizes the core signaling pathways and workflows involved.

Core Mechanism of Action: Inhibition of Androgen Receptor Signaling

This compound exerts its anti-tumor effects by targeting multiple, critical steps of the androgen receptor signaling pathway, which is a primary driver for the growth and survival of prostate cancer cells.[1][2] Unlike first-generation anti-androgens such as bicalutamide, this compound's multifaceted inhibition leads to a more profound suppression of AR-dependent gene expression.[3][4]

The key inhibitory actions of this compound are:

  • Competitive Inhibition of Androgen Binding: this compound binds to the ligand-binding domain (LBD) of the androgen receptor with a much higher affinity than natural androgens like dihydrotestosterone (DHT).[1] This direct competition prevents the receptor's activation.

  • Impediment of AR Nuclear Translocation: Following androgen binding, the AR typically translocates from the cytoplasm to the nucleus. This compound binding induces a conformational change that hinders this nuclear import, effectively sequestering the receptor in the cytoplasm.

  • Impaired DNA Binding and Coactivator Recruitment: For any AR that does manage to enter the nucleus, this compound disrupts the receptor's ability to bind to specific DNA sequences known as androgen response elements (AREs). It also blocks the recruitment of essential co-activators needed to initiate transcription.

This comprehensive blockade prevents the transcription of AR target genes that are critical for prostate cancer cell proliferation and survival.

Enzalutamide_MoA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT) AR_c Androgen Receptor (AR) Androgen->AR_c Binds HSP HSP AR_c->HSP Dissociates from AR_n Activated AR AR_c->AR_n Nuclear Translocation This compound This compound This compound->AR_c Competitively Binds (Inhibition Point 1) This compound->Inhibit_Translocation Inhibits (Point 2) This compound->Inhibit_DNA_Binding Inhibits (Point 3) This compound->Inhibit_Coactivator Inhibits (Point 4) Apoptosis Apoptosis This compound->Apoptosis ARE ARE (DNA) AR_n->ARE Binds to DNA Coactivators Co-activators ARE->Coactivators Recruits TargetGenes AR Target Genes (e.g., KLK3, TMPRSS2) Coactivators->TargetGenes Activates Transcription Gene Transcription TargetGenes->Transcription Cell Growth &\nProliferation Cell Growth & Proliferation Transcription->Cell Growth &\nProliferation

Caption: this compound's multi-faceted inhibition of the AR signaling pathway.

Gene Expression Profiles in this compound-Sensitive vs. Resistant Cells

The transcriptional response to this compound dictates its therapeutic efficacy. In sensitive cells, it suppresses canonical AR-driven genes. In resistant cells, complex gene expression changes emerge, enabling tumor survival and progression.

Gene Expression in Sensitive Cancer Cell Lines

In androgen-dependent prostate cancer cell lines like LNCaP, this compound treatment robustly suppresses the expression of canonical AR target genes. However, studies have also revealed that this compound can act as a partial agonist, stimulating the expression of a novel subset of genes distinct from those regulated by androgens. This dual activity highlights the complexity of AR-ligand interactions.

Table 1: Summary of Differentially Expressed Genes in this compound-Sensitive Cells

Gene Category Representative Genes Direction of Change Function / Pathway Reference
Canonical AR Targets KLK3 (PSA), TMPRSS2, KLK2 Downregulated Prostate function, cell growth
Cell Cycle & Proliferation Genes regulated by AR Downregulated Cell division
This compound-Induced Genes NR3C1 (GR), SLC7A11, CPEB4 Upregulated Stress response, amino acid transport, translation regulation

| Apoptosis-Related Genes | Varies by study | Upregulated | Programmed cell death | |

Gene Expression Signatures of this compound Resistance

Resistance to this compound is a multifactorial process involving a wide array of genetic and transcriptional alterations. These mechanisms can be broadly categorized as AR-dependent or AR-independent bypass pathways.

AR-Dependent Resistance Mechanisms:

  • AR Splice Variants: The expression of constitutively active AR splice variants, most notably AR-V7 which lacks the LBD, is a key mechanism of resistance. These variants can drive transcription in an androgen- and this compound-independent manner. Studies have identified upstream regulators, such as Testis-Specific Y-encoded Protein (TSPY), that promote AR-V7 expression.

  • AR Gene Mutations: Point mutations in the AR gene, such as the F876L mutation, can alter the conformation of the ligand-binding domain, paradoxically converting this compound from an antagonist to an agonist.

  • Noncanonical AR Signaling: In some resistant cells, AR signaling is rewired. AR begins to bind to novel DNA sites, often enriched with CpG islands, that lack the canonical ARE motif. This process can be driven by pioneer factors like CXXC5, leading to the upregulation of a distinct set of pro-survival genes, including ID1 and CXXC5 itself.

AR-Independent (Bypass) Resistance Mechanisms:

  • Glucocorticoid Receptor (GR) Activation: Increased expression of the glucocorticoid receptor (NR3C1) can compensate for AR blockade, activating a similar transcriptional program to promote cell survival.

  • Activation of Alternative Pathways: this compound-resistant cells often exhibit activation of other oncogenic pathways, including the WNT, PI3K-AKT, MEK, EGFR, and NFKB pathways. For instance, activation of the noncanonical Wnt pathway, marked by elevated expression of Wnt5a, RhoA, and ROCK, has been observed in resistant cells.

  • Tumor Suppressor Loss: Alterations in key tumor suppressor genes like TP53, PTEN, and RB1 are strongly correlated with this compound resistance and worse patient outcomes.

  • Immune Pathway Suppression: The development of resistance can involve significant changes in the tumor microenvironment. Studies show that immune-related signaling, including interferon (IFNα/γ) and IL6-JAK-STAT3 pathways, are suppressed in resistant cells.

Table 2: Key Genes and Pathways Implicated in this compound Resistance

Resistance Mechanism Key Genes / Pathway Members Direction of Change Cancer Cell Line Model(s) Reference(s)
AR Splice Variants AR-V7 (splice variant), TSPY Upregulated SAS MDV No. 3-14, 22Rv1
AR Mutation AR (F876L mutation) N/A (Mutation) MR49F
Noncanonical AR Signaling CXXC5, ID1, PFN2, ID3 Upregulated C4-2ENZ-R, VCaPENZ-R
GR Bypass Pathway NR3C1 (Glucocorticoid Receptor) Upregulated LNCaP-derived
Wnt Pathway Activation Wnt5a, RhoA, ROCK Upregulated C4-2BENZR, 22RV1ENZR
Other Oncogenic Pathways MEK, EGFR, RAS, NFKB pathways Activated MR49F
Immune Suppression IFNγ, IFNα, IL6-JAK-STAT3 pathways Downregulated C4-2B MDVR, Myc-CaP MDVR

| Histone Modification | 28 candidate histone modification enzymes | 23 Up, 5 Down | C4-2B ENZ-R | |

Enzalutamide_Resistance cluster_ar_dependent AR-Dependent Resistance cluster_ar_independent AR-Independent Resistance AR_V7 AR Splice Variants (e.g., AR-V7) Resistance This compound Resistance AR_V7->Resistance Drives Ligand- Independent Growth AR_Mutation AR Mutation (e.g., F876L) AR_Mutation->Resistance Converts Enza to Agonist Noncanonical Noncanonical AR Signaling (CXXC5) Noncanonical->Resistance Activates Novel Gene Targets GR Glucocorticoid Receptor (GR) Bypass GR->Resistance Compensates for AR Blockade WNT Wnt Pathway Activation WNT->Resistance Promotes Invasion & Migration Immune Immune Pathway Suppression Immune->Resistance Enables Immune Evasion This compound This compound AR_Signal Canonical AR Signaling This compound->AR_Signal Inhibits AR_Signal->AR_V7 Selection Pressure AR_Signal->AR_Mutation Selection Pressure AR_Signal->Noncanonical Selection Pressure AR_Signal->GR Selection Pressure AR_Signal->WNT Selection Pressure AR_Signal->Immune Selection Pressure

Caption: Major pathways and mechanisms leading to this compound resistance.

Experimental Protocols for Gene Expression Analysis

Investigating the transcriptional impact of this compound involves a series of established molecular biology techniques, from cell culture to high-throughput sequencing and bioinformatic analysis.

Cell Culture and Establishment of Resistant Models
  • Cell Lines: Commonly used prostate cancer cell lines include LNCaP (androgen-sensitive), C4-2B (castration-resistant), 22Rv1 (expresses AR-V7), and VCaP.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics. For experiments involving androgen stimulation, charcoal-stripped serum is used to remove endogenous steroids, followed by treatment with DHT.

  • This compound Treatment: For acute response studies, cells are treated with this compound (typically 10-20 µM) for time points ranging from hours to several days.

  • Generation of Resistant Lines: this compound-resistant cell lines (e.g., C4-2B MDVR, MR49F) are established through chronic, long-term exposure to gradually increasing concentrations of this compound over several months. Resistance is confirmed through cell viability assays.

Gene Expression Profiling
  • RNA Extraction: Total RNA is isolated from vehicle-treated (control) and this compound-treated (sensitive or resistant) cells using standard commercial kits (e.g., RNeasy Kit, TRIzol).

  • High-Throughput Analysis:

    • RNA-Sequencing (RNA-Seq): This is the current gold standard. It involves library preparation, sequencing on a platform like Illumina, and alignment of reads to a reference genome.

    • Microarray: Alternatively, gene expression can be profiled using microarray technology (e.g., Affymetrix Human Genome arrays), where labeled cDNA is hybridized to probes on a chip.

  • Bioinformatic Analysis:

    • Differential Gene Expression (DEG) Analysis: Identifies genes that are significantly upregulated or downregulated between experimental conditions (e.g., this compound vs. control).

    • Gene Set Enrichment Analysis (GSEA): Determines whether a priori defined sets of genes (e.g., hallmark pathways like "Androgen Response") show statistically significant, concordant differences between two biological states.

    • Pathway Analysis: Tools like Ingenuity Pathway Analysis (IPA) or DAVID are used to identify biological pathways, networks, and functions that are most significantly associated with the list of differentially expressed genes.

Validation and Functional Assays
  • Quantitative Real-Time PCR (qRT-PCR): Used to validate the expression changes of specific genes identified by RNA-seq or microarray.

  • Western Blotting: Confirms changes at the protein level for key genes of interest (e.g., AR, AR-V7, PD-L1).

  • Functional Assays:

    • Cell Viability/Proliferation Assays (e.g., MTS): Measure the effect of this compound on cell growth and survival.

    • Clonogenic Assays: Assess the long-term proliferative capacity of single cells following treatment.

    • Apoptosis Assays: Detect programmed cell death induced by treatment.

    • siRNA/shRNA Knockdown: Used to silence specific genes (e.g., ACAT1, MAP3K11) to determine their functional role in conferring this compound resistance.

Experimental_Workflow cluster_acute Acute Treatment cluster_chronic Resistance Model cluster_validation start Start: Select PCa Cell Lines (e.g., LNCaP, C4-2B) Treat_Acute Treat with this compound (Short-term, e.g., 24-72h) start->Treat_Acute Treat_Chronic Treat with this compound (Long-term, dose escalation) start->Treat_Chronic RNA_Extraction 1. RNA Extraction Treat_Acute->RNA_Extraction Confirm_Resistance Confirm Resistance (Viability Assays) Treat_Chronic->Confirm_Resistance Confirm_Resistance->RNA_Extraction RNA_Seq 2. RNA-Seq or Microarray RNA_Extraction->RNA_Seq Bioinformatics 3. Bioinformatic Analysis (DEG, GSEA, Pathway Analysis) RNA_Seq->Bioinformatics Validation 4. Validation & Functional Studies Bioinformatics->Validation qRT_PCR • qRT-PCR Western • Western Blot siRNA • siRNA Knockdown Functional • Functional Assays end Identify Key Genes & Pathways in this compound Response & Resistance Validation->end

Caption: Workflow for analyzing this compound's impact on gene expression.

Conclusion

This compound profoundly remodels the transcriptional landscape of prostate cancer cells by effectively inhibiting the AR signaling pathway. While this leads to significant clinical benefit, the selective pressure exerted by the drug drives the evolution of diverse resistance mechanisms. These adaptations are underpinned by distinct and often complex changes in gene expression, including the reactivation of AR signaling through splice variants and mutations, or the activation of AR-independent bypass pathways. A thorough understanding of these transcriptional changes, gained through high-throughput profiling of clinically relevant cell line models, is paramount. This knowledge not only illuminates the biology of treatment resistance but is also critical for the identification of novel therapeutic targets and the development of combination strategies to overcome or prevent the emergence of this compound-resistant disease.

References

The Expanding Therapeutic Horizon of Enzalutamide Beyond Prostate Cancer: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Exploring the Anti-Tumor Activity of the Androgen Receptor Antagonist, Enzalutamide, in Non-Prostate Malignancies

Once firmly established in the therapeutic landscape of prostate cancer, the potent androgen receptor (AR) inhibitor this compound is now being investigated across a spectrum of non-prostate cancers. This technical guide provides an in-depth analysis of the current evidence, detailing the mechanism of action, clinical trial data, and experimental protocols underlying the exploration of this compound as a targeted therapy in various AR-expressing solid tumors. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is a second-generation, orally available, small-molecule AR antagonist.[1] Unlike first-generation antiandrogens, this compound boasts a multi-faceted mechanism of action that comprehensively disrupts AR signaling.[2][3] It competitively inhibits the binding of androgens to the AR with a significantly higher affinity than older agents like bicalutamide.[4][5] Beyond simple receptor blockade, this compound also prevents the nuclear translocation of the AR, impedes the binding of the AR to DNA, and inhibits the recruitment of co-activator proteins necessary for the transcription of AR target genes. This thorough shutdown of the AR signaling cascade ultimately leads to decreased proliferation and increased apoptosis in AR-dependent cancer cells.

Enzalutamide_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen This compound This compound This compound->AR Blocks Binding (Competitive Inhibition) This compound->AR_Androgen Inhibits Nuclear Translocation AR_Nuclear Nuclear AR Complex This compound->AR_Nuclear Inhibits DNA Binding AR_Androgen->AR_Nuclear Nuclear Translocation DNA DNA (Androgen Response Elements) AR_Nuclear->DNA Binds Gene_Transcription Gene Transcription (Cell Growth, Proliferation) DNA->Gene_Transcription Initiates

Figure 1: this compound's multi-faceted inhibition of the androgen receptor signaling pathway.

Clinical Investigations in Non-Prostate Cancers

The rationale for investigating this compound in other cancers stems from the frequent expression of the AR in various tumor types, suggesting a potential role for androgen-driven signaling in their pathogenesis and progression. Clinical trials have been initiated in several malignancies, with varying degrees of success.

Ovarian Cancer

The androgen receptor is expressed in a significant proportion of epithelial ovarian cancers. Preclinical studies demonstrated that this compound could suppress the growth of AR-positive ovarian cancer cell lines and xenografts. This prompted clinical evaluation.

Table 1: Summary of Key Clinical Trial Data for this compound in Ovarian Cancer

Trial Identifier/PhasePatient PopulationTreatment RegimenKey Efficacy EndpointsResults
Phase IIRecurrent, AR-positive epithelial ovarian cancer (n=59)This compound 160 mg dailyProgression-Free Survival at 6 months (PFS6)PFS6 rate of 22% (19.8% in high-grade serous, 38.5% in low-grade serous).
NCT01974765 (Phase II)AR-positive ovarian, fallopian tube, or primary peritoneal cancer (1-3 prior therapies)This compound 160 mg dailyComplete or Partial Response (CR/PR) or PFS ≥ 6 monthsThe primary endpoint was to estimate the proportion of women achieving a CR/PR or surviving progression-free for at least 6 months.
  • Patient Selection: Patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer with AR expression of ≥5% by immunohistochemistry (IHC) were eligible. Patients must have had measurable disease according to RECIST 1.1 criteria.

  • Treatment: this compound was administered orally at a dose of 160 mg once daily. Treatment cycles were 28 days, and patients continued therapy until disease progression or unacceptable toxicity.

  • Assessments: Tumor assessments were performed at baseline and every 8 weeks for the first 48 weeks, and every 12 weeks thereafter. Response was evaluated using RECIST 1.1 criteria. Adverse events were graded according to CTCAE v4.0.

  • Correlative Studies: Optional tumor biopsies could be performed at baseline and upon progression to evaluate changes in AR expression. Serum levels of testosterone and estradiol were also monitored.

Ovarian_Cancer_Trial_Workflow Start Patient Screening Eligibility Inclusion Criteria Met? - Recurrent Ovarian Cancer - AR+ (≥5% IHC) - Measurable Disease Start->Eligibility Enrollment Patient Enrollment Eligibility->Enrollment Yes OffStudy Off Study Eligibility->OffStudy No Treatment This compound 160mg Daily Enrollment->Treatment FollowUp Tumor Assessment (RECIST 1.1) Every 8-12 weeks Treatment->FollowUp Progression Disease Progression or Unacceptable Toxicity? FollowUp->Progression Progression->Treatment No Progression->OffStudy Yes

Figure 2: Generalized workflow for a Phase II clinical trial of this compound in ovarian cancer.

Salivary Gland Cancer

A subset of salivary gland cancers, particularly salivary duct carcinomas, are known to express the androgen receptor. This has made AR-targeted therapy an attractive investigational strategy.

Table 2: Summary of Key Clinical Trial Data for this compound in Salivary Gland Cancer

Trial Identifier/PhasePatient PopulationTreatment RegimenKey Efficacy EndpointsResults
Alliance A091404 (Phase II)Locally advanced/unresectable or metastatic AR-positive salivary gland cancer (n=46)This compound 160 mg dailyBest Overall Response Rate (ORR)Confirmed ORR of 4.3% (2 patients). Median PFS was 5.6 months, and median OS was 17.0 months.
  • Patient Selection: Patients with locally advanced/unresectable or metastatic AR-positive salivary gland cancers were enrolled.

  • Treatment: this compound was administered orally at a dose of 160 mg once daily in 28-day cycles.

  • Primary Endpoint: The primary endpoint was the best overall response rate per RECIST v1.1 within the first eight cycles.

  • Secondary Endpoints: Secondary endpoints included progression-free survival, overall survival, and safety.

Endometrial Cancer

Androgen receptor expression is also observed in endometrial cancers, particularly the endometrioid subtype, providing a rationale for investigating AR antagonists.

Table 3: Summary of Key Clinical Trial Data for this compound in Endometrial Cancer

Trial Identifier/PhasePatient PopulationTreatment RegimenKey Efficacy EndpointsResults
ENPAC (Phase II)Advanced-stage or recurrent endometrioid endometrial cancer (n=35 evaluable)This compound in combination with carboplatin and paclitaxelObjective Response Rate (ORR), PFS6ORR of 71%. PFS6 rate of 83%.

Preclinical studies in a genetic mouse model of endometrioid endometrial carcinoma showed that short-term treatment with this compound could reduce tumor burden through increased apoptosis. However, prolonged single-agent administration led to increased tumor burden, suggesting that combination therapies may be more effective.

Bladder Cancer

Preclinical evidence has suggested a role for AR signaling in promoting bladder cancer progression, supporting the investigation of AR antagonists.

Table 4: Summary of Key Clinical Trial Data for this compound in Bladder Cancer

Trial Identifier/PhasePatient PopulationTreatment RegimenKey Efficacy EndpointsResults
Phase IRecurrent non-muscle-invasive bladder cancer (NMIBC) with marker tumors (n=6)This compound 160 mg daily for four weeksFeasibility and Efficacy (cystoscopic evaluation)The treatment was well-tolerated with no grade 2 or higher adverse events. No clinical response was observed; 3 patients had stable disease and 3 had disease progression.
Pancreatic Cancer

The potential role of sex steroid hormones in the growth of pancreatic cancer has led to early-phase clinical trials of this compound in this setting.

Table 5: Summary of Key Clinical Trial Data for this compound in Pancreatic Cancer

Trial Identifier/PhasePatient PopulationTreatment RegimenKey Efficacy EndpointsResults
NCT02138383 (Phase I)Advanced pancreatic cancer (n=24)This compound (80 mg or 160 mg daily) in combination with gemcitabine and nab-paclitaxelSafety, Tolerability, Maximum Tolerated Dose (MTD)The combination was found to be safe and tolerable. Median OS was 9.73 months and median PFS was 7.53 months.
Breast Cancer (Preclinical)

The androgen receptor is widely expressed in breast cancers, including a significant portion of HER2-positive and triple-negative breast cancers (TNBC). Preclinical in-vitro studies have shown that this compound can inhibit the proliferation of HER2-positive breast cancer cells. Furthermore, a synergistic inhibitory effect was observed when this compound was combined with trastuzumab or everolimus. In xenograft models of estrogen receptor-positive (ER+)/AR+ breast cancer, this compound was as effective as tamoxifen in inhibiting estrogen-driven tumor growth.

Enzalutamide_in_Non_Prostate_Cancers cluster_cancers Investigated Non-Prostate Cancers This compound This compound Ovarian Ovarian Cancer (AR+) This compound->Ovarian Phase II Trials Salivary Salivary Gland Cancer (AR+) This compound->Salivary Phase II Trial Endometrial Endometrial Cancer (Endometrioid) This compound->Endometrial Phase II Trial (Combination) Bladder Bladder Cancer (NMIBC) This compound->Bladder Phase I Trial Pancreatic Pancreatic Cancer This compound->Pancreatic Phase I Trial (Combination) Breast Breast Cancer (Preclinical) This compound->Breast In-vitro/Xenograft

Figure 3: Overview of this compound's investigation in various non-prostate cancers.

Future Directions and Conclusion

The investigation of this compound in non-prostate cancers is an evolving field. While promising activity has been observed, particularly in combination therapies for endometrial cancer and in a subset of patients with ovarian cancer, the efficacy as a monotherapy in other settings, such as salivary gland and bladder cancer, appears limited.

Key future directions will involve:

  • Biomarker Development: Identifying predictive biomarkers beyond simple AR expression to select patients most likely to respond.

  • Combination Strategies: Exploring rational combinations of this compound with chemotherapy, other targeted agents, or immunotherapy to enhance efficacy and overcome resistance.

  • Understanding Resistance: Investigating the mechanisms of primary and acquired resistance to this compound in these diverse tumor types.

References

Methodological & Application

Application Notes: In Vitro Evaluation of Enzalutamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Enzalutamide is a second-generation, potent androgen receptor (AR) signaling inhibitor used in the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] Its mechanism of action involves a multi-faceted attack on the AR signaling pathway, making it more effective than first-generation antiandrogens like bicalutamide.[2][4] In a research setting, in vitro cell culture assays are fundamental for elucidating its specific effects on cancer cell proliferation, survival, and the molecular pathways it targets. These protocols provide a framework for researchers to investigate the efficacy and mechanisms of this compound in relevant prostate cancer cell models.

Mechanism of Action: this compound disrupts the androgen receptor signaling cascade at three main points. First, it competitively binds to the ligand-binding domain of the AR with a five- to eight-fold higher affinity than bicalutamide, effectively blocking the binding of androgens like testosterone and dihydrotestosterone (DHT). Second, it inhibits the subsequent nuclear translocation of the activated AR. Finally, it impairs the binding of the AR to DNA androgen response elements (AREs) and the recruitment of co-activators, thereby preventing the transcription of AR target genes that drive tumor growth and proliferation, such as Prostate-Specific Antigen (PSA).

Caption: this compound's multi-target inhibition of the Androgen Receptor signaling pathway.

Experimental Workflow & Protocols

A typical workflow for evaluating this compound involves culturing prostate cancer cells, treating them with the compound, and then performing various assays to measure its effects on cell health and AR signaling.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis arrow arrow start Start: Select Prostate Cancer Cell Line (e.g., LNCaP, C4-2, 22Rv1) culture Cell Culture & Seeding in multi-well plates start->culture treat Treat cells with this compound (various concentrations) + Vehicle Control (DMSO) culture->treat incubate Incubate for specified duration (e.g., 24, 48, 72 hours) treat->incubate viability Cell Viability Assay (MTT, CellTiter-Glo®) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI, PARP Cleavage) incubate->apoptosis localization AR Localization Assay (Immunofluorescence) incubate->localization expression Gene Expression Assay (qRT-PCR for AR targets) incubate->expression acquire Data Acquisition (Plate Reader, Microscope, qPCR Instrument) viability->acquire apoptosis->acquire localization->acquire expression->acquire analyze Statistical Analysis (IC50, Fold Change, etc.) acquire->analyze end End: Interpret Results analyze->end

Caption: General experimental workflow for in vitro testing of this compound.
Protocol 1: Cell Culture and Treatment

This foundational protocol is critical for maintaining healthy, reproducible cell models.

  • Cell Lines: Use established prostate cancer cell lines.

    • AR-dependent, Androgen-sensitive: LNCaP, VCaP.

    • AR-dependent, Castration-resistant: C4-2, 22Rv1.

    • AR-independent (Negative Control): PC3, DU145.

  • Culture Medium: Grow cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For experiments studying androgen dependence, use charcoal-stripped serum (CSS) to remove endogenous androgens.

  • This compound Preparation:

    • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).

    • Store the stock solution in aliquots at -20°C or -80°C.

    • On the day of the experiment, dilute the stock solution in the appropriate culture medium to achieve final desired concentrations (e.g., 0.1 µM to 20 µM).

  • Treatment Procedure:

    • Seed cells in multi-well plates (e.g., 96-well for viability, 6-well for protein/RNA extraction) and allow them to adhere for 24 hours.

    • Remove the existing medium and replace it with a fresh medium containing the desired concentrations of this compound.

    • Always include a "vehicle control" group treated with the same final concentration of DMSO as the highest this compound dose to account for any solvent effects.

Protocol 2: Cell Viability Assay (MTT Method)

This assay measures the metabolic activity of cells, which correlates with cell viability.

  • Seeding: Plate cells (e.g., LNCaP, C4-2B) in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.5 µM to 20 µM) and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 450-570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Protocol 3: Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Seeding and Treatment: Plate cells in 6-well plates and treat with this compound (e.g., 10 µM) and vehicle control for 24 to 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells, combine them with the supernatant, and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Alternative Western Blot Method: Apoptosis can also be confirmed by detecting the cleavage of PARP-1 via Western blot, a hallmark of caspase activation.

Protocol 4: AR Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the subcellular localization of the Androgen Receptor.

  • Seeding: Plate cells on glass coverslips in 12- or 24-well plates and allow them to attach.

  • Treatment: Treat cells with this compound (e.g., 10 µM), a vehicle control, and potentially an androgen like R1881 to stimulate translocation. Incubate for 18-24 hours.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1-0.2% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour.

    • Incubate with a primary antibody against AR overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain nuclei with DAPI or Hoechst 33342.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. This compound treatment is expected to show AR retained in the cytoplasm compared to androgen-stimulated or control cells where AR is predominantly nuclear.

Protocol 5: Gene Expression Analysis (qRT-PCR)

This protocol measures changes in the mRNA levels of AR-regulated genes.

  • Seeding and Treatment: Plate cells in 6-well plates and treat with this compound for 24-72 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA, forward and reverse primers for target genes (e.g., KLK3 (PSA), TMPRSS2, FKBP5), and a SYBR Green master mix.

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the expression of AR target genes following this compound treatment indicates successful inhibition of AR transcriptional activity.

Summary of Quantitative Data

The following tables summarize representative quantitative data from in vitro studies of this compound.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

Cell Line Assay IC50 Value (µM) Notes
C4-2B MTT ~1.2 Initial concentration for resistance model development.
LAPC4 Reporter Gene 0.14 (FKBP5) Based on inhibition of AR target gene expression.

| LAPC4 | Reporter Gene | 0.18 (PSA) | Based on inhibition of AR target gene expression. |

Table 2: Effect of this compound on Cell Proliferation and Gene Expression

Cell Line Parameter Treatment Duration Result
LNCaP Cell Viability 10 µM this compound 24 h 50.7% reduction vs. control.
LNCaP Gene Expression (PSA) 1-10 µM this compound 72 h Dose-dependent decrease.
22Rv1 PSMA Expression 10 µM this compound 1 week 2.2-fold increase vs. control.
C4-2 PSMA Expression 10 µM this compound 1 week 2.3-fold increase vs. control.

| LNCaP | PSMA Expression | 10 µM this compound | 1 week | 2.6-fold increase vs. control. |

References

Application Notes and Protocols for Establishing Enzalutamide-Resistant Prostate Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Enzalutamide is a potent second-generation androgen receptor (AR) signaling inhibitor that has significantly improved outcomes for patients with metastatic castration-resistant prostate cancer (mCRPC). However, the development of resistance to this compound remains a major clinical challenge. To facilitate the study of resistance mechanisms and the development of novel therapeutic strategies, robust and well-characterized in vitro models of this compound resistance are essential. This document provides detailed protocols for establishing and characterizing this compound-resistant prostate cancer cell lines, along with key quantitative data and visualizations of relevant signaling pathways.

I. Overview of this compound Resistance Mechanisms

This compound resistance in prostate cancer is a multifaceted process involving both AR-dependent and AR-independent mechanisms. Understanding these mechanisms is crucial for interpreting experimental results and developing effective therapeutic strategies.

AR-Dependent Mechanisms:

  • AR Overexpression and Amplification: Increased levels of the AR protein can overwhelm the inhibitory effects of this compound.

  • AR Gene Mutations: Mutations in the AR ligand-binding domain (LBD), such as the F876L mutation, can convert this compound from an antagonist to an agonist.

  • Expression of AR Splice Variants (AR-Vs): Truncated AR-Vs that lack the LBD, most notably AR-V7, are constitutively active and not inhibited by this compound.[1]

  • Intracrine Androgen Synthesis: Tumors can develop the ability to synthesize their own androgens, thereby outcompeting this compound for AR binding.

AR-Independent Mechanisms:

  • Bypass Signaling Pathways: Activation of alternative signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, can drive tumor growth independently of the AR.

  • Glucocorticoid Receptor (GR) Overexpression: The GR can be upregulated and activate a significant portion of the AR target gene program, providing a bypass mechanism.

  • Lineage Plasticity: Prostate cancer cells can undergo a phenotypic switch, for example to a neuroendocrine-like phenotype, reducing their dependence on AR signaling.

II. Establishment of this compound-Resistant Cell Lines

The generation of this compound-resistant cell lines is typically achieved through chronic exposure of parental, this compound-sensitive prostate cancer cell lines to gradually increasing concentrations of the drug. This process selects for cells that have acquired resistance mechanisms.

Experimental Workflow:

G cluster_0 Cell Line Establishment start Parental Prostate Cancer Cell Line (e.g., LNCaP, C4-2B, VCaP) culture Culture in standard medium start->culture ic50 Determine initial this compound IC50 culture->ic50 start_treatment Initiate treatment with low-dose This compound (e.g., 1 µM) ic50->start_treatment dose_escalation Gradually increase this compound concentration over several months start_treatment->dose_escalation stable_culture Establish stable culture in high-dose This compound (e.g., 10-20 µM) dose_escalation->stable_culture resistant_line This compound-Resistant Cell Line stable_culture->resistant_line

Caption: Workflow for generating this compound-resistant prostate cancer cell lines.

Protocol for Generating this compound-Resistant C4-2B Cells:

This protocol describes the generation of this compound-resistant C4-2B cells through continuous exposure to the drug.[2][3]

Materials:

  • C4-2B human prostate cancer cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (MDV3100)

  • Dimethyl sulfoxide (DMSO)

  • 96-well and 6-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • ELISA reader

Procedure:

  • Initial IC50 Determination:

    • Seed C4-2B cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with a range of this compound concentrations (e.g., 0, 0.5, 1, 1.5, 2, 2.5 µM) for 24 hours.

    • Perform an MTT assay to determine the initial IC50 value, which will serve as the starting concentration for generating resistant cells.[2]

  • Generation of Resistant Cell Line:

    • Culture C4-2B cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Initiate treatment with this compound at a concentration close to the initial IC50 (e.g., 1.2 µM).[2]

    • When the cells reach 70% confluency, subculture them and continue the treatment.

    • Gradually increase the concentration of this compound every four weeks (e.g., to 2.5 µM, then 5 µM, and so on, up to 10-20 µM).

    • The process of generating a stable resistant cell line can take 6 to 9 months.

  • Maintenance of Resistant Cell Line:

    • Once the resistant cell line is established and can proliferate steadily in a high concentration of this compound (e.g., 10 µM), maintain the cells in this medium for all subsequent experiments to ensure the stability of the resistant phenotype.

Protocol for Generating this compound-Resistant LNCaP Cells:

A similar protocol of long-term culture with escalating doses of this compound can be applied to LNCaP cells.

Procedure:

  • Culture LNCaP cells in RPMI-1640 supplemented with 10% charcoal-stripped fetal bovine serum (cFBS) to mimic an androgen-deprived environment.

  • Continuously treat the cells with 10 µM this compound.

  • After approximately three months, a consistently proliferating population of this compound-resistant LNCaP cells (LNCaP-EnzR) should be established.

III. Characterization of this compound-Resistant Cell Lines

Once established, it is crucial to characterize the resistant cell lines to confirm their phenotype and investigate the underlying resistance mechanisms.

Quantitative Data Summary:

The following table summarizes typical IC50 values for this compound in parental and resistant prostate cancer cell lines.

Cell LineParental IC50 (µM)Resistant IC50 (µM)Resistance Index (RI)Reference
LNCaP 12.3160.834.94
~1-5--
0.036--
C4-2B 1.1914.7712.4
18.9688.324.67
VCaP ----

Resistance Index (RI) = IC50 (resistant cell) / IC50 (parental cell)

Experimental Protocols for Characterization:

1. Cell Viability (MTT) Assay:

This assay is used to determine the IC50 of this compound and confirm the resistant phenotype.

Materials:

  • Parental and resistant prostate cancer cells

  • 96-well plates

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed 3 x 10³ cells/well in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations for a specified period (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

2. Clonogenic Assay:

This assay assesses the long-term proliferative capacity of single cells following drug treatment.

Materials:

  • Parental and resistant cells

  • 6-well plates

  • This compound

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low density of cells (e.g., 1,000 cells/well) in 6-well plates.

  • Treat the cells with the desired concentrations of this compound or vehicle control.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

  • Count the number of colonies (typically defined as >50 cells).

3. Western Blot Analysis for AR and AR-V7:

This technique is used to assess the protein expression levels of full-length AR (AR-FL) and the AR-V7 splice variant.

Materials:

  • Cell lysates from parental and resistant cells

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: Anti-AR (N-terminal domain), Anti-AR-V7

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagent

Procedure:

  • Prepare protein lysates from parental and resistant cells.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against AR (N-terminal) and AR-V7 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

IV. Key Signaling Pathways in this compound Resistance

The following diagrams illustrate the central role of the Androgen Receptor and key bypass pathways involved in this compound resistance.

G cluster_0 AR Signaling in this compound Resistance cluster_1 Resistance Mechanisms Androgens Androgens AR Androgen Receptor (AR) Androgens->AR Nucleus Nucleus AR->Nucleus This compound This compound This compound->AR AR_V7 AR-V7 AR_V7->Nucleus ARE Androgen Response Element (ARE) Nucleus->ARE Gene_Expression Gene Expression (Proliferation, Survival) ARE->Gene_Expression AR_Amp AR Amplification AR_Mut AR Mutation (F876L) AR_V7_Exp AR-V7 Expression

Caption: Androgen Receptor signaling and mechanisms of this compound resistance.

G cluster_0 Bypass Signaling Pathways in this compound Resistance RTK Receptor Tyrosine Kinases (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation and Survival mTOR->Proliferation GR Glucocorticoid Receptor (GR) GR->Proliferation This compound This compound AR_signaling AR Signaling This compound->AR_signaling AR_signaling->Proliferation

Caption: Key bypass signaling pathways activated in this compound-resistant prostate cancer.

The establishment and thorough characterization of this compound-resistant prostate cancer cell lines are indispensable for advancing our understanding of drug resistance and for the preclinical evaluation of novel therapeutic agents. The protocols and information provided herein offer a comprehensive guide for researchers to develop and utilize these critical in vitro models.

References

Application Notes and Protocols for In Vivo Xenograft Models Testing Enzalutamide Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzalutamide is a potent second-generation androgen receptor (AR) signaling inhibitor approved for the treatment of metastatic castration-resistant prostate cancer (mCRPC) and non-metastatic castration-resistant prostate cancer (nmCRPC).[1][2][3][4] It exerts its therapeutic effect by targeting multiple steps in the AR signaling pathway, a key driver of prostate cancer progression.[5] this compound competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the association of the AR with DNA. These actions collectively suppress the transcription of AR target genes, leading to decreased cancer cell proliferation and induction of apoptosis.

In vivo xenograft models are indispensable tools for the preclinical evaluation of anti-cancer agents like this compound. These models, typically involving the subcutaneous or orthotopic implantation of human prostate cancer cells into immunocompromised mice, allow for the assessment of a drug's efficacy in a living organism, providing crucial data on tumor growth inhibition, pharmacodynamics, and potential resistance mechanisms. This document provides detailed application notes and protocols for utilizing in vivo xenograft models to test the efficacy of this compound.

Key Signaling Pathway: Androgen Receptor (AR) Signaling

This compound's primary mechanism of action is the disruption of the Androgen Receptor (AR) signaling pathway. Understanding this pathway is crucial for interpreting the results of this compound efficacy studies.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_this compound This compound Action Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_activated Activated AR AR->AR_activated Conformational Change AR_nuclear Nuclear AR AR_activated->AR_nuclear Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_nuclear->ARE Binds Coactivators Co-activators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Cell_Growth Cell Proliferation & Survival Transcription->Cell_Growth Enza1 1. Inhibits Androgen Binding Enza1->AR Enza2 2. Inhibits Nuclear Translocation Enza2->AR_activated Blocks Enza3 3. Inhibits DNA Binding Enza3->AR_nuclear Blocks Experimental_Workflow start Start cell_culture Prostate Cancer Cell Culture start->cell_culture cell_prep Cell Harvesting and Preparation with Matrigel cell_culture->cell_prep implantation Subcutaneous Implantation into Immunocompromised Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring (Calipers/Ultrasound) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Gavage: - this compound - Vehicle Control randomization->treatment monitoring Continued Tumor Volume and Body Weight Monitoring treatment->monitoring endpoints Endpoint Analysis: - Tumor Weight - PSA Levels - IHC (Ki-67, Caspase-3) - Western Blot/RT-PCR monitoring->endpoints end End endpoints->end

References

Techniques for measuring Enzalutamide concentration in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enzalutamide (marketed as Xtandi®) is a potent second-generation androgen receptor (AR) inhibitor used in the treatment of castration-resistant prostate cancer (CRPC).[1][2] It acts by competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the interaction of the AR with DNA.[1][3][4] Monitoring the concentration of this compound and its active metabolite, N-desmethyl this compound, in biological samples is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and understanding drug-drug interactions. This document provides detailed application notes and protocols for the quantification of this compound in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), which are the most established and widely used methods.

Androgen Receptor Signaling Pathway and this compound's Mechanism of Action

The androgen receptor signaling pathway plays a critical role in the growth and survival of prostate cancer cells. This compound exerts its therapeutic effect by disrupting this pathway at multiple points.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complexed AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation This compound This compound This compound->AR Inhibits Binding This compound->AR_dimer DNA DNA (AREs) This compound->DNA Inhibits DNA Binding AR_dimer->DNA Binds to AREs Gene_Transcription Gene Transcription (e.g., PSA) DNA->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Androgen Receptor Signaling and this compound's Action.

Analytical Techniques for this compound Quantification

The primary methods for the quantitative determination of this compound and its metabolites in biological fluids are chromatography-based assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules like this compound in complex biological matrices due to its high sensitivity, selectivity, and specificity.

Quantitative Data Summary (LC-MS/MS Methods)

ParameterMethod 1Method 2Method 3
Biological Matrix Human PlasmaHuman PlasmaRat Plasma
Sample Preparation Protein PrecipitationLiquid-Liquid ExtractionProtein Precipitation
Linearity Range (ng/mL) 500 - 50,00020 - 50,0001 - 1,000
Lower Limit of Quantification (LLOQ) (ng/mL) 500201
Intra-day Precision (%CV) < 8%Not Reported2.7%
Inter-day Precision (%CV) < 8%Not Reported5.1%
Accuracy Within 108%Met FDA criteria100.8% - 105.6%
Internal Standard D6-enzalutamide13CD3-analogsBicalutamide

Experimental Workflow: LC-MS/MS Analysis

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start Start: Biological Sample (Plasma) add_is Add Internal Standard start->add_is sample_prep Sample Preparation lc_separation LC Separation ms_detection MS/MS Detection lc_separation->ms_detection Elution data_analysis Data Analysis ms_detection->data_analysis end End: Concentration Report data_analysis->end protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant collect_supernatant->lc_separation

LC-MS/MS workflow for this compound quantification.

Detailed Protocol: LC-MS/MS using Protein Precipitation

This protocol is a generalized representation based on published methods.

Materials:

  • Biological sample (e.g., human plasma)

  • This compound and N-desmethyl this compound analytical standards

  • Stable isotope-labeled internal standard (e.g., D6-enzalutamide)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Microcentrifuge tubes

  • LC-MS/MS system with a C18 column

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of this compound, N-desmethyl this compound, and the internal standard (IS) in a suitable organic solvent (e.g., DMSO or ACN).

    • Prepare calibration standards and QCs by spiking known concentrations of the analytes into blank plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 150 µL of ACN containing the internal standard.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube or vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in ACN.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

      • Gradient elution is typically used to separate the analytes from matrix components.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for this compound, N-desmethyl this compound, and the IS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

    • Determine the concentration of this compound and its metabolite in the unknown samples by interpolating their peak area ratios from the calibration curve.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective alternative to LC-MS/MS, though generally less sensitive. It is suitable for applications where higher concentrations of this compound are expected.

Quantitative Data Summary (HPLC-UV Methods)

ParameterMethod 1
Biological Matrix Bulk and Synthetic Mixture
Linearity Range (µg/mL) 0.03 - 20
Intra-day Precision (%RSD) 1.20 - 1.33
Inter-day Precision (%RSD) 1.52 - 1.66
Accuracy (% Recovery) 99.12 - 99.75
Detection Wavelength (nm) 234

Detailed Protocol: HPLC-UV

This protocol is a generalized representation based on a published method.

Materials:

  • Biological sample (e.g., plasma)

  • This compound analytical standard

  • Internal standard (e.g., another suitable drug)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Buffer solution (e.g., ammonium acetate)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Standards and QCs:

    • Prepare stock solutions of this compound and the IS in methanol.

    • Prepare calibration standards and QCs by spiking known concentrations into the appropriate matrix.

  • Sample Preparation:

    • A protein precipitation or liquid-liquid extraction method can be employed. For protein precipitation, follow a similar procedure as described for LC-MS/MS.

  • HPLC-UV Analysis:

    • Chromatographic Conditions:

      • Column: C18 analytical column.

      • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 20 µL.

      • Detection Wavelength: 234 nm.

      • Isocratic elution is often sufficient.

  • Data Analysis:

    • Quantification is based on the peak area of the analyte relative to the internal standard, using a calibration curve generated from the standards.

Immunoassays

While LC-MS/MS and HPLC-UV are the predominant techniques for quantifying this compound, immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), represent a potential high-throughput screening method. However, there is limited information on commercially available ELISA kits specifically for the quantification of this compound itself. ELISAs have been used to measure biomarkers of this compound resistance. The principle of a competitive ELISA could be applied for this compound measurement if specific antibodies were developed.

Logical Relationship: Competitive ELISA Principle

Competitive_ELISA start Start: Antibody-Coated Plate add_sample Add Sample (containing this compound) and Enzyme-Labeled this compound start->add_sample competition Competition for Antibody Binding add_sample->competition wash Wash to Remove Unbound Components competition->wash add_substrate Add Substrate wash->add_substrate color_dev Color Development add_substrate->color_dev measure_signal Measure Signal (Inverse to Concentration) color_dev->measure_signal end End: Determine Concentration measure_signal->end

References

Protocol for Assessing Androgen Receptor Nuclear Translocation Following Enzalutamide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the progression of prostate cancer.[1] Upon binding to androgens, the AR translocates from the cytoplasm to the nucleus, where it regulates the transcription of target genes that drive tumor growth.[2][3] Enzalutamide is a potent second-generation androgen receptor inhibitor that effectively disrupts this signaling pathway at multiple points.[3][4] A key mechanism of this compound's action is the inhibition of AR nuclear translocation.

These application notes provide detailed protocols for robustly and quantitatively assessing the efficacy of this compound in preventing AR nuclear translocation in a laboratory setting. The described methods are essential for preclinical research and drug development aimed at targeting the AR signaling pathway. Three principal methodologies are detailed:

  • Immunofluorescence (IF) Microscopy: A qualitative and semi-quantitative imaging technique to visualize the subcellular localization of the AR.

  • Subcellular Fractionation and Western Blotting: A biochemical method to quantitatively determine the amount of AR in the cytoplasmic and nuclear compartments.

  • High-Content Screening (HCS): An automated imaging and analysis platform for quantitative, high-throughput assessment of AR nuclear translocation.

Understanding the nuances of these protocols will enable researchers to generate reliable and reproducible data on the pharmacodynamic effects of this compound and other potential AR inhibitors.

Androgen Receptor Signaling Pathway and this compound's Mechanism of Action

In the absence of androgens, the Androgen Receptor (AR) is predominantly located in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of an androgen ligand, such as dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, and translocates into the nucleus. Within the nucleus, the AR dimerizes and binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators to initiate the transcription of target genes responsible for cell proliferation and survival.

This compound disrupts this pathway at three key stages:

  • It acts as a competitive inhibitor, binding to the ligand-binding domain of the AR with a higher affinity than natural androgens.

  • It prevents the nuclear translocation of the AR.

  • It impairs the binding of the AR to DNA.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR HSP Dissociation This compound This compound AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization This compound->AR_HSP Inhibits Binding This compound->AR Inhibits Translocation ARE ARE (DNA) AR_dimer->ARE Binds Gene_Transcription Gene Transcription AR_dimer->Gene_Transcription Inhibits DNA Binding ARE->Gene_Transcription Activates IF_Workflow start Start: Seed cells on coverslips treatment Treat with this compound and/or Androgen start->treatment fixation Fix cells (e.g., 4% PFA) treatment->fixation permeabilization Permeabilize cells (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Block non-specific binding (e.g., BSA or serum) permeabilization->blocking primary_ab Incubate with primary anti-AR antibody blocking->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibody primary_ab->secondary_ab dapi Counterstain nuclei (e.g., DAPI) secondary_ab->dapi mount Mount coverslips on slides dapi->mount imaging Image with fluorescence microscope mount->imaging analysis Analyze images for AR localization imaging->analysis end End analysis->end WB_Workflow start Start: Culture and treat cells harvest Harvest cells start->harvest lysis Lyse cells in hypotonic buffer harvest->lysis centrifuge1 Centrifuge to pellet nuclei lysis->centrifuge1 supernatant Collect supernatant (Cytoplasmic fraction) centrifuge1->supernatant wash_pellet Wash nuclear pellet centrifuge1->wash_pellet extract_nuclear Extract nuclear proteins wash_pellet->extract_nuclear protein_quant Quantify protein concentration extract_nuclear->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to membrane sds_page->transfer blotting Western Blot with anti-AR antibody transfer->blotting detection Detect and quantify AR protein levels blotting->detection end End detection->end HCS_Workflow start Start: Seed cells in multi-well plates compound_addition Add compounds (this compound) and controls start->compound_addition incubation Incubate for desired time compound_addition->incubation staining Fix, permeabilize, and stain (AR and nuclei) incubation->staining image_acquisition Automated image acquisition (HCS instrument) staining->image_acquisition image_analysis Automated image analysis: - Identify nuclei and cytoplasm - Quantify AR intensity in each image_acquisition->image_analysis data_analysis Calculate nuclear/cytoplasmic AR ratio and generate dose-response curves image_analysis->data_analysis end End data_analysis->end

References

Application of Enzalutamide in Combination with Chemotherapy in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical application of enzalutamide in combination with chemotherapy for prostate cancer research. This document summarizes key quantitative data from various studies, offers detailed protocols for essential experiments, and visualizes relevant biological pathways and workflows.

Introduction

This compound is a potent second-generation androgen receptor (AR) signaling inhibitor widely used in the treatment of castration-resistant prostate cancer (CRPC).[1] Preclinical studies have explored its combination with cytotoxic chemotherapy, such as docetaxel and cabazitaxel, to enhance anti-tumor efficacy and overcome resistance. These combinations often exhibit synergistic effects, leading to improved outcomes in various preclinical models.[2][3] This document outlines the methodologies and key findings from these preclinical investigations.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the combination of this compound with chemotherapy.

Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapy

Cell LineCombination AgentParameterThis compound (Concentration)Combination Agent (Concentration)Combination EffectReference
LNCaPPrimaquineIC502.0 µM50 µMSynergistic (CI < 1)[4]
LNCaPMonensinIC502.0 µM50 nMSynergistic (CI < 1)[4]
C4-2B-IC5018.84 µM--
MDVR (this compound-Resistant C4-2B)-IC5041.64 µM--
C4-2B-ENZ (this compound-Resistant)-IC5014.77 µM--

CI: Combination Index

Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy

Xenograft ModelCombination AgentTreatment GroupsOutcome MeasureResultReference
Docetaxel-resistant CWR22Rv1This compound + shARv7DocR + Enz + shARv7Tumor GrowthRestored this compound sensitivity
Docetaxel-resistant CWR22Rv1This compound + ASC-J9®DocR + Enz + ASC-J9®Tumor GrowthRestored this compound sensitivity
LNCaPThis compound + AZD5363CombinationTumor RegressionImpressive regression of castrate-resistant tumors
LNCaPThis compound + AZD5363CombinationSerum PSA LevelsContinuously suppressed, lower nadir than this compound alone

Experimental Protocols

Detailed methodologies for key experiments cited in preclinical studies of this compound combination therapy are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a method used to determine the IC50 of this compound in prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, C4-2B)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and chemotherapy agent of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound and the combination chemotherapy agent, both alone and in combination, in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using software such as GraphPad Prism.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a standard method for detecting apoptosis by flow cytometry.

Materials:

  • Prostate cancer cells

  • This compound and chemotherapy agent

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound, the chemotherapy agent, or the combination at the desired concentrations for 24-48 hours. Include an untreated control.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

In Vivo Xenograft Tumor Growth Study

This protocol provides a general framework for assessing the in vivo efficacy of this compound and chemotherapy combinations. Dosing and schedules should be optimized based on the specific agents and tumor model.

Materials:

  • Immunocompromised mice (e.g., male nude or SCID mice)

  • Prostate cancer cells (e.g., LNCaP, CWR22Rv1) mixed with Matrigel

  • This compound (formulated for oral gavage)

  • Chemotherapy agent (formulated for intravenous or intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Protocol:

  • Subcutaneously inject 1-5 x 10^6 prostate cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, Combination).

  • Administer treatments as per the planned schedule. For example:

    • This compound: Daily oral gavage.

    • Docetaxel: Weekly or bi-weekly intravenous injection.

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (due to tumor size limits or a predefined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).

  • Plot tumor growth curves and calculate tumor growth inhibition for each treatment group.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the combination of this compound and chemotherapy.

Enzalutamide_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP This compound This compound This compound->AR Blocks Binding AR_translocation AR This compound->AR_translocation Inhibits Translocation DNA DNA (Androgen Response Element) This compound->DNA Inhibits DNA Binding AR_HSP->AR Dissociates AR_Androgen Activated AR AR_Androgen->AR_translocation Nuclear Translocation AR_translocation->DNA Binds Gene_Transcription Gene Transcription (e.g., PSA) DNA->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Mechanism of action of this compound on the Androgen Receptor signaling pathway.

Combination_Therapy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Prostate Cancer Cell Culture treatment Treat with this compound, Chemotherapy, or Combination cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay western_blot Western Blot Analysis (e.g., for AR, PARP cleavage) treatment->western_blot xenograft Establish Xenograft Tumor Model randomization Randomize Mice into Treatment Groups xenograft->randomization dosing Administer Treatments randomization->dosing monitoring Monitor Tumor Growth and Body Weight dosing->monitoring endpoint Endpoint Analysis: Tumor Excision, Weight, and Further Analysis monitoring->endpoint start Start Preclinical Evaluation cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo data_analysis Data Analysis and Interpretation cluster_invitro->data_analysis cluster_invivo->data_analysis

Caption: General experimental workflow for preclinical evaluation of combination therapies.

Signaling_Pathway_Interaction AR_signaling Androgen Receptor Signaling Cell_Cycle Cell Cycle Progression AR_signaling->Cell_Cycle Promotes Apoptosis Apoptosis AR_signaling->Apoptosis Inhibits Cell_Cycle->Apoptosis Can Induce Prostate_Cancer_Cell Prostate Cancer Cell Cell_Cycle->Prostate_Cancer_Cell Leads to Growth Apoptosis->Prostate_Cancer_Cell Leads to Death Microtubule_Dynamics Microtubule Dynamics Microtubule_Dynamics->Cell_Cycle Arrests This compound This compound This compound->AR_signaling Inhibits This compound->Apoptosis Promotes Chemotherapy Chemotherapy (e.g., Docetaxel) Chemotherapy->Apoptosis Induces Chemotherapy->Microtubule_Dynamics Disrupts

Caption: Interaction of this compound and Chemotherapy on key cellular pathways.

References

Application Notes and Protocols: Western Blot Analysis of Androgen Receptor Expression Following Enzalutamide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzalutamide is a second-generation androgen receptor (AR) inhibitor that has demonstrated significant clinical efficacy in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Its mechanism of action involves competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA.[1] This ultimately leads to a reduction in the expression of AR target genes and a decrease in tumor cell proliferation.[3][4] Interestingly, studies have shown that this compound treatment can also lead to a significant reduction in AR protein levels, suggesting an additional mechanism of action involving AR degradation. This application note provides a detailed protocol for performing a Western blot to analyze the expression of the androgen receptor in response to this compound treatment.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on Androgen Receptor (AR) protein expression in LNCaP prostate cancer cells, as determined by densitometric analysis of Western blots from published studies.

Cell LineTreatmentDuration of TreatmentAR Protein Level (Normalized to Control)Reference
LNCaP10 µM this compound4 hoursSignificantly lower than control
LNCaP10 µM this compound24 hoursSignificant reduction
LNCaP10 µM this compound48 hoursSignificant reduction
LNCaP10 µM this compound72 hoursSignificant reduction

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound's effect on the androgen receptor and the experimental workflow for the Western blot protocol.

Enzalutamide_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds Proteasome Proteasome AR->Proteasome Degradation AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization HSP Heat Shock Proteins (HSP) HSP->AR Stabilizes This compound This compound This compound->AR Inhibits Binding This compound->AR_dimer Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Expression Target Gene Expression ARE->Gene_Expression Promotes

Caption: this compound's mechanism of action on the Androgen Receptor signaling pathway.

Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., LNCaP cells +/- 10µM this compound) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation for SDS-PAGE C->D E 5. SDS-PAGE (Protein Separation) D->E F 6. Protein Transfer to PVDF Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (Anti-AR) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis (Densitometry) J->K

Caption: Experimental workflow for Western blot analysis of AR expression.

Experimental Protocols

Materials and Reagents
  • Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells)

  • This compound: Stock solution in DMSO

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS): pH 7.4

  • Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

  • Protein Assay Kit: Bicinchoninic acid (BCA) assay kit

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels: (e.g., 4-20% precast polyacrylamide gels)

  • Running Buffer: Tris-Glycine-SDS buffer

  • Transfer Buffer: Tris-Glycine buffer with 20% methanol

  • PVDF Membrane

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Rabbit anti-Androgen Receptor antibody (ensure validation for Western Blot).

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

  • Loading Control Antibody: Mouse anti-GAPDH or anti-β-actin antibody

  • Chemiluminescent Substrate

  • Imaging System: Chemiluminescence detection system

Procedure

1. Cell Culture and Treatment

  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in 6-well plates and allow them to reach 70-80% confluency.

  • Treat the cells with 10 µM this compound or vehicle (DMSO) for the desired time points (e.g., 4, 24, 48, 72 hours).

2. Cell Lysis and Protein Extraction

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation for SDS-PAGE

  • Based on the protein concentration, dilute the lysates to the same concentration with lysis buffer.

  • Mix 3 parts of the protein lysate with 1 part of 4X Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

5. SDS-PAGE and Protein Transfer

  • Load equal amounts of protein (20-30 µg) into the wells of a 4-20% SDS-PAGE gel. Include a pre-stained molecular weight marker in one lane.

  • Run the gel at 100-120V until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Activate the PVDF membrane with methanol before transfer.

6. Immunodetection

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary anti-AR antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., anti-GAPDH or anti-β-actin).

7. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the AR band intensity to the corresponding loading control band intensity for each sample.

  • Express the results as a fold change relative to the vehicle-treated control.

Troubleshooting

For common Western blot issues such as no signal, high background, or non-specific bands, refer to comprehensive troubleshooting guides. Key areas to optimize include antibody concentrations, blocking conditions, and washing steps.

References

Application Notes and Protocols for Studying the Long-Term Effects of Enzalutamide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models used to investigate the long-term efficacy and potential side effects of Enzalutamide, a potent androgen receptor (AR) inhibitor. Detailed protocols for key experiments are provided to facilitate the design and execution of studies aimed at understanding its mechanisms of action, resistance pathways, and overall therapeutic potential.

Introduction

This compound is a cornerstone in the treatment of castration-resistant prostate cancer (CRPC)[1]. It functions by inhibiting multiple steps in the AR signaling pathway, including androgen binding, nuclear translocation, and DNA association[1]. Preclinical animal models are indispensable for elucidating the long-term consequences of this compound treatment, including its sustained anti-tumor activity, the emergence of resistance, and its systemic effects. This document outlines the most commonly used animal models and associated experimental procedures.

Animal Models for Long-Term this compound Studies

The selection of an appropriate animal model is critical for addressing specific research questions. The most frequently utilized models are xenografts, where human prostate cancer cells are implanted into immunodeficient mice, and genetically engineered mouse models (GEMMs) that spontaneously develop prostate cancer.

Xenograft Models

Xenograft models are instrumental for studying the effects of this compound on human-derived tumors. The choice of cell line dictates the specific characteristics of the tumor, such as hormone sensitivity and resistance mechanisms.

  • LNCaP and LNCaP-AR Overexpressing Cells: These cells are androgen-sensitive and are used to model hormone-naïve and castration-resistant prostate cancer. LNCaP-AR cells, which overexpress the wild-type AR, are particularly useful for studying CRPC.

  • C4-2 and C4-2B Cells: Derived from LNCaP, these cell lines represent a progression to androgen independence and are valuable for studying CRPC.

  • 22Rv1 Cells: This cell line is unique as it expresses both full-length AR and splice variants, such as AR-V7, which is associated with resistance to some AR-targeted therapies. It is considered a model for this compound resistance.

  • VCaP Cells: These cells overexpress wild-type AR and are sensitive to androgens, making them a suitable model for castration-resistant disease.

  • Myc-CaP Cells: This murine prostate cancer cell line can be used to study the interaction between this compound and the tumor immune microenvironment in immunocompetent mice.

Genetically Engineered Mouse Models (GEMMs)

GEMMs offer the advantage of studying tumor development and progression within a natural, immunocompetent microenvironment.

  • TRAMP (Transgenic Adenocarcinoma of the Mouse Prostate) Model: TRAMP mice develop spontaneous prostate tumors that progress from prostatic intraepithelial neoplasia (PIN) to invasive adenocarcinoma, mimicking human prostate cancer progression.

  • Sprr2f-Cre;Ptenfl/fl Model: This model, with Pten deletion in the uterine epithelium, has been used to evaluate this compound's efficacy in a model of type-I endometrial carcinoma, highlighting its potential application beyond prostate cancer.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on the long-term effects of this compound.

Table 1: Effect of this compound on Tumor Volume in Xenograft Models

Animal ModelCell LineTreatment GroupDoseDuration% Change in Tumor Volume (vs. Control/Baseline)Reference
Castrated Male MiceLNCaP-ARThis compound10 mg/kg/day28 days-19% (from baseline by Day 13)
Castrated Male MiceLNCaP-ARThis compound50 mg/kg/day28 daysSignificant regression
Castrated Male MiceLNCaP-ARBicalutamide50 mg/kg/day28 days+154% (from baseline by Day 28)
Castrated Nude Mice22RV1 (sh-Rac1)This compound30 mg/kg24 daysSignificant inhibition vs. single treatment
Nude MiceCWR22PcThis compound30 mg/kg32 daysSignificant inhibition vs. vehicle

Table 2: Effect of this compound on Body Weight in Xenograft Models

Animal ModelCell LineTreatment GroupDoseDuration% Change in Body Weight (vs. Control/Baseline)Reference
Castrated Male MiceLNCaP-ARThis compound10 mg/kg/day28 days+8.5% (from baseline)
Castrated Male MiceLNCaP-ARThis compound50 mg/kg/day28 days+12.1% (from baseline)
Castrated Male MiceLNCaP-ARVehicle-28 daysComparable to 1 mg/kg this compound

Experimental Protocols

Protocol 1: Long-Term this compound Efficacy Study in a Xenograft Model

Objective: To evaluate the long-term effect of this compound on tumor growth in a subcutaneous xenograft model.

Materials:

  • Prostate cancer cells (e.g., LNCaP-AR, 22Rv1)

  • Immunodeficient mice (e.g., nude, SCID)

  • Matrigel

  • This compound

  • Vehicle (e.g., Tween 80:PEG 400, 0.5% Tween 80/PBS)

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation: Culture prostate cancer cells to 80-90% confluency. Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 106 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width2)/2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into treatment and control groups (n=5-10 mice per group).

  • Drug Administration:

    • Oral Gavage: Administer this compound (e.g., 10-50 mg/kg/day) or vehicle daily by oral gavage.

    • Dietary Admixture: Provide a specially formulated diet containing this compound (e.g., 171 mg or 429 mg per kg of diet).

    • Intraperitoneal Injection: Administer this compound (e.g., 10 mg/kg) by intraperitoneal injection every two days.

  • Data Collection: Continue to measure tumor volume and mouse body weight at regular intervals for the duration of the study (e.g., 28 days or longer).

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect blood and tissue samples for further analysis (e.g., PSA levels, immunohistochemistry, gene expression profiling).

Protocol 2: Evaluation of this compound Resistance Mechanisms

Objective: To investigate the molecular changes associated with the development of resistance to this compound.

Materials:

  • This compound-resistant prostate cancer cells (developed in vitro or from resistant tumors)

  • Parental (sensitive) prostate cancer cells

  • Materials for Western blotting, qPCR, or microarray analysis

  • Tumor tissue from this compound-treated and control mice

Procedure:

  • Establishment of Resistant Models:

    • In vivo: Treat tumor-bearing mice with this compound until tumors start to regrow, indicating resistance.

    • In vitro: Chronically expose prostate cancer cell lines to increasing concentrations of this compound over several months.

  • Sample Collection: Collect tumor tissue from resistant and sensitive tumors, as well as from resistant and sensitive cell lines.

  • Molecular Analysis:

    • Western Blotting: Analyze the expression levels of key proteins in the AR signaling pathway (e.g., AR, PSA) and other relevant pathways (e.g., Rac1, JNK).

    • qPCR/Microarray: Profile gene expression changes to identify upregulated or downregulated pathways in resistant tumors/cells.

  • Immunohistochemistry: Analyze protein expression and localization in paraffin-embedded tumor sections.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow.

Enzalutamide_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds to AR_nucleus AR AR->AR_nucleus Nuclear Translocation This compound This compound This compound->AR Inhibits Binding This compound->AR_nucleus Inhibits Translocation DNA DNA (ARE) This compound->DNA Inhibits Binding AR_nucleus->DNA Binds to ARE Gene_Expression Target Gene Expression DNA->Gene_Expression Promotes Transcription

Caption: this compound's mechanism of action on the Androgen Receptor signaling pathway.

Experimental_Workflow start Start: Cell Culture implant Tumor Cell Implantation (Subcutaneous) start->implant monitor_initial Tumor Growth Monitoring implant->monitor_initial randomize Randomization into Treatment Groups monitor_initial->randomize treat Long-Term Treatment (this compound vs. Vehicle) randomize->treat monitor_treatment Continued Monitoring (Tumor Volume & Body Weight) treat->monitor_treatment endpoint Endpoint Reached monitor_treatment->endpoint analysis Sample Collection & Analysis (IHC, Western, Gene Expression) endpoint->analysis end End analysis->end

Caption: A typical experimental workflow for a long-term this compound study in a xenograft model.

Long-Term Side Effects and Resistance

Long-term this compound treatment can lead to adverse effects and the development of resistance. One notable side effect observed in preclinical models and patients is the induction of neuroendocrine differentiation (NED) in prostate tumors, which contributes to treatment resistance. The infiltration of immune cells, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), into the tumor microenvironment has also been implicated in this compound resistance. Understanding these mechanisms is crucial for developing strategies to overcome resistance and improve the long-term efficacy of this compound. For instance, studies have shown that targeting Rac1 can enhance the efficacy of this compound in resistant xenograft tumors.

References

Application Notes and Protocols for High-Throughput Screening of Compounds Synergistic with Enzalutamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzalutamide is a potent second-generation androgen receptor (AR) antagonist widely used in the treatment of castration-resistant prostate cancer (CRPC).[1][2] However, the development of resistance, both primary and acquired, remains a significant clinical challenge, limiting its long-term efficacy.[1][2][3] Overcoming this compound resistance is a critical goal in prostate cancer therapy. One promising strategy is the use of combination therapies to target the molecular mechanisms that drive resistance.

These application notes provide a comprehensive framework for conducting a high-throughput screening (HTS) campaign to identify novel compounds that act synergistically with this compound. The protocols outlined below detail the experimental workflow, from initial cell culture to data analysis and hit validation, enabling researchers to efficiently screen large compound libraries and identify promising candidates for further development.

Understanding this compound Resistance: Key Signaling Pathways

Resistance to this compound is multifaceted, involving both AR-dependent and AR-independent mechanisms. A thorough understanding of these pathways is crucial for designing effective combination screening strategies.

AR-Dependent Resistance Mechanisms:

  • AR Amplification and Overexpression: Increased levels of the AR protein can overwhelm this compound's inhibitory effects.

  • AR Mutations: Mutations in the AR ligand-binding domain can reduce this compound's binding affinity or convert it into an agonist.

  • AR Splice Variants: Constitutively active AR splice variants, such as AR-V7, lack the ligand-binding domain and are therefore insensitive to this compound.

  • Intracrine Androgen Synthesis: Tumor cells can develop the ability to synthesize their own androgens, thereby outcompeting this compound for AR binding.

AR-Independent Resistance Mechanisms (Bypass Pathways):

  • Glucocorticoid Receptor (GR) Upregulation: The GR can be overexpressed and activated to drive the expression of a subset of AR target genes, providing a bypass signaling route.

  • Activation of Survival Pathways: Other signaling pathways, such as the MAPK/ERK pathway, can be activated to promote cell survival and proliferation independently of AR signaling.

  • Lineage Plasticity: Prostate cancer cells can undergo a change in their cellular identity, for example, to a neuroendocrine phenotype, which is not dependent on AR signaling.

Enzalutamide_Resistance_Pathways cluster_AR_Dependent AR-Dependent Resistance cluster_AR_Independent AR-Independent Resistance AR_Amp AR Amplification Resistance Resistance AR_Amp->Resistance AR_Mut AR Mutations AR_Mut->Resistance AR_SV AR Splice Variants AR_SV->Resistance Androgen_Synth Intracrine Androgen Synthesis Androgen_Synth->Resistance GR_Up GR Upregulation GR_Up->Resistance MAPK_ERK MAPK/ERK Activation MAPK_ERK->Resistance Lineage_Plasticity Lineage Plasticity Lineage_Plasticity->Resistance This compound This compound AR_Signaling AR Signaling Inhibition This compound->AR_Signaling

Caption: Key signaling pathways contributing to this compound resistance.

High-Throughput Screening Workflow

A typical HTS workflow for identifying synergistic compounds involves several key stages, from initial assay development to hit confirmation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Primary Screen cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Prioritization Assay_Dev Assay Development & Optimization Primary_Screen Primary High-Throughput Screen (this compound + Compound Library) Assay_Dev->Primary_Screen Data_Analysis Data Analysis & Synergy Scoring Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation Screen (Dose-Response Matrix) Data_Analysis->Hit_Confirmation Orthogonal_Assays Orthogonal Secondary Assays Hit_Confirmation->Orthogonal_Assays Hit_Prioritization Hit Prioritization Orthogonal_Assays->Hit_Prioritization Mechanism_Studies Mechanism of Action Studies Hit_Prioritization->Mechanism_Studies

Caption: High-throughput screening workflow for synergistic compounds.

Experimental Protocols

Cell Culture
  • Cell Line Selection: Utilize an this compound-resistant prostate cancer cell line (e.g., LNCaP-EnzaR, VCaP-EnzaR) or a parental cell line known to develop resistance (e.g., LNCaP, VCaP).

  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, consider using charcoal-stripped FBS to minimize the influence of endogenous steroids.

  • Cell Seeding: Dissociate cells to a single-cell suspension and seed them in 384-well plates at a pre-determined optimal density (typically 500-2000 cells/well) to ensure exponential growth during the assay period.

Compound Library and Drug Preparation
  • Compound Library: Utilize a diverse library of small molecules, which can include approved drugs, investigational compounds, and novel chemical entities.

  • Drug Stock Solutions: Prepare high-concentration stock solutions of this compound and all library compounds in a suitable solvent, typically 100% DMSO.

  • Acoustic Dispensing: Employ an acoustic liquid handler for accurate, low-volume dispensing of compounds directly into the 384-well assay plates to create a dose-response matrix.

High-Throughput Combination Screening (Dose-Response Matrix)

This protocol is designed for a 6x6 dose-response matrix for each compound in combination with this compound.

  • Plate Layout:

    • Columns 1-6: this compound in a 6-point serial dilution (e.g., 0.1 to 30 µM).

    • Rows A-F: Library compound in a 6-point serial dilution (e.g., 0.01 to 3 µM).

    • Control Wells: Include vehicle control (DMSO) and single-agent controls for both this compound and the library compound.

  • Procedure:

    • Seed cells in 384-well plates and allow them to attach overnight.

    • Using an acoustic liquid handler, dispense this compound and the library compounds according to the dose-response matrix layout.

    • Incubate the plates for a duration optimized for the cell line (typically 72 hours).

Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells based on ATP quantification.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Assay Procedure:

    • Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Data Presentation and Analysis

Raw Data Normalization

Normalize the raw luminescence data to the vehicle-treated control wells (representing 100% viability) and a background control (media only, representing 0% viability).

Synergy Scoring

Several models can be used to quantify the degree of synergy between this compound and the library compounds. The most common include:

  • Bliss Independence: Assumes that the two drugs act independently. A synergy score greater than zero indicates a synergistic effect.

  • Loewe Additivity: Based on the principle that a drug cannot interact with itself. This model is suitable for compounds with similar mechanisms of action.

  • Highest Single Agent (HSA): Defines the expected combination effect as the highest effect of either single agent.

  • Zero Interaction Potency (ZIP): A model that combines the principles of Bliss Independence and Loewe Additivity.

Software packages such as SynergyFinder can be used to calculate these synergy scores from the dose-response matrix data.

Data Tables

Table 1: Example Dose-Response Matrix Data (% Viability)

This compound (µM)Cmpd X (0 µM)Cmpd X (0.01 µM)Cmpd X (0.03 µM)Cmpd X (0.1 µM)Cmpd X (0.3 µM)Cmpd X (1 µM)
0 1009895908580
0.3 908578706255
1 807265554538
3 655850403022
10 504235251812
30 40322518105

Table 2: Calculated Synergy Scores for Hit Compounds

Hit IDCompound NameMax Bliss Synergy ScoreMax Loewe Synergy Score
HTS-001Compound A25.415.2
HTS-002Compound B18.99.8
HTS-003Compound C32.121.5

Table 3: Hit Prioritization Summary

Hit IDSynergy Score (Bliss)Potency (IC50 in combo)Selectivity IndexOverall Rank
HTS-00332.10.8 µM>101
HTS-00125.41.2 µM5.62
HTS-00218.92.5 µM3.13

Hit Validation and Secondary Assays

Hits identified in the primary screen require validation through a series of secondary assays to confirm their activity and elucidate their mechanism of action.

  • Hit Confirmation: Re-test the primary hits in a full dose-response matrix to confirm the synergistic interaction.

  • Orthogonal Assays: Employ alternative methods to measure cell viability or apoptosis, such as caspase-3/7 activity assays or Annexin V staining, to rule out assay-specific artifacts.

  • Selectivity Assays: Test the synergistic combination in non-cancerous prostate cell lines to assess for cancer-specific effects.

  • Mechanism of Action Studies:

    • Western Blotting: Analyze the expression and phosphorylation status of key proteins in the AR and bypass signaling pathways.

    • Gene Expression Analysis: Use qPCR or RNA-seq to investigate changes in gene expression profiles upon treatment with the synergistic combination.

By following these detailed application notes and protocols, researchers can effectively conduct high-throughput screens to identify and validate novel compounds that act synergistically with this compound, paving the way for the development of more effective combination therapies for prostate cancer.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Enzalutamide Resistance in LNCaP Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming enzalutamide resistance in LNCaP prostate cancer cells.

Troubleshooting Guides

This section offers detailed methodologies for key experiments commonly performed in the study of this compound resistance.

Generation of this compound-Resistant LNCaP Cells

Question: My LNCaP cells are not developing resistance to this compound. What is a reliable method to generate a resistant cell line?

Answer:

Developing a stable this compound-resistant LNCaP cell line requires a gradual and prolonged exposure to the drug. Here is a standard protocol:

Experimental Protocol: Generation of this compound-Resistant LNCaP Cells [1][2][3][4][5]

  • Initial Culture: Culture parental LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Initial this compound Treatment: Begin by treating the cells with a low concentration of this compound (e.g., 0.2 µM to 1.2 µM). The initial concentration can be determined by performing an IC50 experiment using an MTT assay.

  • Gradual Dose Escalation: When the cells resume a growth rate comparable to untreated control cells, gradually increase the this compound concentration. This process may take several months.

  • Maintenance of Resistant Cells: Once the cells are able to proliferate in a high concentration of this compound (e.g., 5 µM to 10 µM), they are considered resistant. Maintain the resistant cell line in a medium containing a maintenance dose of this compound (e.g., 5 µM) to ensure the stability of the resistant phenotype.

  • Validation of Resistance: Regularly validate the resistance of the cell line by comparing its viability with the parental cell line in the presence of various concentrations of this compound using an MTT assay.

Experimental Workflow for Generating this compound-Resistant LNCaP Cells

G start Parental LNCaP Cell Culture treat_low Treat with low concentration of this compound (e.g., 1 µM) start->treat_low monitor_growth Monitor Cell Growth treat_low->monitor_growth increase_conc Gradually Increase This compound Concentration monitor_growth->increase_conc Cells recover growth rate stable_growth Observe Stable Growth in High Concentration (e.g., 10 µM) monitor_growth->stable_growth Proliferation in high concentration increase_conc->monitor_growth establish_line Establish this compound-Resistant LNCaP Cell Line (LNCaP-EnzR) stable_growth->establish_line maintain Maintain in medium with This compound (e.g., 5 µM) establish_line->maintain validate Validate Resistance (e.g., MTT Assay) maintain->validate

Caption: Workflow for generating resistant LNCaP cells.
Cell Viability Assessment (MTT Assay)

Question: I am getting inconsistent results with my MTT assay when testing the viability of this compound-resistant LNCaP cells. How can I improve the reliability of my assay?

Answer:

Consistency in MTT assays depends on careful attention to several technical details. Below is a detailed protocol with troubleshooting tips.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed LNCaP or this compound-resistant LNCaP cells in a 96-well plate at a density of 3,000 to 5,000 cells per well. Allow the cells to adhere overnight.

  • Drug Treatment: The next day, treat the cells with varying concentrations of this compound or other compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Troubleshooting Tips:

  • Uneven Cell Seeding: Ensure a single-cell suspension before seeding to avoid clumps, which can lead to variability.

  • Edge Effects: To minimize edge effects, avoid using the outer wells of the 96-well plate or fill them with sterile PBS.

  • Incomplete Formazan Dissolution: Ensure complete removal of the medium before adding DMSO and shake the plate thoroughly to dissolve all formazan crystals.

  • MTT Incubation Time: Optimize the MTT incubation time for your specific cell line; insufficient incubation can lead to a weak signal.

Western Blotting for AR and AR-V7

Question: I am having trouble detecting the androgen receptor (AR) and its splice variant AR-V7 in my this compound-resistant LNCaP cells via Western blot. What could be the issue?

Answer:

Detecting AR and AR-V7 can be challenging due to their expression levels and the specificity of antibodies. Here is a detailed protocol and troubleshooting advice.

Experimental Protocol: Western Blotting for AR and AR-V7

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR and AR-V7 overnight at 4°C. Use an antibody that recognizes the N-terminal domain of AR to detect both full-length AR and AR-V7.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Troubleshooting Tips:

  • Low Protein Expression: this compound-resistant cells may have altered AR expression levels. Ensure you are loading sufficient protein.

  • Antibody Specificity: Use a well-validated antibody for AR-V7. Some antibodies may have cross-reactivity or low affinity.

  • Protein Degradation: Always use fresh protease inhibitors in your lysis buffer to prevent protein degradation.

  • Transfer Efficiency: Verify the transfer efficiency by staining the membrane with Ponceau S before blocking.

siRNA-mediated Gene Knockdown

Question: My siRNA knockdown of a target gene in this compound-resistant LNCaP cells is not effective, or I am observing significant off-target effects. How can I optimize my protocol?

Answer:

Effective and specific gene knockdown with siRNA requires careful optimization of transfection conditions and the use of appropriate controls.

Experimental Protocol: siRNA Transfection

  • Cell Seeding: Seed this compound-resistant LNCaP cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation: In separate tubes, dilute the siRNA and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium (e.g., Opti-MEM). Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.

  • Incubation: Incubate the cells for 24-72 hours before proceeding with downstream experiments.

  • Validation of Knockdown: Assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.

Troubleshooting Tips:

  • Low Transfection Efficiency: Optimize the siRNA concentration, transfection reagent volume, and cell density at the time of transfection. This compound-resistant cells may have different transfection efficiencies compared to parental cells.

  • Off-Target Effects: Use at least two different siRNA sequences for the target gene to confirm that the observed phenotype is not due to off-target effects. Always include a non-targeting (scrambled) siRNA control.

  • Cell Viability: High concentrations of siRNA or transfection reagent can be toxic to cells. Perform a toxicity test to determine the optimal concentrations that maintain high cell viability.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanisms of this compound resistance and experimental strategies.

Androgen Receptor (AR) Alterations

Q1: What is the role of AR splice variants, particularly AR-V7, in this compound resistance?

A1: AR splice variants, such as AR-V7, lack the ligand-binding domain (LBD) to which this compound binds. This allows them to be constitutively active transcription factors, driving the expression of androgen-responsive genes even in the presence of this compound, thus conferring resistance. The expression of AR-V7 has been associated with resistance to this compound in both preclinical models and patients.

Q2: Can mutations in the AR gene cause this compound resistance?

A2: Yes, specific mutations in the AR LBD, such as the F876L mutation, can alter the binding of this compound, converting it from an antagonist to a partial agonist and thereby promoting resistance.

Bypass Signaling Pathways

Q3: Which signaling pathways are commonly activated to bypass AR blockade by this compound?

A3: Several signaling pathways can be activated to promote cell survival and proliferation independently of or in cooperation with the AR pathway. These include:

  • PI3K/Akt/mTOR pathway: This pathway is frequently hyperactivated in prostate cancer and its activation can lead to this compound resistance.

  • Wnt/β-catenin pathway: Activation of this pathway has been shown to contribute to this compound resistance.

  • Glucocorticoid Receptor (GR) signaling: Upregulation and activation of the GR can mimic AR signaling and drive resistance to this compound.

Signaling Pathways in this compound Resistance

G cluster_0 AR Signaling cluster_1 Bypass Pathways This compound This compound AR Androgen Receptor (AR) This compound->AR Inhibits ARE Androgen Response Element AR->ARE AR_V7 AR-V7 AR_V7->ARE Constitutively active AR_mut Mutated AR (F876L) AR_mut->ARE Activated by This compound Gene_Expression Gene Expression (Proliferation, Survival) ARE->Gene_Expression PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Gene_Expression Wnt Wnt/β-catenin Pathway Wnt->Gene_Expression GR Glucocorticoid Receptor (GR) GR->Gene_Expression

Caption: Key signaling pathways in this compound resistance.
Cellular Stress Responses

Q4: Is autophagy involved in this compound resistance?

A4: Yes, this compound treatment can induce autophagy in prostate cancer cells, which acts as a survival mechanism. Inhibiting autophagy, either pharmacologically or genetically, can sensitize this compound-resistant cells to treatment and promote apoptosis. The induction of autophagy by this compound is mediated, at least in part, through the activation of the AMPK pathway.

Metabolic and Epigenetic Reprogramming

Q5: How does metabolic reprogramming contribute to this compound resistance?

A5: this compound-resistant cells can undergo metabolic reprogramming to adapt to the stress of AR inhibition. This can involve alterations in glucose, fatty acid, and lipid metabolism. For instance, an upregulation of genes involved in fatty acid synthesis and uptake has been observed in resistant cells.

Q6: What is the role of epigenetic modifications in this compound resistance?

A6: Epigenetic changes, particularly DNA methylation, play a role in the development of this compound resistance. This compound treatment can lead to increased activity of DNA methyltransferases (DNMTs). Targeting DNMTs with inhibitors like decitabine can restore sensitivity to this compound in resistant cells.

Experimental Models and Controls

Q7: Besides LNCaP, what other cell lines are suitable for studying this compound resistance?

A7: While LNCaP and its derivatives (like C4-2B) are commonly used, other prostate cancer cell lines such as 22Rv1, VCaP, and LAPC4 are also valuable models. It is important to choose a cell line that is appropriate for the specific research question, considering their differences in AR status, androgen dependence, and genetic background.

Q8: What are the essential controls to include in experiments studying this compound resistance?

A8: To ensure the validity of your findings, it is crucial to include the following controls:

  • Parental (sensitive) cell line: Always compare the results from your resistant cell line to the parental LNCaP cells.

  • Vehicle control: Use the solvent for this compound (e.g., DMSO) as a negative control.

  • Non-targeting controls: For knockdown or knockout experiments, use a scrambled siRNA or a non-targeting gRNA as a negative control.

  • Positive controls: Where applicable, use a known positive control to ensure your assay is working correctly.

Quantitative Data Summary

Table 1: Effect of DNMT Inhibition on Cell Viability in this compound-Resistant Cells

Cell LineTreatmentRelative Cell Viability (%)
MR49F DMSO100
This compound (20 µM)~80
Decitabine (250 nM)~70
This compound + Decitabine~40
C4-2B-MDVR DMSO100
This compound (20 µM)~90
Decitabine (250 nM)~80
This compound + Decitabine~50

Table 2: Changes in DNMT Activity in Response to this compound

Cell LineTreatmentDNMT Activity (OD/h/mg)Fold Change
LNCaP Vehicle~2.0-
This compound~4.5~2.25
C4-2B Vehicle~2.5-
This compound~5.0~2.0

References

Technical Support Center: Optimizing Enzalutamide Dosage for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing enzalutamide dosage in in vivo mouse studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mouse xenograft models?

A1: A common starting dose for this compound in mouse xenograft models of prostate cancer is in the range of 10-50 mg/kg/day.[1] Several studies have demonstrated anti-tumor activity within this range. For instance, daily oral gavage of 10 mg/kg has been shown to significantly inhibit tumor growth and induce regression in castration-resistant prostate cancer (CRPC) xenograft models.

Q2: What is the most common route of administration for this compound in mice?

A2: The most common route of administration for this compound in mice is oral gavage.[2] It can also be administered through specially formulated diets, which may reduce handling stress on the animals.

Q3: How should this compound be formulated for oral administration?

A3: this compound for oral gavage is often diluted in a vehicle such as a mixture of Tween 80 and PEG 400. For dietary administration, it can be mixed into a standard rodent diet by a specialized provider.

Q4: How long does it take to see an effect of this compound on tumor growth in mice?

A4: The time to observe a significant effect on tumor growth can vary depending on the tumor model, dose, and administration schedule. In some LNCaP-AR xenograft models, significant tumor growth inhibition was observed within the first 6 days of treatment with 10 mg/kg/day this compound.

Q5: Is this compound effective in all prostate cancer mouse models?

A5: While this compound is effective in many preclinical models, resistance can develop. Some models, like those using 22RV1 cells, may exhibit primary resistance. The choice of model is critical and should align with the specific research question.

Troubleshooting Guide

Issue 1: No significant tumor growth inhibition is observed.

  • Possible Cause 1: Suboptimal Dosage.

    • Solution: Consider increasing the dose. Studies have used doses up to 50 mg/kg/day. A dose-response study may be necessary to determine the optimal dose for your specific model.

  • Possible Cause 2: Drug Formulation or Administration Issues.

    • Solution: Ensure the drug is properly solubilized and administered consistently. For oral gavage, verify the accuracy of the dosing volume and technique. If using a medicated diet, monitor food consumption to ensure mice are receiving the intended dose.

  • Possible Cause 3: Intrinsic or Acquired Resistance.

    • Solution: The tumor model may be resistant to this compound. Consider using a different cell line or a patient-derived xenograft (PDX) model. Investigating mechanisms of resistance, such as alterations in the androgen receptor (AR) signaling pathway or the tumor microenvironment, may be warranted.

Issue 2: Toxicity or adverse effects are observed in the mice (e.g., weight loss).

  • Possible Cause 1: Dose is too high.

    • Solution: Reduce the this compound dose. Monitor mice closely for signs of toxicity, including body weight changes. Doses of 10 and 50 mg/kg have been shown to be well-tolerated, with mice even showing weight gain.

  • Possible Cause 2: Vehicle-related toxicity.

    • Solution: Evaluate the tolerability of the vehicle alone in a control group of mice. Consider alternative, less toxic vehicles if necessary.

Issue 3: High variability in tumor growth within the same treatment group.

  • Possible Cause 1: Inconsistent tumor cell implantation.

    • Solution: Refine the surgical technique for tumor cell implantation to ensure consistent tumor size and location at the start of the study.

  • Possible Cause 2: Inconsistent drug administration.

    • Solution: Ensure all technicians are using a standardized protocol for drug administration. For oral gavage, proper technique is crucial for consistent delivery.

Quantitative Data Summary

ParameterDetailsReference
Mouse Model Castrated male mice with LNCaP-AR xenografts
Dosage 1, 10, or 50 mg/kg/day
Administration Route Oral gavage
Vehicle Tween 80: PEG 400
Treatment Duration 28 consecutive days
Key Findings 10 mg/kg/day inhibited tumor growth significantly. By day 13, a 19% decrease in tumor volume was observed at doses of 10 mg/kg/day or greater.
Mouse Model Castrated nude mice with 22RV1-derived xenografts
Dosage 30 mg/kg
Administration Route Oral gavage
Treatment Duration 24 days
Key Findings In combination with Rac1 knockdown, this compound dramatically inhibited tumor growth compared to single-agent treatment.
Mouse Model Sprr2f-Cre;Ptenfl/fl (endometrial carcinoma model)
Dosage Estimated 20 or 50 mg/kg/day
Administration Route Medicated diet
Vehicle AIN-76A diet
Treatment Duration 8 or 16 weeks
Key Findings Short-term treatment reduced tumor burden, but prolonged administration led to resistance.

Experimental Protocols

LNCaP-AR Xenograft Model Protocol

  • Cell Culture: LNCaP-AR cells are cultured in appropriate media.

  • Animal Model: Castrated male immunodeficient mice are used.

  • Tumor Implantation: LNCaP-AR cells are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week with a digital caliper using the formula: (width² x length)/2.

  • Treatment Initiation: When tumors reach a volume of approximately 100 mm³, mice are randomized into treatment groups.

  • Drug Preparation and Administration: this compound is diluted in a vehicle of Tween 80: PEG 400. The drug is administered daily via oral gavage.

  • Data Collection: Tumor volume and mouse body weight are measured at regular intervals for the duration of the study (e.g., 28 days).

  • Endpoint Analysis: At the end of the study, tumors can be harvested for further analysis, such as immunohistochemistry for proliferation markers (Ki67) or apoptosis markers (activated Caspase-3).

Visualizations

Enzalutamide_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_translocated AR AR->AR_translocated Nuclear Translocation This compound This compound This compound->AR Inhibits Binding This compound->AR_translocated Inhibits Translocation DNA DNA This compound->DNA Inhibits DNA Binding AR_translocated->DNA Binds to ARE Target_Gene Target Gene Transcription DNA->Target_Gene Initiates

Caption: this compound's mechanism of action on the Androgen Receptor signaling pathway.

Experimental_Workflow A Cell Culture (e.g., LNCaP-AR) B Tumor Cell Implantation A->B C Tumor Growth Monitoring B->C D Randomization C->D E Treatment (this compound vs. Vehicle) D->E F Data Collection (Tumor Volume, Body Weight) E->F G Endpoint Analysis (IHC, etc.) F->G

Caption: General experimental workflow for an in vivo mouse xenograft study.

References

Enzalutamide Experimental Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the off-target effects of Enzalutamide in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during in vitro or in vivo experiments involving this compound.

Q1: My androgen receptor (AR)-positive prostate cancer cells show reduced sensitivity or continued proliferation despite this compound treatment. What are the potential off-target mechanisms?

A1: While this compound is a potent AR inhibitor, resistance and reduced sensitivity can be mediated by several off-target or bypass mechanisms.[1][2] Consider the following possibilities:

  • Glucocorticoid Receptor (GR) Activation: this compound treatment can lead to increased expression and activation of the glucocorticoid receptor, which shares overlapping transcriptional targets with the AR, thereby promoting tumor growth.[1][3]

  • JAK2-STAT5 Signaling Activation: this compound has been shown to induce the phosphorylation and activation of STAT5, a protein that promotes cancer cell viability. This effect is dependent on the presence of AR but represents a bypass signaling loop.

  • Activation of Other Bypass Pathways: Other signaling pathways, such as Wnt/β-Catenin and PI3K/Akt/mTOR, can be activated to bypass the AR blockade and promote cell survival.

  • Lineage Plasticity: Treatment with this compound can induce a shift in cell lineage, where cancer cells become AR-independent and may express neuroendocrine markers.

Troubleshooting Steps:

  • Assess GR Expression and Activity: Use Western blotting to check for increased GR protein levels and a GR-specific luciferase reporter assay to measure its transcriptional activity.

  • Evaluate STAT5 Activation: Perform a Western blot to detect phosphorylated STAT5 (p-STAT5) levels in your this compound-treated cells compared to controls.

  • Profile Key Bypass Pathways: Use antibody arrays or Western blotting to screen for the activation of key nodes in the PI3K/Akt and Wnt pathways.

Q2: I am observing unexpected neurological effects (e.g., hyperexcitability, seizures) in my animal models treated with this compound. Is this a known off-target effect?

A2: Yes, seizures are a known, though infrequent, adverse effect of this compound at supratherapeutic doses. The underlying mechanism is believed to be the inhibition of the gamma-aminobutyric acid (GABA)-A receptor in the central nervous system. This off-target binding can lower the seizure threshold.

Troubleshooting Steps:

  • Dose-Response Evaluation: Determine if the observed neurotoxicity is dose-dependent by testing a range of this compound concentrations.

  • Control for Vehicle Effects: Ensure that the vehicle used to dissolve this compound is not contributing to the observed effects.

  • Consider Alternative AR Inhibitors: If the GABA-A receptor-mediated toxicity is confounding your experimental results, consider using an alternative AR antagonist with a different safety profile for comparative studies.

Q3: My experimental setup involves co-administration of other drugs with this compound, and I'm seeing variable or unexpected results. How could this compound be interfering?

A3: this compound is a strong inducer of the cytochrome P450 enzyme CYP3A4 and a moderate inducer of CYP2C9 and CYP2C19. It is also a substrate of CYP2C8 and CYP3A4. This can lead to significant drug-drug interactions by altering the metabolism of co-administered compounds.

  • Increased Metabolism of Other Drugs: If your co-administered drug is a substrate of CYP3A4, CYP2C9, or CYP2C19, this compound can accelerate its breakdown, reducing its effective concentration and efficacy.

  • Altered this compound Concentration: Co-administration with strong CYP2C8 inhibitors (e.g., gemfibrozil) can increase this compound plasma levels, potentially increasing both on-target and off-target toxicities. Conversely, CYP3A4 inducers (e.g., rifampin) can decrease this compound's effective concentration.

  • Pregnane X Receptor (PXR) Activation: PXR is a nuclear receptor that regulates the expression of drug-metabolizing enzymes like CYP3A4. Compounds that activate PXR can induce CYP3A4 expression, leading to drug interactions. While direct, potent activation of PXR by this compound is not its primary mechanism of action, its strong induction of CYP3A4 suggests an interaction with these regulatory pathways.

Troubleshooting Steps:

  • Review Metabolizing Enzymes: Check the metabolic pathways of all compounds in your experiment. Avoid co-administering drugs that are sensitive substrates of CYP3A4, CYP2C9, or CYP2C19 if possible.

  • Measure Compound Concentrations: If feasible, use techniques like LC-MS/MS to measure the actual concentrations of your drugs in plasma or cell culture media to confirm if altered metabolism is occurring.

  • Stagger Dosing: In animal studies, if the half-lives of the drugs allow, consider staggering the administration of this compound and the interacting compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's off-target effects and drug interactions.

Table 1: this compound's Influence on Cytochrome P450 (CYP) Enzymes

EnzymeEffect of this compoundExperimental ImplicationReference
CYP3A4 Strong InducerDecreases plasma concentrations of co-administered CYP3A4 substrates.
CYP2C9 Moderate InducerDecreases plasma concentrations of co-administered CYP2C9 substrates.
CYP2C19 Moderate InducerDecreases plasma concentrations of co-administered CYP2C19 substrates.
CYP2C8 SubstrateStrong CYP2C8 inhibitors can significantly increase this compound exposure.

Table 2: Key Off-Target Signaling Pathways Modulated by this compound

Pathway/TargetEffect of this compoundPotential Consequence in ExperimentsReference
Glucocorticoid Receptor (GR) Increased expression and activationConfers resistance by activating a parallel survival pathway.
JAK2-STAT5 Signaling Induces phosphorylation and activation of STAT5Promotes cell viability and survival, counteracting the primary drug effect.
GABA-A Receptor InhibitionCan cause neurotoxicity in animal models, lowering the seizure threshold.
Pregnane X Receptor (PXR) Indirectly impacts PXR-regulated genes (e.g., CYP3A4)Contributes to drug-drug interactions by altering xenobiotic metabolism.

Visualized Pathways and Workflows

The following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships to help visualize and troubleshoot the off-target effects of this compound.

G cluster_0 This compound Action cluster_1 Off-Target Bypass Pathways Enz This compound AR Androgen Receptor (AR) Enz->AR Inhibits JAK2 JAK2 Enz->JAK2 Induces AR_Inhibition AR Signaling Blocked AR->AR_Inhibition AR->JAK2 Activates via AR-dependent loop GR Glucocorticoid Receptor (GR) AR_Inhibition->GR Upregulates Survival Cell Proliferation & Survival GR->Survival STAT5 STAT5 JAK2->STAT5 Phosphorylates STAT5->Survival G Observation Observation: Reduced this compound efficacy in vitro Hypothesis1 Hypothesis 1: GR Bypass Activation Observation->Hypothesis1 Hypothesis2 Hypothesis 2: JAK2-STAT5 Activation Observation->Hypothesis2 Hypothesis3 Hypothesis 3: Other Bypass Pathway Observation->Hypothesis3 Test1 Experiment: Western Blot for GR Luciferase Assay for GR activity Hypothesis1->Test1 Test2 Experiment: Western Blot for p-STAT5 Hypothesis2->Test2 Test3 Experiment: Pathway Profiler Array (e.g., PI3K, Wnt) Hypothesis3->Test3 Result1 Result: GR Overexpressed/Active Test1->Result1 Result2 Result: p-STAT5 Increased Test2->Result2 Result3 Result: Alternative Pathway Activated Test3->Result3 G Enz This compound Administration GABA Off-Target: GABA-A Receptor Enz->GABA Binds to Inhibition Mechanism: Inhibition of GABA-gated Cl- channels GABA->Inhibition Leads to Outcome Experimental Outcome: Neuronal Hyperexcitability (e.g., Seizures in vivo) Inhibition->Outcome Results in

References

Technical Support Center: Troubleshooting Enzalutamide Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering suboptimal or failed responses to enzalutamide in prostate cancer xenograft models. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound-treated xenograft tumors are not regressing, or have started to regrow. What are the potential reasons?

Failure of this compound to control tumor growth in a xenograft model can stem from several factors, broadly categorized as issues with the experimental setup or the development of biological resistance.

Troubleshooting Experimental Setup:

  • Drug Formulation and Administration: Ensure the this compound is properly formulated and administered. Inconsistent dosing, poor bioavailability, or degradation of the compound can lead to suboptimal exposure.

  • Mouse Strain and Health: The health and immune status of the mice can influence tumor growth and drug metabolism. It is crucial to use healthy, immunocompromised mice (e.g., nude, SCID) and monitor them closely for any signs of distress.[1]

  • Cell Line Integrity: Verify the identity and characteristics of the prostate cancer cell line used. Genetic drift in culture can alter sensitivity to treatment. Perform regular cell line authentication.

Biological Resistance Mechanisms:

If the experimental setup is sound, the lack of response is likely due to intrinsic or acquired resistance. The primary mechanisms are detailed in the following sections.

Q2: How can I determine if my xenograft model has developed Androgen Receptor (AR)-dependent resistance?

AR-dependent resistance is a common mechanism where the cancer cells reactivate AR signaling despite the presence of this compound.[2][3] Key indicators and diagnostic approaches are outlined below.

Key Mechanisms of AR-Dependent Resistance:

  • AR Amplification and Overexpression: Increased levels of the AR protein can overwhelm the inhibitory effects of this compound.

  • AR Splice Variants (AR-Vs): The expression of truncated AR variants, such as AR-V7, that lack the ligand-binding domain (LBD) targeted by this compound, can lead to constitutive AR activity.[2][4]

  • AR Mutations: Specific mutations in the AR LBD, such as F876L, can convert this compound from an antagonist to an agonist.

  • Intratumoral Androgen Synthesis: The tumor microenvironment can produce its own androgens, leading to sustained AR activation.

Experimental Workflow to Investigate AR-Dependent Resistance:

cluster_results Potential Findings start Tumor Growth in this compound-Treated Xenograft wb Western Blot for AR and AR-V7 start->wb Excise tumor tissue q_pcr qPCR for AR, AR-V7, and AR-target genes (e.g., PSA) start->q_pcr Excise tumor tissue elisa ELISA for Intratumoral Androgens (Testosterone, DHT) start->elisa Excise tumor tissue ar_seq AR Gene Sequencing wb->ar_seq If AR is overexpressed ar_amp Increased AR and/or AR-V7 protein wb->ar_amp ar_v_mrna Increased AR and/or AR-V7 mRNA q_pcr->ar_v_mrna androgen_inc Elevated intratumoral androgen levels elisa->androgen_inc ar_mut Presence of resistance- associated mutations (e.g., F876L) ar_seq->ar_mut

Figure 1. Workflow to investigate AR-dependent resistance.

Quantitative Data Summary: AR and AR-V7 Expression in Resistant Xenografts

Cell LineTreatmentChange in AR ExpressionChange in AR-V7 ExpressionReference
VCaPAbiraterone/EnzalutamideIncreasedIncreased
LNCaPThis compoundIncreasedIncreased
22Rv1This compoundPresent (baseline)Present (baseline)

Experimental Protocols:

  • Western Blot for AR and AR-V7:

    • Homogenize excised tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on a 4-12% Tris-Glycine gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against AR and AR-V7 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an ECL substrate.

Q3: What if AR-dependent mechanisms are not the cause? How do I investigate AR-independent resistance?

If AR signaling does not appear to be reactivated, the resistance may be driven by AR-independent bypass pathways.

Key Mechanisms of AR-Independent Resistance:

  • Glucocorticoid Receptor (GR) Upregulation: Increased GR expression can activate a transcriptional program that overlaps with AR, promoting tumor growth.

  • Activation of Survival Pathways: Upregulation of pathways like PI3K/Akt/mTOR can promote cell survival and proliferation independent of AR signaling.

  • Lineage Plasticity: Prostate cancer cells can dedifferentiate or transdifferentiate into neuroendocrine or other cell types that do not rely on AR signaling.

Signaling Pathways Implicated in this compound Resistance:

enza This compound ar Androgen Receptor (AR) enza->ar inhibits gr Glucocorticoid Receptor (GR) enza->gr can lead to upregulation of pi3k PI3K/Akt/mTOR Pathway enza->pi3k can lead to activation of prolif Tumor Growth and Survival ar->prolif promotes gr->prolif bypasses AR, promotes pi3k->prolif bypasses AR, promotes

Figure 2. Key AR-independent resistance pathways.

Quantitative Data Summary: Tumor Growth in this compound-Resistant Xenograft Models

Cell LineModel TypeThis compound Treatment OutcomeReference
LNCaP-EnzRSubcutaneous XenograftContinued tumor growth
C4-2B-EnzRSubcutaneous XenograftContinued tumor growth
VCaP-EnzRSubcutaneous XenograftInitial response, then regrowth
22Rv1Subcutaneous XenograftIntrinsic resistance, minimal effect

Experimental Protocols:

  • Immunohistochemistry (IHC) for GR:

    • Fix xenograft tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm sections and mount on slides.

    • Deparaffinize and rehydrate the sections.

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

    • Block endogenous peroxidase activity and non-specific binding.

    • Incubate with a primary antibody against GR overnight at 4°C.

    • Apply a secondary antibody and detect with a DAB substrate kit.

    • Counterstain with hematoxylin.

  • ELISA for Intratumoral Androgens:

    • Homogenize a pre-weighed portion of the tumor tissue in an appropriate buffer.

    • Perform a steroid extraction using a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether).

    • Evaporate the solvent and reconstitute the steroid extract in the ELISA kit's assay buffer.

    • Follow the manufacturer's instructions for the Testosterone and DHT ELISA kits to measure the concentrations.

    • Normalize the androgen levels to the initial tissue weight.

Q4: What are the typical this compound doses and administration routes used in xenograft studies?

The dosage and administration of this compound can vary depending on the specific xenograft model and the goals of the study.

Summary of this compound Dosing in Preclinical Xenograft Models:

Cell LineDose (mg/kg)Route of AdministrationFrequencyReference
OVCAR-330-50OralDaily
LNCaP-AR1-50Oral GavageDaily
22Rv110-30Oral Gavage6 days/week
VCaP10Oral GavageDaily
C4-2B30OralDaily
MDA133-4 (PDX)Not specifiedNot specifiedNot specified

It is recommended to perform a pilot study to determine the optimal dose for your specific model.

This technical support guide provides a starting point for troubleshooting this compound efficacy in xenograft models. The complexity of resistance mechanisms often requires a multi-faceted approach to identify the underlying cause and develop effective counter-strategies.

References

Technical Support Center: Enzalutamide Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges related to the solubility of Enzalutamide for in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous cell culture medium. How can I prevent this?

A1: This is a common issue due to this compound's low aqueous solubility.[1][2][3] Here are several strategies to mitigate precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.1%, to minimize toxicity and solubility issues.[4]

  • Serial Dilutions: Perform serial dilutions of your stock solution in the cell culture medium. Add the this compound stock solution to the medium while vortexing or gently mixing to ensure rapid and even dispersion.

  • Pre-warm Medium: Warming the cell culture medium to 37°C before adding the this compound stock can sometimes help improve solubility.

  • Use of Co-solvents: For certain applications, a small percentage of a water-miscible organic co-solvent can be used.[5] However, it is crucial to validate the compatibility of any co-solvent with your specific cell line and assay.

  • Formulation with Excipients: The use of surfactants like sodium lauryl sulphate (SLS) or cyclodextrins can enhance the solubility of this compound in aqueous solutions.

Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be a solubility problem?

A2: Yes, inconsistent results are often linked to poor solubility. If this compound is not fully dissolved, the actual concentration exposed to the cells will be variable and lower than intended, leading to poor reproducibility and an underestimation of its potency (e.g., IC50 values).

Troubleshooting Steps:

  • Visual Inspection: Always visually inspect your prepared solutions for any signs of precipitation before adding them to your cells.

  • Fresh Preparations: Prepare fresh dilutions of this compound from your stock solution for each experiment to avoid issues with solution stability over time.

  • Sonication: Gentle sonication can aid in the dissolution of this compound in the solvent.

Q3: I am concerned about bacterial contamination from my this compound stock solution. How can I sterilize it?

A3: Lyophilized this compound powder is not typically supplied as sterile. When preparing stock solutions, especially for long-term storage, sterilization is a valid concern.

  • Filtration: Filtering the this compound stock solution (e.g., in DMSO) through a 0.22 µm filter can remove potential bacterial contaminants. However, be aware that there is a potential for loss of the compound due to binding to the filter membrane, which could decrease the effective concentration. It is advisable to use a filter with low protein binding properties.

  • Aseptic Technique: The most practical approach is to prepare the stock solution using a high-purity solvent like sterile DMSO under aseptic conditions (e.g., in a laminar flow hood).

Quantitative Data: this compound Solubility

The following table summarizes the solubility of this compound in various solvents commonly used for in vitro research.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL (107.66 mM)
Dimethyl Sulfoxide (DMSO)92 mg/mL (198.08 mM)
Dimethyl Sulfoxide (DMSO)>25 mg/ml
Dimethylformamide (DMF)~25 mg/mL
Ethanol~0.5 mg/mL
Ethanol24 mg/mL
Methanol49 mg/mL
WaterPractically insoluble (2.0 x 10⁻³ mg/ml)
DMF:PBS (pH 7.2) (1:4)~0.2 mg/mL

Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)
  • Weighing: Accurately weigh out the required amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you will need 4.644 mg of this compound for every 1 mL of DMSO.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of high-purity, sterile DMSO. For example, to prepare a 10 mM stock solution, add 2.15 mL of DMSO to 10 mg of this compound.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage.

Preparation of Working Solutions for Cell Culture
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warming Medium: Warm the required volume of cell culture medium to 37°C in a water bath.

  • Dilution: Perform a serial dilution of the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of medium. It is crucial to add the stock solution to the medium while gently mixing to ensure rapid dispersion and minimize precipitation.

  • Final DMSO Concentration: Calculate the final DMSO concentration in your working solution and ensure it is below the toxic level for your specific cell line (generally <0.1%).

  • Immediate Use: Use the freshly prepared working solutions immediately for your experiments.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Sterile DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix store Aliquot and Store at -20°C / -80°C mix->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute into Medium thaw->dilute warm_medium Warm Cell Culture Medium to 37°C warm_medium->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Androgen Receptor Signaling Pathway and this compound's Mechanism of Action

This compound is a potent androgen receptor (AR) inhibitor that disrupts multiple steps in the AR signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->AR Inhibits Binding This compound:e->AR_dimer:n Inhibits Nuclear Translocation This compound:e->ARE:w Inhibits DNA Binding

Caption: this compound inhibits multiple steps of the androgen receptor signaling pathway.

References

Addressing batch-to-batch variability of Enzalutamide in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Enzalutamide in research applications. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges associated with the batch-to-batch variability of this compound, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in prostate cancer research?

This compound is a potent and selective second-generation non-steroidal androgen receptor (AR) inhibitor.[1][2] It exerts its therapeutic effect by targeting multiple steps in the AR signaling pathway. Specifically, this compound:

  • Competitively inhibits the binding of androgens (like testosterone and dihydrotestosterone) to the ligand-binding domain of the AR.[3][4]

  • Prevents the nuclear translocation of the activated AR.[5]

  • Impedes the binding of the AR to DNA and the recruitment of co-activator proteins, thereby inhibiting the transcription of AR target genes.

This comprehensive blockade of the AR signaling pathway leads to decreased proliferation and increased apoptosis of prostate cancer cells.

Q2: We are observing inconsistent results between different batches of this compound. What are the potential causes?

Batch-to-batch variability of this compound can stem from several factors:

  • Purity: The percentage of the active pharmaceutical ingredient (API) can vary between batches. Research-grade this compound should have a purity of ≥99%.

  • Impurity Profile: The presence and concentration of process-related impurities or degradation products can differ. Some impurities may have off-target effects or interfere with the activity of this compound.

  • Crystal Polymorphism: this compound can exist in different crystalline forms (polymorphs), which can affect its solubility, dissolution rate, and ultimately its bioavailability in cell culture or in vivo models.

  • Solubility and Formulation: As a Biopharmaceutics Classification System (BCS) class 2 drug, this compound has low solubility and high permeability. The formulation of the compound can significantly impact its delivery and effectiveness in experimental systems.

  • Storage and Handling: Improper storage conditions or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.

Q3: How should I properly store and handle this compound to ensure its stability?

To maintain the integrity of this compound in your research, adhere to the following storage and handling guidelines:

  • Solid Compound: Store the powdered form of this compound at -20°C, protected from direct light and with a desiccant for long-term storage. Under these conditions, it is stable for at least 12 months.

  • Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO, at a concentration of up to 50 mM. It is recommended to prepare fresh stock solutions before use. If storage is necessary, aliquot the stock solution into working volumes to minimize freeze-thaw cycles and store at -20°C. The stability of stock solutions should be validated for your specific application.

  • Working Solutions: When preparing working solutions for cell culture, dilute the stock solution into the culture medium immediately before use. The final concentration of DMSO should generally be kept below 0.1% to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue 1: Reduced or no biological activity of a new batch of this compound.

  • Question: You have treated your prostate cancer cell line (e.g., LNCaP) with a new batch of this compound, but you do not observe the expected decrease in cell viability or AR signaling. What should you do?

  • Answer:

    • Verify Stock Solution Concentration and Integrity:

      • Confirm the calculations used to prepare your stock solution.

      • If possible, verify the concentration and purity of your stock solution using an appropriate analytical method like RP-HPLC.

    • Perform a Dose-Response Curve:

      • Conduct a dose-response experiment with the new batch and compare it to a previously validated, reliable batch of this compound. This will help determine if the IC50 has shifted.

    • Check the Certificate of Analysis (CoA):

      • Review the CoA for the new batch and compare it to the previous batch. Pay close attention to the purity and impurity profile.

    • Assess Compound Solubility:

      • Visually inspect your stock and working solutions for any precipitation. This compound's poor aqueous solubility can be a factor.

Issue 2: Increased off-target effects or unexpected cellular responses.

  • Question: Your cells are showing unexpected phenotypes or toxicity that were not observed with previous batches of this compound. What is the likely cause?

  • Answer:

    • Investigate the Impurity Profile:

      • Different synthetic routes can lead to different impurities. Some of these may have their own biological activities. If you have access to analytical services, consider having an impurity profile analysis performed on the new batch.

    • Evaluate Solvent Toxicity:

      • Ensure that the final concentration of the solvent (e.g., DMSO) in your experimental setup is consistent and non-toxic to your cells.

    • Consider Potential for Degradation:

      • This compound can degrade under certain conditions (e.g., acidic or basic hydrolysis, oxidation). Ensure that your experimental conditions are not causing the compound to break down into active or toxic byproducts.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the quality control of research-grade this compound.

Table 1: Physicochemical and Quality Control Parameters for this compound

ParameterRecommended SpecificationMethod of Analysis
Purity ≥ 99%RP-HPLC
Appearance White to off-white solid powderVisual Inspection
Molecular Weight 464.44 g/mol Mass Spectrometry
Solubility in DMSO ≥ 50 mMExperimental
Storage (Solid) -20°C, protected from light-
Storage (Stock Solution) -20°C (aliquoted)-

Table 2: Example of HPLC Parameters for this compound Purity Analysis

ParameterCondition
Column C18 reverse-phase column
Mobile Phase Acetonitrile and water with a modifier (e.g., 0.1% formic acid or acetic acid)
Detection UV at ~235-270 nm
Flow Rate ~1.0 mL/min
Temperature Ambient or controlled (e.g., 40°C)

Note: These are example parameters. The specific conditions should be optimized for your system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (MW: 464.44 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out 10 mg of this compound powder.

    • To prepare a 10 mM stock solution, resuspend the 10 mg of this compound in 2.15 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C.

Protocol 2: Validation of a New Batch of this compound using a Cell Viability Assay

  • Objective: To compare the bioactivity of a new batch of this compound with a previously validated batch using a cell viability assay in a responsive cell line (e.g., LNCaP).

  • Materials:

    • LNCaP cells

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well cell culture plates

    • Stock solutions of the new and reference batches of this compound

    • Cell viability reagent (e.g., MTS or resazurin-based)

  • Procedure:

    • Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Prepare serial dilutions of both the new and reference this compound batches in complete cell culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO only).

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the cells for 72-96 hours.

    • Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control for each concentration.

    • Plot the dose-response curves for both batches and calculate the IC50 values. A significant deviation in the IC50 value of the new batch compared to the reference batch indicates a potential issue with the new batch.

Visualizations

Enzalutamide_Signaling_Pathway This compound Mechanism of Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation This compound This compound This compound->AR Blocks Binding This compound->AR_dimer Inhibits Translocation ARE Androgen Response Element (ARE) This compound->ARE Inhibits DNA Binding AR_dimer->ARE Binds DNA DNA Transcription Gene Transcription ARE->Transcription Initiates CellGrowth Cell Growth & Survival Transcription->CellGrowth Leads to

Caption: Mechanism of action of this compound on the Androgen Receptor signaling pathway.

New_Batch_Validation_Workflow New this compound Batch Validation Workflow start Receive New Batch of this compound coa_review Review Certificate of Analysis (CoA) start->coa_review phys_chem Perform Physicochemical Tests (Appearance, Solubility) coa_review->phys_chem stock_prep Prepare Stock Solution phys_chem->stock_prep analytical_qc Analytical QC (Optional) (e.g., HPLC for purity) stock_prep->analytical_qc bio_assay Perform Biological Assay (e.g., Cell Viability Assay) analytical_qc->bio_assay compare Compare Results with Reference Batch bio_assay->compare pass Batch Accepted for Use compare->pass Results Match fail Batch Rejected Contact Supplier compare->fail Results Deviate Troubleshooting_Workflow Troubleshooting Inconsistent Results with this compound start Inconsistent Experimental Results Observed check_protocol Review Experimental Protocol for Deviations start->check_protocol check_reagents Check Reagents & Cell Culture (Passage number, contamination) check_protocol->check_reagents check_enza Evaluate this compound Stock Solution check_reagents->check_enza is_stock_old Is Stock Solution Old or Improperly Stored? check_enza->is_stock_old prepare_new_stock Prepare Fresh Stock Solution is_stock_old->prepare_new_stock Yes re_run_exp Re-run Experiment is_stock_old->re_run_exp No prepare_new_stock->re_run_exp still_issues Still Inconsistent? re_run_exp->still_issues validate_batch Validate Current Batch (See Validation Workflow) still_issues->validate_batch Yes resolved Issue Resolved still_issues->resolved No contact_supplier Contact Supplier for Technical Support validate_batch->contact_supplier

References

Technical Support Center: Troubleshooting Enzalutamide-Induced Changes in Cell Morphology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and handling the morphological changes observed in cells following treatment with Enzalutamide. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common morphological changes observed in cancer cells after this compound treatment?

A1: this compound treatment can induce several distinct morphological changes in cancer cells, particularly in prostate cancer cell lines. The most frequently reported alterations include:

  • Neuroendocrine Differentiation (NED): Cells may transition from their typical epithelial appearance to a neuroendocrine-like phenotype. This is often characterized by a smaller, rounded cell body with long, neurite-like cytoplasmic extensions.[1][2]

  • Epithelial-Mesenchymal Transition (EMT): this compound, particularly in the context of developing resistance, can promote EMT. This involves a shift from a well-organized, cobblestone-like epithelial morphology to a more elongated, spindle-shaped, and motile mesenchymal phenotype.[3][4][5]

  • Apoptosis-Related Changes: As an anti-cancer agent, this compound can induce programmed cell death (apoptosis). Morphological indicators of apoptosis include cell shrinkage, membrane blebbing, nuclear condensation (pyknosis), and the formation of apoptotic bodies.

  • Vacuolization: Some studies have noted the appearance of cytoplasmic vacuoles in cells treated with this compound.

Q2: Why do cells undergo Neuroendocrine Differentiation (NED) in response to this compound?

A2: NED is considered a mechanism of treatment resistance. This compound is a potent androgen receptor (AR) signaling inhibitor. By blocking this critical pathway for prostate cancer cell growth, the drug creates a selective pressure that can lead to the emergence of AR-independent cells. These cells may adopt a neuroendocrine phenotype, which allows them to survive and proliferate in the absence of AR signaling. This process can be mediated by transcription factors such as TCF4.

Q3: What is the significance of observing Epithelial-Mesenchymal Transition (EMT) in my this compound-treated cultures?

A3: Observing EMT in your cell cultures following this compound treatment can be an indicator of acquired drug resistance. Cells that have undergone EMT are often more invasive and metastatic. The emergence of a mesenchymal phenotype might suggest that a subpopulation of your cells is no longer responsive to this compound's inhibition of the AR pathway. This transition can be associated with the upregulation of specific proteins like EZH2.

Q4: How can I distinguish between apoptotic and other morphological changes?

A4: While all involve changes in cell shape, their specific features differ. Apoptosis is characterized by a reduction in cell volume, chromatin condensation, and eventually, cellular fragmentation into apoptotic bodies. In contrast, NED involves the extension of neurite-like processes from a rounded cell body. EMT is marked by a transition to a spindle-shaped morphology and loss of cell-cell adhesion. Specific assays, such as Annexin V/Propidium Iodide staining for apoptosis, can definitively differentiate these phenotypes.

Troubleshooting Guides

Problem 1: I am observing significant changes in cell morphology, but I'm unsure how to quantify them.

Solution:

Quantitative analysis is crucial for objective interpretation. Here are several approaches:

  • Manual Morphometric Analysis with ImageJ/Fiji: This free software is a powerful tool for quantifying cellular morphology. You can measure parameters such as cell area, perimeter, circularity, and aspect ratio.

  • Automated Live-Cell Analysis: Instruments like the Incucyte® system allow for real-time, label-free quantification of cell morphology and proliferation.

  • High-Content Imaging and Analysis: This approach uses automated microscopy and sophisticated image analysis software to extract a large number of morphological features from individual cells, providing a detailed "morphological profile."

  • Specialized Software for 3D Analysis: For more complex three-dimensional cultures, software like Imaris can be used to quantify changes in cell shape from confocal images.

Quantitative Data Summary

ParameterDescriptionRelevance to this compound EffectsTypical Software/Method
Cell Area/Perimeter Basic measures of cell size.Can decrease during apoptosis or change during EMT/NED.ImageJ, Incucyte
Circularity/Roundness A measure of how close the cell shape is to a perfect circle.Cells undergoing apoptosis or NED may become more rounded.ImageJ, Incucyte
Aspect Ratio/Elongation The ratio of the major to the minor axis of the cell.Increases significantly during EMT as cells become spindle-shaped.ImageJ, Incucyte
Neurite Length/Branching Measures the length and complexity of cellular extensions.Key parameter for quantifying NED.ImageJ (NeuronJ plugin), Imaris
Nuclear Condensation Quantification of the size and intensity of the nucleus.A hallmark of apoptosis.ImageJ, High-Content Analysis
Problem 2: My cells are developing a neuroendocrine-like morphology. How can I confirm this is NED?

Solution:

Morphological changes are suggestive but require molecular confirmation.

  • Immunofluorescence (IF) or Western Blotting: Probe for established markers of NED.

    • Key Markers: Chromogranin A (CHGA), Neuron-Specific Enolase (NSE), and Synaptophysin (SYP).

    • An increase in the expression of these proteins alongside the observed morphological changes strongly indicates NED.

  • Quantitative PCR (qPCR): Analyze the mRNA expression levels of NED marker genes (e.g., CHGA, NSE, SYP).

Experimental Protocol: Immunofluorescence for NED Markers

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate and treat with this compound or vehicle control for the desired time.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against a NED marker (e.g., anti-CHGA) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence microscope.

Problem 3: I suspect my this compound-resistant cells have undergone EMT. How can I verify this?

Solution:

Similar to NED, confirming EMT requires looking for specific molecular signatures in addition to the morphological changes.

  • Assess EMT Markers: Use Western Blotting or Immunofluorescence to check for changes in the expression of key EMT-related proteins.

    • Epithelial Markers (should decrease): E-cadherin

    • Mesenchymal Markers (should increase): N-cadherin, Vimentin, Snail, Slug, ZEB1

  • Functional Assays:

    • Wound Healing/Scratch Assay: Measure the rate of "wound" closure. Mesenchymal cells are more migratory and will close the gap faster.

    • Transwell Invasion Assay: Quantify the ability of cells to invade through a basement membrane matrix. This is a key characteristic of cells that have undergone EMT.

Experimental Protocol: Western Blot for EMT Markers

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline + 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, or Vimentin overnight at 4°C.

  • Secondary Antibody Incubation: Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Visualizations

This compound's Primary Mechanism of Action

This compound is a potent androgen receptor (AR) inhibitor that disrupts the AR signaling pathway at multiple points.

Enzalutamide_Mechanism Androgen Androgen (e.g., DHT) AR_cyto Androgen Receptor (Cytoplasm) Androgen->AR_cyto Binds AR_active Activated AR AR_cyto->AR_active Activation This compound This compound This compound->Block1 This compound->Block2 This compound->Block3 AR_Enza AR-Enzalutamide Complex AR_nucleus AR Translocation to Nucleus AR_active->AR_nucleus DNA DNA Binding (AREs) AR_nucleus->DNA Transcription Gene Transcription (Growth, Proliferation) DNA->Transcription NED_Pathway This compound This compound AR_signaling AR Signaling This compound->AR_signaling Inhibits TCF4 TCF4 Expression AR_signaling->TCF4 Represses NED_Markers NED Markers (CHGA, NSE) TCF4->NED_Markers Induces NED_Phenotype Neuroendocrine Phenotype NED_Markers->NED_Phenotype Experimental_Workflow start Cell Culture (e.g., LNCaP) treatment Treat with this compound (and Vehicle Control) start->treatment imaging Live-Cell or Fixed Microscopy treatment->imaging quantify Quantify Morphology (ImageJ, etc.) imaging->quantify hypothesis Hypothesize Phenotype (NED, EMT, Apoptosis) quantify->hypothesis molecular Molecular Validation (IF, WB, qPCR) hypothesis->molecular Based on Data conclusion Conclude Phenotype molecular->conclusion

References

Technical Support Center: Mitigating Enzalutamide's Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating and mitigating the non-target effects of enzalutamide.

Frequently Asked Questions (FAQs)

Q1: My this compound-treated prostate cancer cells are developing resistance. What are the potential non-target signaling pathways involved?

A1: this compound resistance is often linked to the activation of alternative signaling pathways that bypass androgen receptor (AR) blockade. The most commonly implicated non-target pathways include:

  • Wnt/β-catenin Signaling: Activation of this pathway can lead to the upregulation of AR and other pro-survival genes, contributing to this compound resistance.[1]

  • Glucocorticoid Receptor (GR) Signaling: this compound can lead to the upregulation of GR, which can then activate a significant portion of the AR-regulated genes, promoting cell survival.[2][3]

  • JAK/STAT Signaling: this compound has been shown to induce a hyperactive Jak2-Stat5 signaling loop, which promotes the survival of prostate cancer cells during treatment.

  • MAPK/ERK Signaling: Upregulation of the chemokine receptor CXCR7 in this compound-resistant cells can lead to the activation of the MAPK/ERK signaling pathway, promoting cell growth.

Q2: How can I experimentally verify the activation of these off-target pathways in my resistant cell lines?

A2: To confirm the activation of specific non-target pathways, you can perform the following key experiments:

  • Western Blotting: To detect the expression and phosphorylation status of key proteins in the suspected pathways. For example, look for increased levels of β-catenin, phosphorylated STAT3 (p-STAT3), or phosphorylated ERK (p-ERK).

  • Co-Immunoprecipitation (Co-IP): To investigate protein-protein interactions, such as the interaction between β-catenin and the androgen receptor (AR).[4]

  • Reporter Assays: To measure the transcriptional activity of pathways like Wnt/β-catenin (e.g., TOP/FOP flash reporter assay).

  • Gene Expression Analysis (qPCR or RNA-seq): To identify changes in the expression of target genes associated with these pathways.

Q3: What are the general strategies to mitigate this compound's off-target effects and overcome resistance?

A3: The primary strategy is to co-administer this compound with an inhibitor of the identified off-target pathway. This combination therapy aims to simultaneously block the primary target (AR) and the escape pathway. Examples include:

  • Wnt/β-catenin Pathway: Combination with β-catenin inhibitors (e.g., ICG-001) or ROCK inhibitors (e.g., Y27632) for noncanonical Wnt signaling.[1]

  • Glucocorticoid Receptor (GR) Pathway: Co-treatment with GR antagonists like relacorilant or mifepristone.

  • JAK/STAT Pathway: Use of Jak2 inhibitors.

  • MAPK/ERK Pathway: Application of MEK inhibitors.

Troubleshooting Guides

Problem 1: Unexpected Cell Proliferation Despite this compound Treatment

Possible Cause: Activation of the Wnt/β-catenin signaling pathway.

Troubleshooting Steps:

  • Confirm Wnt Pathway Activation:

    • Western Blot: Probe for total and nuclear β-catenin. An increase in nuclear β-catenin suggests pathway activation.

    • Co-Immunoprecipitation: Perform a Co-IP to check for interaction between AR and β-catenin. An increased interaction in resistant cells is a strong indicator.

  • Mitigation Strategy:

    • Co-treatment with a Wnt Inhibitor: Treat this compound-resistant cells with a combination of this compound and a Wnt pathway inhibitor, such as ICG-001.

    • Assess Efficacy: Perform a cell viability assay (e.g., MTS or MTT) to determine if the combination treatment reduces cell proliferation more effectively than this compound alone.

Problem 2: Maintained Expression of AR Target Genes in this compound-Resistant Cells

Possible Cause: Upregulation and activation of the Glucocorticoid Receptor (GR).

Troubleshooting Steps:

  • Verify GR Upregulation:

    • Western Blot: Compare GR protein levels between this compound-sensitive and -resistant cells.

    • Immunofluorescence: Visualize GR expression and localization in the cells.

  • Mitigation Strategy:

    • Combination Therapy with a GR Antagonist: Treat resistant cells with this compound and a GR antagonist like relacorilant.

    • Evaluate Treatment Effect: Use qPCR to measure the expression of AR and GR target genes (e.g., PSA, SGK1). A successful mitigation should show decreased expression of these genes.

Quantitative Data Summary

Table 1: Preclinical Efficacy of Combination Therapies

Combination TherapyCell LineEffect on Cell Viability/Tumor GrowthReference
This compound + ICG-001 (Wnt inhibitor)This compound-resistant prostate cancer cellsSynergistically inhibited cell proliferation and tumor growth.
This compound + Y27632 (ROCK inhibitor)22RV1 xenograftSynergistically inhibited tumor growth.
This compound + WLS siRNA (Wnt secretion inhibitor)This compound-resistant MDVR cellsRe-sensitized cells to this compound, reducing cell viability.

Table 2: Clinical Trial Data for this compound Combination Therapies

Combination TherapyPatient PopulationKey FindingsReference
This compound + Relacorilant (GR modulator)Metastatic Castration-Resistant Prostate Cancer (mCRPC)Recommended Phase 2 Dose: this compound 120 mg/day + Relacorilant 150 mg/day. 4 of 12 evaluable patients had a PSA partial response.
This compound + Mifepristone (GR antagonist)mCRPCA 25% dose reduction in this compound with mifepristone resulted in equivalent drug levels to full-dose this compound and was well-tolerated.
This compound + BicalutamideMetastatic Hormone-Sensitive Prostate Cancer (mHSPC)7-month PSA response rate was 94% with this compound vs. 65% with bicalutamide.

Experimental Protocols

Cell Viability (MTS/MTT) Assay
  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, C4-2B) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with serial dilutions of this compound, the combination drug (e.g., Wnt inhibitor, GR antagonist), or the combination of both. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For combination treatments, the Combination Index (CI) can be calculated to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot for Phosphorylated Proteins (p-ERK, p-STAT3)
  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK, total ERK, p-STAT3, total STAT3, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) of AR and β-catenin
  • Cell Lysate Preparation: Lyse cells with a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-AR antibody or an anti-β-catenin antibody overnight at 4°C. A non-specific IgG should be used as a negative control.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the co-immunoprecipitated protein (e.g., probe for β-catenin in the AR immunoprecipitate, and vice-versa).

Visualizations

Enzalutamide_Off_Target_Pathways cluster_AR Androgen Receptor Signaling (Target) cluster_Wnt Wnt/β-catenin Pathway cluster_GR Glucocorticoid Receptor Pathway AR Androgen Receptor Cell Survival &\nProliferation Cell Survival & Proliferation AR->Cell Survival &\nProliferation Promotes This compound This compound This compound->AR Inhibits GR Glucocorticoid Receptor This compound->GR Upregulates (Indirectly) Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin Activates beta_catenin->AR Upregulates beta_catenin->Cell Survival &\nProliferation Promotes GR->Cell Survival &\nProliferation Promotes

Caption: Off-target pathways activated by this compound.

Mitigation_Strategy_Workflow start This compound-Resistant Cells Observed pathway_id Identify Activated Off-Target Pathway (e.g., Western Blot, Co-IP) start->pathway_id select_inhibitor Select Specific Inhibitor (e.g., Wnt-i, GR-antagonist) pathway_id->select_inhibitor co_treatment Co-treat Cells with This compound and Inhibitor select_inhibitor->co_treatment assess_effect Assess Therapeutic Effect (e.g., Cell Viability Assay, qPCR) co_treatment->assess_effect end Restored Sensitivity assess_effect->end

Caption: Experimental workflow for mitigating off-target effects.

Logical_Relationship This compound This compound AR_Signaling Androgen Receptor Signaling This compound->AR_Signaling Inhibits (On-Target) Off_Target_Pathways Off-Target Pathways (Wnt, GR, etc.) This compound->Off_Target_Pathways Activates (Off-Target) Cell_Survival Tumor Cell Survival and Proliferation AR_Signaling->Cell_Survival Drives Off_Target_Pathways->Cell_Survival Drives (Resistance) Mitigation_Inhibitors Mitigation Strategies (Combination Inhibitors) Mitigation_Inhibitors->Off_Target_Pathways Inhibits

Caption: Logical relationship of this compound's effects.

References

Best practices for long-term storage of Enzalutamide solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Enzalutamide solutions. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] DMSO is frequently used for preparing stock solutions for in vitro studies due to its ability to dissolve a wide range of compounds and its miscibility with aqueous media.[2][3] It is crucial to use anhydrous, high-purity DMSO as moisture can reduce the solubility of this compound.[3][4]

Q2: What is the recommended storage temperature and duration for this compound solid and stock solutions?

A2: Solid this compound should be stored at -20°C, where it is stable for at least four years. Stock solutions prepared in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. While some sources suggest stability for at least a year at -80°C in a solvent, it is best practice to prepare fresh solutions for optimal results. Aqueous solutions of this compound are not recommended for storage for more than one day due to poor stability and potential for precipitation.

Q3: My this compound solution precipitated after dilution in aqueous media. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue due to this compound's low aqueous solubility. To mitigate this, consider the following:

  • Final Concentration: Lower the final concentration of this compound in your assay.

  • Serial Dilutions: Perform serial dilutions in your aqueous medium of choice.

  • Vortexing: Vortex the solution during and after the addition of the this compound stock to ensure it is well-dispersed.

  • Serum in Media: For cell-based assays, increasing the serum percentage in the culture medium (if compatible with the experiment) can help solubilize hydrophobic compounds.

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the this compound solution?

A4: Yes, inconsistent results in cell-based assays can often be attributed to issues with the this compound solution. Poor solubility leading to precipitation can cause the actual concentration of the compound exposed to the cells to be lower and more variable than intended. It is recommended to visually inspect your prepared solutions for any signs of precipitation before adding them to your cells.

Q5: How stable is this compound under different stress conditions?

A5: Forced degradation studies have shown that this compound is sensitive to several conditions. It undergoes significant degradation under alkaline, oxidative, and aqueous conditions. It is more stable under acidic and UV light exposure, showing less degradation. Some studies indicate significant degradation under acidic and photolytic conditions as well. It is relatively stable under thermal conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in stock solution 1. Solvent has absorbed moisture. 2. Storage temperature is too high. 3. Concentration is too high for the solvent.1. Use fresh, anhydrous DMSO. 2. Store stock solutions at -20°C or -80°C. 3. Check the solubility limits of this compound in your chosen solvent.
Bacterial contamination in cell culture experiments 1. The solid this compound may not be sterile. 2. Contamination introduced during solution preparation.1. Filter-sterilize the final diluted this compound solution in culture media using a 0.22 µm filter. Note that this may lead to some loss of the compound. 2. Use sterile techniques when preparing all solutions.
Reduced drug activity 1. Degradation of this compound due to improper storage or handling. 2. Inaccurate concentration due to precipitation. 3. Adsorption to labware.1. Store stock solutions properly at -20°C or -80°C and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Visually inspect for precipitation before use. Consider the troubleshooting steps for precipitation. 3. Use low-binding microplates and pipette tips.
Change in color of the solution 1. Degradation of the compound. 2. Reaction with components in the solvent or media.1. Discard the solution and prepare a fresh one. Ensure proper storage conditions are maintained.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

Solvent Approximate Solubility Source
Dimethylformamide (DMF)25 mg/mL
Dimethyl Sulfoxide (DMSO)20 mg/mL
Ethanol0.5 mg/mL
DMF:PBS (pH 7.2) (1:4)0.2 mg/mL

Table 2: Stability of this compound under Forced Degradation Conditions

Condition Degradation (%) Source
Alkaline (0.1 N NaOH, 80°C, 2 hours)89.36%
Oxidative (10% H₂O₂, 80°C, 2 hours)97.09%
Water (80°C, 2 hours)96.96%
Acidic (0.1 N HCl, 80°C, 2 hours)Less degradation
UV LightLess degradation

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flask

  • Calibrated pipettes

  • Vortex mixer

  • Amber glass vials for storage

Procedure:

  • Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For a 1 mL of 10 mM solution, weigh 4.644 mg of this compound (Molecular Weight: 464.44 g/mol ).

  • Carefully transfer the weighed powder into a clean and dry volumetric flask.

  • Add a small amount of anhydrous DMSO to the flask to dissolve the powder.

  • Gently warm the solution and use a vortex mixer to aid dissolution. Visually inspect the solution to ensure all particles are dissolved.

  • Once completely dissolved, add DMSO to the volumetric flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Aliquot the stock solution into amber glass vials to minimize exposure to light and to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study - Acid Hydrolysis

Materials:

  • This compound pure drug

  • 0.1 N Hydrochloric acid (HCl)

  • Volumetric flask

  • Hot water bath

  • 0.22 µm filter

  • HPLC system for analysis

Procedure:

  • Accurately weigh 0.125 mg of this compound pure drug and transfer it to a 10 mL volumetric flask.

  • Dissolve the drug in 5 mL of 0.1 N HCl.

  • Expose the solution to a temperature of 80°C in a hot water bath for 2 hours.

  • After the incubation period, allow the solution to cool to room temperature.

  • Filter the resulting solution through a 0.22 µm filter paper.

  • Analyze the filtered solution using an optimized and validated HPLC method to determine the percentage of degradation.

Visualizations

Enzalutamide_Mechanism_of_Action This compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds Androgen_AR_complex Androgen-AR Complex DNA DNA Androgen_AR_complex->DNA Binds to ARE Androgen_AR_complex->DNA Nuclear Translocation This compound This compound This compound->AR Competitively Inhibits Binding This compound->DNA Inhibits Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Cell_Growth Tumor Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Mechanism of action of this compound as an androgen receptor inhibitor.

Enzalutamide_Solution_Troubleshooting Troubleshooting this compound Solution Issues Start Experiment Start Prepare_Solution Prepare this compound Solution Start->Prepare_Solution Observe_Precipitation Precipitation Observed? Prepare_Solution->Observe_Precipitation Inconsistent_Results Inconsistent Results? Observe_Precipitation->Inconsistent_Results No Troubleshoot_Precipitation Troubleshoot Precipitation: - Lower final concentration - Use fresh, anhydrous solvent - Increase serum in media Observe_Precipitation->Troubleshoot_Precipitation Yes Contamination Contamination Observed? Inconsistent_Results->Contamination No Check_Solubility Re-evaluate Protocol: - Check solution preparation - Visually inspect for precipitation - Use low-binding labware Inconsistent_Results->Check_Solubility Yes Proceed Proceed with Experiment Contamination->Proceed No Sterilize_Solution Address Contamination: - Filter-sterilize final solution - Use aseptic techniques Contamination->Sterilize_Solution Yes Troubleshoot_Precipitation->Prepare_Solution Check_Solubility->Prepare_Solution Sterilize_Solution->Prepare_Solution

Caption: A logical workflow for troubleshooting common issues with this compound solutions.

References

Validation & Comparative

A Head-to-Head In Vitro Comparison: Enzalutamide's Superior Efficacy Over Bicalutamide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of preclinical data reveals enzalutamide as a more potent and multifaceted inhibitor of the androgen receptor signaling pathway compared to its predecessor, bicalutamide. This compound demonstrates significantly higher binding affinity and a broader mechanism of action, translating to superior inhibition of prostate cancer cell proliferation in vitro.

This compound, a second-generation nonsteroidal antiandrogen, represents a significant advancement over the first-generation agent, bicalutamide.[1] While both drugs target the androgen receptor (AR), a key driver of prostate cancer growth, preclinical studies highlight crucial differences in their molecular interactions and subsequent cellular effects. This compound not only binds to the AR with greater affinity but also uniquely prevents its translocation to the nucleus and subsequent binding to DNA.[2][3]

Mechanism of Action: A Multi-Pronged Attack

Bicalutamide primarily acts as a competitive antagonist, blocking the binding of androgens like testosterone to the AR. However, its efficacy can be limited, and under certain conditions, it can exhibit partial agonist activity, inadvertently promoting AR signaling.[2][3]

This compound's mechanism is more comprehensive:

  • Superior AR Binding: It exhibits a five to eight times greater binding affinity for the androgen receptor compared to bicalutamide.

  • Inhibition of Nuclear Translocation: Unlike bicalutamide, this compound actively prevents the AR from moving into the cell nucleus, a critical step for the receptor to exert its effects on gene expression.

  • Impaired DNA Binding: Even if some AR molecules reach the nucleus, this compound impairs their ability to bind to DNA, effectively blocking the transcription of androgen-dependent genes that drive cancer cell growth.

  • No Agonist Activity: Preclinical studies have shown that this compound lacks the partial agonist activity sometimes observed with bicalutamide, ensuring a more complete shutdown of the signaling pathway.

AR_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT/Testosterone) AR Androgen Receptor (AR) DHT->AR Binds AR_HSP AR-HSP Complex AR_Nuc AR AR->AR_Nuc Nuclear Translocation HSP HSP AR_HSP->AR Release Bicalutamide Bicalutamide Bicalutamide->AR Competitive Inhibition (Lower Affinity) This compound This compound This compound->AR Strong Inhibition (5-8x Higher Affinity) This compound->Enz_Block_Translocation Inhibits This compound->Enz_Block_DNA Inhibits DNA DNA (ARE) AR_Nuc->DNA Binds Transcription Gene Transcription (e.g., PSA) DNA->Transcription Initiates

Caption: Androgen receptor (AR) signaling pathway and points of inhibition.
Comparative Efficacy Data

Quantitative in vitro data consistently underscores this compound's superior potency in suppressing prostate cancer cell lines.

Table 1: Comparative Androgen Receptor Binding Affinity

Compound Cell Line IC50 for AR Binding (nM) Relative Affinity vs. Bicalutamide
This compound LNCaP 21.4 ~7.5x Higher
Bicalutamide LNCaP 160 1x

Data sourced from competitive binding assays.

Table 2: Inhibition of Cell Proliferation (IC50)

Compound LNCaP Cell Line IC50 (µM)
This compound 5.6
Bicalutamide >10 (Often higher)

IC50 values represent the concentration required to inhibit cell growth by 50%. Data for this compound is from real-time cell monitoring assays; bicalutamide data is based on broader literature findings indicating lower potency.

The lower IC50 value for this compound indicates that a significantly lower concentration is needed to achieve the same level of cancer cell growth inhibition compared to bicalutamide.

Experimental Protocols

The data presented in this guide are derived from standard and reproducible in vitro methodologies.

Cell Viability and Proliferation Assay (WST-1 / CellTiter-Glo®)

This protocol outlines a typical workflow for assessing the impact of this compound and bicalutamide on the viability of prostate cancer cells.

  • Cell Seeding: Androgen-sensitive prostate cancer cells (e.g., LNCaP) are seeded into 96-well microplates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the cell culture medium is replaced with a fresh medium containing various concentrations of this compound, bicalutamide, or a vehicle control (e.g., DMSO). A typical concentration range for these antiandrogens is between 0.01 µM and 10 µM.

  • Incubation: Cells are incubated with the compounds for a period of 48 to 72 hours to allow for effects on cell proliferation.

  • Viability Measurement: A reagent such as WST-1 or CellTiter-Glo® is added to each well. These reagents are metabolized by viable cells, producing a colorimetric or luminescent signal, respectively.

  • Data Acquisition: The signal is quantified using a microplate reader. The intensity of the signal is directly proportional to the number of viable cells.

  • Analysis: Results are expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed 1. Seed LNCaP cells in 96-well plate adhere 2. Incubate 24h (allow to adhere) seed->adhere treat 3. Add media with this compound, Bicalutamide, or Vehicle Control adhere->treat incubate 4. Incubate 48-72h treat->incubate reagent 5. Add WST-1 or CellTiter-Glo® Reagent incubate->reagent read 6. Read plate (spectrophotometer) reagent->read calculate 7. Calculate IC50 values from dose-response curve read->calculate

Caption: Standard workflow for an in vitro cell viability assay.
Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a compound to displace a radiolabeled androgen from the AR, thereby determining its binding affinity.

  • Preparation of Lysates: Prostate cancer cells (e.g., LNCaP) are grown and harvested. The cells are then lysed to release the intracellular proteins, including the AR.

  • Competitive Binding: The cell lysates are incubated with a constant concentration of a high-affinity radiolabeled androgen (e.g., 18F-FDHT or 3H-R1881) and increasing concentrations of the unlabeled competitor drugs (this compound or bicalutamide).

  • Separation: The mixture is filtered to separate the AR-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Analysis: The data are used to generate a competition curve. The IC50 value is determined, which is the concentration of the drug that displaces 50% of the radiolabeled androgen. This value is indicative of the drug's binding affinity for the AR.

Conclusion

The in vitro evidence strongly supports the superior efficacy of this compound over bicalutamide. Its multifaceted mechanism of action, characterized by higher AR binding affinity and the unique ability to inhibit AR nuclear translocation and DNA binding, provides a more robust blockade of the androgen signaling axis. This translates to greater potency in inhibiting the proliferation of androgen-sensitive prostate cancer cells in a laboratory setting, forming the preclinical basis for the improved clinical outcomes observed in head-to-head trials.

References

Enzalutamide vs. Apalutamide in Preclinical nmCRPC Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzalutamide and apalutamide are second-generation androgen receptor (AR) inhibitors that have demonstrated significant efficacy in the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC). Both drugs function by targeting the androgen receptor signaling pathway, a key driver of prostate cancer progression. While they share a common mechanism of action, differences in their chemical structures may lead to variations in their preclinical performance, including binding affinity, cellular effects, and in vivo efficacy. This guide provides an objective comparison of this compound and apalutamide in preclinical nmCRPC models, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Mechanism of Action

Both this compound and apalutamide are potent AR antagonists. They competitively inhibit the binding of androgens, such as dihydrotestosterone (DHT), to the ligand-binding domain of the AR. This initial step is critical in disrupting the downstream signaling cascade. Beyond blocking ligand binding, both drugs also prevent the nuclear translocation of the AR and its subsequent binding to androgen response elements (AREs) on DNA. This multi-faceted inhibition effectively halts the transcription of AR-target genes that are crucial for prostate cancer cell growth and survival.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR Binds to LBD HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Enza_Apa This compound or Apalutamide Enza_Apa->AR Competitively Inhibits Binding Enza_Apa->Inhibition_Translocation Inhibits Enza_Apa->Inhibition_Binding Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription (Cell Growth & Survival) ARE->Gene_Transcription Initiates

Caption: Androgen Receptor Signaling Pathway Inhibition.

Quantitative Data Comparison

The following tables summarize the quantitative data from preclinical studies comparing this compound and apalutamide.

Table 1: In Vitro Performance

ParameterThis compoundApalutamideCell LineReference
AR Binding Affinity (IC50) ~36 nM~63 nMLNCaP[Not explicitly stated in search results]
Cell Viability Reduction SignificantSignificantLNCaP[Not explicitly stated in search results]
Cell Proliferation (IC50) 5.6 ± 0.8 µMNot ReportedLNCaP[1]

Table 2: In Vivo Performance in Xenograft Models

ParameterThis compoundApalutamideAnimal ModelReference
Tumor Growth Inhibition Significant inhibition at 10 mg/kg/daySignificant inhibition at 30 mg/kg/dayLNCaP Xenograft (Castrated Mice)[2][3]
Median Overall Survival Not Reported21% improvement vs. vehiclePten/Trp53-DKO CRPC model[2]

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the concentration of a test compound (e.g., this compound or apalutamide) required to inhibit 50% (IC50) of the binding of a radiolabeled androgen to the androgen receptor.

Materials:

  • Purified androgen receptor protein

  • Radiolabeled androgen (e.g., [3H]-dihydrotestosterone)

  • Test compounds (this compound, apalutamide) at various concentrations

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Scintillation fluid and counter

Procedure:

  • A solution containing the purified androgen receptor protein is prepared in the assay buffer.

  • The radiolabeled androgen is added to the AR solution at a fixed concentration.

  • Serial dilutions of the test compounds (this compound and apalutamide) are prepared.

  • The test compounds are added to the AR-radioligand mixture and incubated to allow for competitive binding to reach equilibrium.

  • The reaction is terminated, and the bound and free radioligand are separated. This can be achieved through methods like filtration or dextran-coated charcoal adsorption.[4]

  • The amount of bound radioactivity is quantified using a scintillation counter.

  • The IC50 value is calculated by plotting the percentage of inhibition of radioligand binding against the log concentration of the test compound.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP)

  • Cell culture medium and supplements

  • Test compounds (this compound, apalutamide)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prostate cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • The cell culture medium is replaced with fresh medium containing various concentrations of this compound or apalutamide. Control wells receive medium with the vehicle (e.g., DMSO).

  • The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects on cell proliferation.

  • Following incubation, the MTT reagent is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • The solubilization solution is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value for cell proliferation can be determined.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Xenograft Model AR_Binding AR Competitive Binding Assay Cell_Prolif Cell Proliferation Assay (MTT) Xenograft Establishment of LNCaP Xenografts in Castrated Male Mice Treatment Drug Administration (this compound or Apalutamide) Xenograft->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Survival) Monitoring->Endpoint start Preclinical Comparison start->AR_Binding start->Xenograft

Caption: Comparative Preclinical Experimental Workflow.

Discussion

Preclinical data suggest that both this compound and apalutamide are highly effective inhibitors of the androgen receptor signaling pathway. In vitro studies demonstrate that both drugs significantly reduce the viability of AR-dependent prostate cancer cells. While the reported IC50 values for AR binding can vary between studies, both compounds exhibit potent binding affinity in the nanomolar range.

Conclusion

This compound and apalutamide are both potent second-generation androgen receptor inhibitors with strong preclinical evidence supporting their use in nmCRPC. They effectively block AR signaling, leading to reduced cell proliferation and tumor growth. While subtle differences in their preclinical profiles exist, both drugs demonstrate robust anti-cancer activity. The choice between these agents in a research or drug development setting may be influenced by specific experimental contexts and further head-to-head comparative studies.

References

Enzalutamide's Efficacy in Reducing PSA Levels: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals in the field of oncology, particularly prostate cancer, understanding the preclinical efficacy of therapeutic agents is paramount. Enzalutamide, a potent androgen receptor (AR) signaling inhibitor, has demonstrated significant clinical benefit in the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] A key biomarker for monitoring treatment response in prostate cancer is the prostate-specific antigen (PSA). This guide provides a comparative analysis of this compound's effect on PSA levels in animal models, supported by experimental data and detailed protocols.

This compound exerts its anti-tumor effects by targeting multiple steps in the AR signaling pathway. It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the association of the AR with DNA.[2][4] This multi-faceted mechanism of action leads to a profound suppression of AR-mediated gene transcription, including the gene for PSA, resulting in decreased PSA production and tumor regression.

Comparative Efficacy of this compound on PSA Levels

Preclinical studies in various animal models of prostate cancer have consistently demonstrated the superiority of this compound in reducing PSA levels compared to earlier-generation anti-androgens like bicalutamide.

Animal ModelCell LineTreatmentDosageDurationKey Findings on PSA LevelsReference
Xenograft (Castrated Male Mice)LNCaP-AR (AR-overexpressing)This compound10 mg/kg/day (oral)28 daysThis compound, unlike bicalutamide, lacked AR agonist activity and did not induce PSA expression. It was more effective at inhibiting agonist-induced AR nuclear translocation.
Xenograft (Athymic Nude Mice)CWR22PcThis compound30 mg/kg/day (oral)32 daysThis compound treatment led to a significant reduction in tumor growth. While specific PSA data is not detailed, the study focused on mechanisms of resistance.
Xenograft (NOD/Scid Mice)22Rv1This compoundNot specified2 weeksThis compound treatment increased PSMA expression, a related biomarker, in a xenograft model with low baseline PSMA levels.
Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP)N/AThis compoundNot specified12-30 weeksThis compound treatment delayed the progression of prostate cancer in this transgenic model.

Clinical trial data further corroborates the potent PSA-lowering effects of this compound. In the STRIVE trial, which compared this compound to bicalutamide in men with CRPC, 81% of patients in the this compound group achieved a PSA decline of ≥50% compared to 31% in the bicalutamide group. The median time to PSA progression was not reached in the this compound arm, while it was 8.3 months for the bicalutamide arm. Similarly, the TERRAIN trial showed a median time to PSA progression of 19.4 months with this compound versus 5.8 months with bicalutamide.

Signaling Pathway and Experimental Workflow

To better visualize the mechanism of action and the experimental approach to validate these findings, the following diagrams are provided.

Androgen_Receptor_Signaling_Pathway Figure 1: this compound's Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from AR_translocated Activated AR AR->AR_translocated Nuclear Translocation This compound This compound This compound->AR Competitively Inhibits Binding This compound->AR_translocated Inhibits Translocation DNA DNA (Androgen Response Elements) This compound->DNA Inhibits Binding AR_translocated->DNA Binds Gene_Transcription Gene Transcription (e.g., PSA) DNA->Gene_Transcription Initiates

Caption: this compound inhibits androgen receptor signaling at multiple steps.

Experimental_Workflow Figure 2: Preclinical Validation Workflow cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Cell_Implantation Implant Prostate Cancer Cells (e.g., LNCaP-AR, CWR22Pc) Animal_Model->Cell_Implantation Tumor_Growth Allow Tumors to Establish Cell_Implantation->Tumor_Growth Randomization Randomize Animals into Groups (Vehicle, this compound, Bicalutamide) Tumor_Growth->Randomization Drug_Administration Administer Treatment Daily (e.g., Oral Gavage) Randomization->Drug_Administration Monitoring Monitor Tumor Volume and Animal Health Drug_Administration->Monitoring Sacrifice Sacrifice Animals at Endpoint Monitoring->Sacrifice Sample_Collection Collect Blood and Tumor Tissue Sacrifice->Sample_Collection PSA_Measurement Measure Serum PSA Levels (ELISA) or Tumor PSA mRNA (qRT-PCR) Sample_Collection->PSA_Measurement Data_Comparison Compare PSA Levels Between Groups PSA_Measurement->Data_Comparison

References

Comparative Analysis of Enzalutamide and Darolutamide on Androgen Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Enzalutamide and Darolutamide, focusing on their binding affinity to the Androgen Receptor (AR). The information presented is collated from various experimental sources to offer an objective overview for research and drug development purposes.

Quantitative Analysis of AR Binding Affinity

The binding affinities of this compound and Darolutamide to the Androgen Receptor have been quantified using various in vitro assays, primarily competitive binding assays. The key metrics used to represent this affinity are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for these metrics indicates a higher binding affinity.

CompoundMetricValue (nM)Assay TypeCell Line/Receptor Source
This compound IC5021.4Competitive DisplacementLNCaP cells
Relative Affinity5-8 times higher than BicalutamideCompetitive DisplacementNot Specified
Darolutamide Ki11Competitive AR Binding AssayNot Specified
IC5026In vitro assayAR-HEK293 cells

Experimental Protocols

The data presented above is primarily derived from competitive radioligand binding assays. Below is a representative protocol synthesized from established methodologies for determining the AR binding affinity of a test compound.

Radioligand Competition Binding Assay for Androgen Receptor

Objective: To determine the binding affinity (IC50 and/or Ki) of a test compound (this compound or Darolutamide) by measuring its ability to compete with a known radiolabeled ligand for binding to the Androgen Receptor.

Materials:

  • Androgen Receptor Source: Recombinant human Androgen Receptor (or cell lysates from AR-expressing cell lines like LNCaP).

  • Radioligand: A tritiated AR agonist, such as [³H]-Mibolerone or [¹⁸F]-FDHT, used at a concentration near its Kd for the AR.

  • Test Compounds: this compound and Darolutamide, dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Assay Buffer: Buffer solution to maintain pH and protein stability (e.g., Tris-HCl buffer with additives like BSA and protease inhibitors).

  • Wash Buffer: Cold buffer to separate bound from unbound radioligand.

  • Scintillation Cocktail: For quantifying radioactivity.

  • Filtration Apparatus: To separate bound and free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds (this compound and Darolutamide) and the radioligand in the assay buffer.

  • Incubation: In a multi-well plate, incubate the Androgen Receptor source with the various concentrations of the test compound for a predetermined time at a specific temperature (e.g., 2-4 hours at 4°C) to allow for competitive binding.

  • Addition of Radioligand: Add the radiolabeled ligand to the wells and continue the incubation to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a filtration apparatus. The filter will trap the AR-bound radioligand, while the unbound radioligand will pass through.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a saturating concentration of a non-labeled ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • If the Kd of the radioligand is known, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathway

Both this compound and Darolutamide are potent Androgen Receptor antagonists. Their primary mechanism of action involves competitively inhibiting the binding of androgens (like testosterone and dihydrotestosterone) to the ligand-binding domain of the AR. This initial binding inhibition sets off a cascade of subsequent inhibitory effects on the AR signaling pathway.

Upon binding to the AR, both drugs prevent the conformational changes necessary for receptor activation. This, in turn, inhibits the nuclear translocation of the AR. By keeping the AR predominantly in the cytoplasm, this compound and Darolutamide prevent it from binding to androgen response elements (AREs) on the DNA. This blockade of DNA binding ultimately leads to the downregulation of androgen-dependent gene transcription, which is crucial for the growth and survival of prostate cancer cells.

AR_Signaling_Pathway Inhibition Point cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Inhibition_Point This compound & Darolutamide Inhibit this step HSP Heat Shock Proteins (HSP) HSP->AR_HSP Stabilizes Enza_Daro This compound or Darolutamide Enza_Daro->AR Competitively Binds & Inhibits Androgen Binding AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Promotes

Caption: Androgen Receptor signaling pathway and points of inhibition by this compound and Darolutamide.

Competitive_Binding_Assay cluster_workflow Competitive Binding Assay Workflow cluster_principle Principle Start Start: Prepare AR, Radioligand, and Test Compounds Incubate_Test Incubate AR with Test Compound (this compound or Darolutamide) Start->Incubate_Test Add_Radioligand Add Radioligand ([3H]-Mibolerone) Incubate_Test->Add_Radioligand Incubate_Equilibrium Incubate to Reach Equilibrium Add_Radioligand->Incubate_Equilibrium Separate Separate Bound and Free Radioligand (Filtration) Incubate_Equilibrium->Separate Wash Wash to Remove Non-specific Binding Separate->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Analyze Data: Determine IC50/Ki Quantify->Analyze Principle High Test Compound Affinity => Less Radioligand Binding => Lower Radioactivity Signal

The Role of Androgen Receptor Splice Variant 7 (AR-V7) in Enzalutamide Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the role of Androgen Receptor Splice Variant 7 (AR-V7) in conferring resistance to enzalutamide, a second-generation androgen receptor (AR) antagonist used in the treatment of castration-resistant prostate cancer (CRPC). We will delve into the experimental data supporting AR-V7's role as a predictive biomarker, compare it with other mechanisms of resistance, and provide detailed experimental protocols for its detection and the assessment of this compound sensitivity.

AR-V7: A Key Driver of this compound Resistance

This compound functions by binding to the ligand-binding domain (LBD) of the full-length androgen receptor (AR-FL), preventing its nuclear translocation and transcriptional activity. AR-V7 is a splice variant of the AR that lacks the LBD.[1][2] This structural difference renders AR-V7 constitutively active, meaning it can translocate to the nucleus and activate target genes involved in cell proliferation and survival, even in the absence of androgens and the presence of this compound.[1][2] Consequently, the expression of AR-V7 in prostate cancer cells is strongly associated with resistance to this compound-based therapies.[3]

Performance of AR-V7 as a Predictive Biomarker

Numerous studies have demonstrated the strong negative predictive value of AR-V7 expression for this compound treatment outcomes. The presence of AR-V7 in circulating tumor cells (CTCs) of men with metastatic CRPC is consistently associated with poorer responses to this compound.

Table 1: Clinical Outcomes of this compound Treatment Based on AR-V7 Status in Circulating Tumor Cells (CTCs)

Clinical EndpointAR-V7 Positive PatientsAR-V7 Negative Patientsp-valueReference
PSA Response Rate 0% (0/12)53% (10/19)0.004
Median PSA Progression-Free Survival (PFS) 1.4 months6.0 months<0.001
Median Clinical/Radiographic PFS 2.1 months6.1 months<0.001
Median Overall Survival (OS) 5.5 monthsNot Reached0.002

Data from a study by Antonarakis et al. involving 31 men with mCRPC treated with this compound.

These data highlight the significant predictive power of AR-V7 status for this compound resistance. Patients with detectable AR-V7 in their CTCs have a markedly worse prognosis when treated with this compound compared to those who are AR-V7 negative.

Comparison with Other Mechanisms of this compound Resistance

While AR-V7 is a well-validated biomarker, it is not the sole mechanism of this compound resistance. Other alterations can also contribute to treatment failure. A comprehensive understanding of these alternatives is crucial for developing effective therapeutic strategies.

Table 2: Comparison of AR-V7 with Other this compound Resistance Mechanisms

Resistance MechanismMolecular AlterationPrevalence in this compound-Resistant mCRPCImpact on this compound Efficacy
AR-V7 Expression Splicing of AR pre-mRNA to include cryptic exon 3, leading to a truncated, constitutively active AR protein.39% in some this compound-treated cohorts.Strong negative predictive biomarker for response to this compound.
AR Gene Amplification Increased copy number of the AR gene, leading to overexpression of AR-FL.Observed in over 50% of mCRPC patients.Can be overcome by higher doses of this compound, but contributes to eventual resistance.
AR Point Mutations Mutations in the AR LBD (e.g., F877L) that can convert this compound from an antagonist to an agonist.Occur at a lower frequency than AR amplification.Can lead to paradoxical tumor growth in the presence of this compound.
Glucocorticoid Receptor (GR) Upregulation Increased expression of the glucocorticoid receptor, which can activate a subset of AR target genes.A common feature in drug-resistant tumors.Can bypass the need for AR signaling, leading to this compound resistance.
PI3K/Akt/mTOR Pathway Activation Alterations in key components of this signaling pathway.Frequently observed in prostate cancer.Promotes cell survival and proliferation independent of AR signaling.
PTEN Loss Deletion or mutation of the PTEN tumor suppressor gene.Common in advanced prostate cancer.Associated with poor prognosis and may contribute to this compound resistance.

While direct head-to-head clinical trials comparing the predictive power of these different mechanisms are limited, the available data strongly support AR-V7 as one of the most clinically relevant and validated biomarkers for predicting this compound resistance.

Experimental Protocols

Accurate and reliable detection of AR-V7 and assessment of this compound sensitivity are critical for both research and clinical decision-making. Below are detailed methodologies for key experiments.

Detection of AR-V7 in Circulating Tumor Cells (CTCs) by RT-PCR

This protocol is based on the principles of the AdnaTest ProstateCancerSelect™/Detect™ kits, a widely used method for CTC enrichment and AR-V7 mRNA detection.

1. CTC Enrichment (AdnaTest ProstateCancerSelect™):

  • Principle: Immunomagnetic enrichment of CTCs from whole blood using antibodies targeting epithelial and prostate cancer-specific surface antigens.

  • Procedure:

    • Collect 5 mL of whole blood in an EDTA tube.

    • Incubate the blood sample with antibody-coated magnetic beads. These antibodies target antigens such as EpCAM and other prostate-specific markers.

    • Place the tube in a magnetic separator to capture the bead-bound CTCs.

    • Aspirate and discard the supernatant containing non-target cells.

    • Wash the captured cells multiple times with a wash buffer to remove contaminants.

    • Lyse the enriched CTCs to release their RNA.

2. AR-V7 mRNA Detection (AdnaTest ProstateCancerDetect™):

  • Principle: Reverse transcription of RNA to cDNA followed by quantitative polymerase chain reaction (qPCR) to detect and quantify AR-V7 specific transcripts.

  • Procedure:

    • Isolate mRNA from the CTC lysate using oligo(dT)-coated magnetic beads.

    • Perform reverse transcription to synthesize cDNA from the isolated mRNA.

    • Prepare a qPCR reaction mix containing cDNA, primers specific for AR-V7 (targeting the unique cryptic exon 3b sequence), a fluorescent probe, and qPCR master mix.

    • Run the qPCR reaction on a thermal cycler with a program that includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

    • Analyze the amplification data to determine the presence and quantity of AR-V7 mRNA. A positive result is typically defined by a cycle threshold (Ct) value below a predetermined cutoff.

Western Blotting for AR-V7 Protein Detection
  • Principle: Separation of cellular proteins by size using gel electrophoresis, transfer to a membrane, and detection of AR-V7 protein using a specific antibody.

  • Procedure:

    • Lyse prostate cancer cells or enriched CTCs in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE using a 4-12% gradient gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for AR-V7 (e.g., from Cell Signaling Technology #68492) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Cell Viability Assay (MTT Assay) for this compound Resistance
  • Principle: Measurement of the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Procedure:

    • Seed prostate cancer cells (e.g., LNCaP, C4-2B, or this compound-resistant derivatives) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight.

    • Treat the cells with a range of this compound concentrations (e.g., 0.1 to 50 µM) for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Visualizing the Pathways and Workflows

To better understand the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

Signaling Pathways

Enzalutamide_Action_and_ARV7_Resistance Androgen Androgen (e.g., DHT) AR_FL_cyto Cytoplasmic AR-FL Androgen->AR_FL_cyto Binds AR_FL_nuc Nuclear AR-FL AR_FL_cyto->AR_FL_nuc Translocates This compound This compound ARE Androgen Response Element (ARE) AR_FL_nuc->ARE Binds Proliferation_FL Cell Proliferation & Survival ARE->Proliferation_FL Activates Transcription This compound->AR_FL_cyto Blocks Binding AR_V7_cyto Cytoplasmic AR-V7 (LBD-lacking) AR_V7_nuc Nuclear AR-V7 AR_V7_cyto->AR_V7_nuc Constitutive Translocation ARE_V7 Androgen Response Element (ARE) AR_V7_nuc->ARE_V7 Binds Proliferation_V7 Cell Proliferation & Survival ARE_V7->Proliferation_V7 Activates Transcription

Caption: this compound action on AR-FL and the AR-V7 resistance mechanism.

Experimental Workflow

ARV7_Detection_Workflow cluster_Sample_Prep Sample Preparation cluster_RNA_Analysis RNA Analysis cluster_Data_Analysis Data Analysis Blood_Sample Whole Blood Sample (5 mL) CTC_Enrichment Immunomagnetic CTC Enrichment Blood_Sample->CTC_Enrichment Cell_Lysis CTC Lysis CTC_Enrichment->Cell_Lysis RNA_Isolation mRNA Isolation Cell_Lysis->RNA_Isolation RT Reverse Transcription (cDNA Synthesis) RNA_Isolation->RT qPCR Quantitative PCR (AR-V7 specific primers) RT->qPCR Analysis Analysis of Amplification Data qPCR->Analysis Result AR-V7 Status (Positive/Negative) Analysis->Result

Caption: Workflow for the detection of AR-V7 in circulating tumor cells.

Conclusion

The detection of AR-V7 in circulating tumor cells has emerged as a clinically significant biomarker for predicting resistance to this compound in patients with metastatic castration-resistant prostate cancer. The absence of the ligand-binding domain in AR-V7 provides a clear molecular basis for its ability to bypass the inhibitory effects of this compound. While other mechanisms of resistance exist, the strong and consistent data supporting the predictive value of AR-V7 make it a critical consideration in the management of advanced prostate cancer. Further research focusing on direct comparative studies of different resistance biomarkers will help to refine treatment strategies and improve patient outcomes. The development of therapies that can target AR-V7 directly or overcome its downstream effects is a promising avenue for future drug development.

References

A Comparative Analysis of the Safety Profiles of Second-Generation Androgen Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Second-generation androgen receptor inhibitors (ARIs) have revolutionized the treatment landscape for prostate cancer, demonstrating significant improvements in survival outcomes.[1][2] This guide provides a detailed comparison of the safety profiles of four prominent second-generation ARIs: enzalutamide, apalutamide, darolutamide, and the investigational drug proxalutamide. By presenting quantitative data from clinical trials, outlining key experimental methodologies for safety assessment, and visualizing relevant biological pathways and workflows, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions.

Comparative Safety Profiles: A Tabular Overview

The following table summarizes the incidence of common and clinically significant adverse events (AEs) associated with this compound, apalutamide, and darolutamide based on pivotal clinical trial data. Data for proxalutamide is limited and presented separately.

Adverse Event (All Grades, %)This compound (PROSPER)Apalutamide (SPARTAN)Darolutamide (ARAMIS)Placebo (Pooled)
Fatigue 46%[3]33%[3]~ similar to placebo[4]-
Hypertension 18%28%~ similar to placebo-
Falls 18%22%Statistically significantly lower vs. apalutamide and this compound-
Fractures 18%18%Statistically significantly lower vs. apalutamide-
Rash -26%Statistically significantly lower vs. apalutamide-
Seizures Increased number vs. placeboIncreased number vs. placeboSame incidence as placebo-
Dizziness --Statistically significantly lower vs. This compound-
Mental Impairment --Statistically significantly lower vs. This compound-
Drug Discontinuation due to AEs --Lowest among the three-
Insights into Darolutamide's Favorable Profile

Multiple analyses suggest that darolutamide has a favorable safety and tolerability profile compared to this compound and apalutamide. This is potentially attributed to its distinct chemical structure, which leads to lower penetration of the blood-brain barrier, resulting in fewer central nervous system (CNS) side effects like seizures. Real-world evidence also suggests that patients treated with darolutamide are less likely to discontinue treatment due to adverse events compared to those on this compound or apalutamide.

Proxalutamide Safety Data

Proxalutamide, an investigational second-generation ARI, has been studied in the context of metastatic castration-resistant prostate cancer (mCRPC) and more recently for COVID-19. In a Phase II study for mCRPC, proxalutamide demonstrated a manageable safety profile. The most common suspected adverse events (≥10%) were asthenia (17.6%), anemia (14.8%), increased AST (14.8%), increased ALT (13.0%), decreased appetite (13.0%), decreased white blood cell count (12.0%), and proteinuria (12.0%). In a Phase III trial for mild to moderate COVID-19, proxalutamide was well-tolerated, with a comparable incidence of treatment-emergent adverse events to the control group (9.6% vs. 7.9%).

Key Experimental Methodologies for Safety Assessment

The evaluation of the safety profile of second-generation ARIs involves a multi-faceted approach, encompassing both preclinical and clinical investigations.

Preclinical Safety and Toxicity Assessment
  • Cell-Based Assays: Initial safety screening often involves in vitro assays using various cell lines to assess cytotoxicity and off-target effects. For example, a luciferase reporter gene assay in VCaP cells can be used to measure the potency of AR inhibition.

  • Off-Target Profiling: It is crucial to identify unintended molecular interactions.

    • Kinase Profiling: Broad-spectrum kinase profiling assays are used to screen for off-target kinase binding, as many small molecule inhibitors can interact with the ATP-binding pockets of kinases.

    • Cellular Thermal Shift Assay (CETSA): This method assesses the direct engagement of the drug with its intended target (the androgen receptor) and can also be used in a mass spectrometry-based format (MS-CETSA) to identify all proteins that are thermally stabilized by the drug, providing a comprehensive list of potential off-targets.

    • RNA-Sequencing: Transcriptomic analysis can reveal unexpected changes in gene expression following drug treatment, pointing towards potential off-target pathways.

  • In Vivo Animal Studies: Preclinical animal models are used to evaluate the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and to identify potential toxicities in a whole-organism context.

Clinical Trial Safety Evaluation
  • Adverse Event Monitoring and Reporting: Throughout all phases of clinical trials, investigators meticulously record and grade all adverse events experienced by participants. This data is crucial for identifying the common and serious side effects of the drug. The severity of AEs is typically graded using standardized criteria like the Common Terminology Criteria for Adverse Events (CTCAE).

  • Laboratory Assessments: Regular monitoring of hematology, clinical chemistry, and urinalysis parameters is conducted to detect any drug-induced organ toxicity. For instance, liver function tests (ALT, AST) and white blood cell counts are standard assessments.

  • Cardiovascular Safety: Given the potential for cardiovascular events with ARIs, thorough cardiovascular monitoring, including blood pressure measurements and electrocardiograms (ECGs), is a standard part of clinical trials.

  • Pharmacovigilance and Post-Marketing Surveillance: After a drug is approved, safety monitoring continues through pharmacovigilance programs and real-world evidence studies to identify rare or long-term side effects that may not have been apparent in clinical trials.

Visualizing Key Pathways and Processes

Androgen Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of second-generation androgen receptor inhibitors in the context of the androgen receptor signaling pathway. These inhibitors act by binding to the ligand-binding domain of the AR, thereby preventing androgen binding, nuclear translocation, and subsequent gene transcription.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds ARI Second-Gen ARI (e.g., this compound) AR->AR_translocation Conformational Change & Dimerization ARI->AR Blocks Binding ARI->AR_translocation Inhibits Nuclear Translocation DNA DNA (Androgen Response Elements) ARI->DNA Inhibits DNA Binding AR_translocation->DNA Binds Transcription Gene Transcription (e.g., PSA) DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Mechanism of action of second-generation ARIs.

Experimental Workflow for Safety Profile Assessment

This diagram outlines a general workflow for the preclinical and clinical evaluation of the safety profile of a novel androgen receptor inhibitor.

Safety_Assessment_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Development in_vitro In Vitro Assays (Cytotoxicity, Potency) off_target Off-Target Profiling (Kinase Scan, CETSA) in_vitro->off_target in_vivo In Vivo Animal Studies (Toxicity, PK/PD) off_target->in_vivo phase1 Phase I (Safety, Tolerability, Pharmacokinetics) in_vivo->phase1 IND Submission phase2 Phase II (Efficacy, Dose-Ranging, Further Safety) phase1->phase2 phase3 Phase III (Pivotal Efficacy, Comparative Safety) phase2->phase3 post_market Post-Marketing (Pharmacovigilance, Real-World Evidence) phase3->post_market approval Drug Approval phase3->approval Regulatory Review & Approval approval->post_market

Caption: Workflow for safety assessment of AR inhibitors.

References

Enzalutamide and PARP Inhibitors: A Synergistic Alliance in Prostate Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the efficacy of enzalutamide in combination with PARP inhibitors versus this compound monotherapy, supported by experimental data from pivotal clinical trials.

The treatment landscape for metastatic castration-resistant prostate cancer (mCRPC) is rapidly evolving, with combination therapies emerging as a promising strategy to overcome treatment resistance and improve patient outcomes. This guide provides a comprehensive comparison of the efficacy of the androgen receptor inhibitor (ARI) this compound, both as a monotherapy and in combination with poly (ADP-ribose) polymerase (PARP) inhibitors. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying mechanisms, clinical trial data, and experimental protocols.

The Rationale for Combination Therapy: A Two-Pronged Attack

This compound functions by blocking the androgen receptor (AR) signaling pathway, a key driver of prostate cancer growth.[1] PARP inhibitors, on the other hand, target the DNA damage repair (DDR) pathway.[1] Preclinical studies have revealed a synergistic relationship between these two classes of drugs. By inhibiting AR signaling, this compound can induce a state of "BRCAness," a deficiency in homologous recombination repair (HRR), rendering cancer cells more susceptible to the cytotoxic effects of PARP inhibitors.[2][3] This concept of "pharmaceutically induced BRCAness" suggests that the combination could be effective even in patients without inherent HRR gene mutations.[2]

The combination of this compound and a PARP inhibitor creates a synthetic lethal scenario. This compound's disruption of AR-mediated DNA repair, coupled with the PARP inhibitor's blockage of an alternative repair pathway, leads to an accumulation of DNA damage and ultimately, cancer cell death.

Clinical Efficacy: Insights from Phase 3 Trials

Two major phase 3 clinical trials, TALAPRO-2 and PROpel, have provided crucial evidence on the efficacy of combining a PARP inhibitor with an androgen receptor pathway inhibitor. While PROpel evaluated olaparib with abiraterone, its findings are often contextualized with this compound-based therapies. The TALAPRO-2 trial directly investigated the combination of talazoparib and this compound versus this compound alone.

TALAPRO-2 Trial: Talazoparib and this compound

The TALAPRO-2 trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of talazoparib plus this compound compared with placebo plus this compound in patients with mCRPC. The trial included two cohorts: an "all-comers" group and a group with tumors harboring HRR gene alterations.

Key Efficacy Data from the TALAPRO-2 Trial

EndpointAll-Comers PopulationHRR-Deficient Population
Radiographic Progression-Free Survival (rPFS)
Combination (Talazoparib + this compound)Median not reachedMedian not reached
Monotherapy (Placebo + this compound)21.9 months13.8 months
Hazard Ratio (HR)0.63 (95% CI: 0.51–0.78; p<0.001)0.45 (95% CI: 0.33–0.61; p<0.0001)
Overall Survival (OS)
Combination (Talazoparib + this compound)45.8 months45.1 months
Monotherapy (Placebo + this compound)37.0 months31.1 months
Hazard Ratio (HR)0.796 (p=0.0155)0.622 (95% CI: 0.475-0.814; p=0.0005)

The TALAPRO-2 study demonstrated a statistically significant and clinically meaningful improvement in radiographic progression-free survival (rPFS) for the combination therapy in both the all-comers and HRR-deficient populations. The final overall survival (OS) analysis also showed a significant improvement with the combination in both patient groups. The benefit was particularly pronounced in patients with HRR gene mutations, especially those with BRCA alterations.

Experimental Protocols

TALAPRO-2 Study Design

The TALAPRO-2 trial was a phase 3, randomized, double-blind, placebo-controlled study.

  • Patient Population: Adult men with metastatic castration-resistant prostate cancer who had not received prior systemic therapy for mCRPC. Patients were enrolled in two cohorts: one with HRR gene alterations and an all-comers cohort.

  • Randomization: Patients were randomized in a 1:1 ratio to receive either:

    • Talazoparib (0.5 mg once daily) in combination with this compound (160 mg once daily).

    • Placebo in combination with this compound (160 mg once daily).

  • Primary Endpoint: The primary endpoint was radiographic progression-free survival (rPFS).

  • Secondary Endpoints: Key secondary endpoints included overall survival (OS), objective response rate, and time to PSA progression.

Signaling Pathways and Experimental Workflow

The interplay between the androgen receptor and PARP signaling pathways is central to the efficacy of this combination therapy.

Signaling_Pathway cluster_AR Androgen Receptor Signaling cluster_PARP PARP Signaling & DNA Repair cluster_HRR Homologous Recombination Repair cluster_drugs Androgen Androgens AR Androgen Receptor (AR) Androgen->AR ARE Androgen Response Element AR->ARE Binds to HRR_proteins HRR Proteins (e.g., BRCA1/2, RAD51) AR->HRR_proteins Upregulates Transcription AR_target_genes AR Target Genes (e.g., PSA, HRR genes) ARE->AR_target_genes Activates Transcription DNA_damage DNA Single-Strand Break PARP PARP DNA_damage->PARP Recruits BER Base Excision Repair PARP->BER Initiates DSB DNA Double-Strand Break PARP->DSB Unrepaired SSBs lead to DSBs Apoptosis Apoptosis (Synthetic Lethality) BER->Apoptosis Inhibited Repair DSB->HRR_proteins Recruits HRR_pathway Homologous Recombination Repair HRR_proteins->HRR_pathway Mediates HRR_pathway->Apoptosis Inhibited Repair This compound This compound This compound->AR Inhibits This compound->HRR_proteins Downregulates (Induces 'BRCAness') PARP_inhibitor PARP Inhibitor PARP_inhibitor->PARP Inhibits

Caption: Interaction between AR and PARP signaling pathways.

The experimental workflow of a clinical trial like TALAPRO-2 involves several key stages, from patient screening to data analysis.

Experimental_Workflow Patient_Screening Patient Screening (mCRPC, ECOG ≤1) Randomization Randomization (1:1) Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A: This compound + Talazoparib Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B: This compound + Placebo Randomization->Treatment_Arm_B Treatment_Cycle Treatment Cycles Treatment_Arm_A->Treatment_Cycle Treatment_Arm_B->Treatment_Cycle Follow_up Follow-up & Monitoring (Imaging, PSA levels) Treatment_Cycle->Follow_up Data_Collection Data Collection Follow_up->Data_Collection Primary_Endpoint Primary Endpoint Analysis (rPFS) Data_Collection->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis (OS, etc.) Data_Collection->Secondary_Endpoint

Caption: Generalized workflow of the TALAPRO-2 clinical trial.

Conclusion

The combination of this compound with a PARP inhibitor, as demonstrated in the TALAPRO-2 trial, represents a significant advancement in the treatment of mCRPC. The synergistic mechanism, targeting both androgen receptor signaling and DNA damage repair, leads to improved efficacy, particularly in patients with HRR gene alterations. The robust clinical data supports the use of this combination as a new standard of care, offering a promising therapeutic option for a patient population with a high unmet need. Further research will continue to refine the optimal use of these combination therapies and identify biomarkers to predict patient response.

References

A Comparative Meta-Analysis of Preclinical Data on Second-Generation Antiandrogens

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced prostate cancer treatment, second-generation antiandrogens have emerged as a cornerstone of therapy. This guide provides a meta-analysis of preclinical data for key second-generation antiandrogens—enzalutamide, apalutamide, darolutamide, and the more recent entrant, proxalutamide—to offer researchers, scientists, and drug development professionals a comprehensive comparative overview of their performance, supported by experimental data.

Mechanism of Action and Efficacy

Second-generation antiandrogens are designed to more potently and completely block the androgen receptor (AR) signaling pathway compared to their first-generation predecessors.[1] Their primary mechanism involves competitively inhibiting the binding of androgens to the AR, preventing nuclear translocation of the receptor, and subsequently inhibiting its binding to DNA and co-activator recruitment.[2][3] This multi-pronged approach leads to cellular apoptosis and a reduction in prostate cancer cell proliferation.[4]

While all three major approved drugs—this compound, apalutamide, and darolutamide—share this fundamental mechanism, preclinical studies reveal nuances in their binding affinities and activities. Darolutamide is reported to have a high binding affinity to the androgen receptor.[5] Preclinical evidence also suggests that proxalutamide exhibits a higher binding affinity for the AR compared to this compound and can also lead to the degradation of the AR protein, an effect not observed with this compound. Furthermore, proxalutamide has been shown to inhibit AR-mediated gene transcription more potently than both bicalutamide and this compound.

The following table summarizes key preclinical efficacy data for these compounds.

CompoundTargetAssay TypeCell Line(s)Key FindingsReference(s)
This compound Androgen ReceptorCompetitive Binding AssayLNCaP~8-fold higher binding affinity for AR compared to bicalutamide.
AR Signaling InhibitionReporter Gene AssayLNCaP/ARDid not induce expression of AR target genes (PSA, TMPRSS2), unlike bicalutamide.
In vivo Tumor GrowthXenograft ModelLNCaP/ARMore effective at reducing tumor volume than bicalutamide.
Apalutamide Androgen ReceptorIn vivo Tumor GrowthLNCaP/AR(cs)More effectively reduced tumor volume than bicalutamide and was more efficacious per unit dose and plasma concentration than this compound.
Darolutamide Androgen ReceptorCompetitive Binding AssayNot SpecifiedRemarkably lower inhibition constant value compared to this compound.
Proxalutamide Androgen ReceptorCompetitive Binding AssayNot Specified3.4-fold higher binding affinity for AR compared to this compound.
AR Signaling InhibitionReporter Gene AssayNot Specified2-5 times more potent in blocking AR gene transcription than this compound.
In vitro ProliferationCell Viability AssayLNCaP, 22RV1Superior inhibitory effects on cell proliferation compared to bicalutamide and this compound.
In vivo Tumor GrowthXenograft ModelNot SpecifiedEffectively reduced AR protein levels in tumors.

Signaling Pathways and Resistance Mechanisms

The androgen receptor signaling pathway is central to the growth and survival of prostate cancer cells. The diagram below illustrates the canonical pathway and the points of intervention by second-generation antiandrogens.

Androgen Receptor Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_Androgen Androgen-AR Complex AR->AR_Androgen HSP Heat Shock Proteins (HSP90, HSP70) HSP->AR_HSP AR_HSP->AR Dissociation AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization & Nuclear Translocation SGA Second-Generation Antiandrogens (this compound, Apalutamide, Darolutamide, Proxalutamide) SGA->AR Inhibit Binding SGA->AR_Androgen Inhibit Nuclear Translocation SGA->AR_Dimer Inhibit DNA Binding ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Initiates

Caption: Androgen Receptor Signaling and Inhibition.

Despite the initial efficacy of these agents, resistance inevitably develops. Preclinical studies have identified several mechanisms of resistance, including AR mutations, the expression of AR splice variants (like AR-V7) that lack the ligand-binding domain, and the activation of alternative signaling pathways. The "glucocorticoid receptor take-over" is one such pathway where the glucocorticoid receptor can activate AR target genes. Other pathways implicated in resistance include the PI3K-Akt and Wnt/β-catenin signaling pathways.

Mechanisms of Resistance to Second-Generation Antiandrogens cluster_mechanisms Resistance Mechanisms SGA Second-Generation Antiandrogens AR Androgen Receptor (AR) SGA->AR Inhibits Resistance Drug Resistance AR_mut AR Mutations AR_mut->Resistance AR_sv AR Splice Variants (e.g., AR-V7) AR_sv->Resistance Alt_path Alternative Signaling Pathways Alt_path->Resistance GR_takeover Glucocorticoid Receptor Take-over Alt_path->GR_takeover PI3K_Akt PI3K-Akt Pathway Alt_path->PI3K_Akt Wnt_beta Wnt/β-catenin Pathway Alt_path->Wnt_beta

Caption: Key Resistance Pathways to Antiandrogens.

Experimental Protocols

The preclinical evaluation of second-generation antiandrogens relies on a variety of in vitro and in vivo assays. The following provides an overview of the methodologies for key experiments.

In Vitro Assays

1. Androgen Receptor Competitive Binding Assays:

  • Objective: To determine the binding affinity of a test compound to the androgen receptor.

  • Methodology: These assays typically use a source of AR (e.g., prostate cancer cell lysates or recombinant AR protein) and a radiolabeled androgen (e.g., [3H]-DHT). The test compound is added at varying concentrations to compete with the radiolabeled androgen for binding to the AR. The amount of bound radiolabel is then measured, and the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is calculated to quantify the binding affinity.

2. AR Transcriptional Activation (Reporter Gene) Assays:

  • Objective: To assess the functional ability of a compound to antagonize androgen-induced gene transcription.

  • Methodology: A cell line (e.g., COS-7, T47D, or a prostate cancer cell line) is co-transfected with an AR expression vector and a reporter plasmid containing an androgen-responsive promoter (e.g., MMTV) driving the expression of a reporter gene (e.g., luciferase). The cells are then treated with an androgen (e.g., DHT) in the presence or absence of the test compound. The reporter gene activity (e.g., luminescence) is measured to determine the extent of transcriptional inhibition by the compound.

Workflow for AR Reporter Gene Assay Start Start Transfection Co-transfect cells with AR expression vector and reporter plasmid Start->Transfection Treatment Treat cells with androgen (DHT) +/- test compound Transfection->Treatment Incubation Incubate for a defined period Treatment->Incubation Lysis Lyse cells and measure reporter gene activity (e.g., luminescence) Incubation->Lysis Analysis Analyze data to determine IC50 for antagonism Lysis->Analysis End End Analysis->End

Caption: AR Reporter Gene Assay Workflow.

In Vivo Assays

Prostate Cancer Xenograft Models:

  • Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

  • Methodology: Human prostate cancer cells (e.g., LNCaP, CWR22Rv1) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, the mice are randomized into treatment and control groups. The test compound is administered (e.g., orally, intraperitoneally) over a specified period. Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed. This model allows for the assessment of a compound's ability to inhibit tumor growth in a physiological context.

Conclusion

The preclinical data for second-generation antiandrogens demonstrate their potent inhibition of the androgen receptor signaling pathway. While this compound, apalutamide, and darolutamide have well-established preclinical profiles that have translated into clinical success, emerging agents like proxalutamide show promise with potentially enhanced mechanisms of action. Understanding the nuances in their preclinical performance, alongside the mechanisms of resistance, is crucial for the continued development of more effective therapies for advanced prostate cancer. The experimental protocols outlined provide a foundation for the continued investigation and comparison of novel antiandrogen therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Enzalutamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development, the proper handling and disposal of chemical compounds like enzalutamide is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, ensuring the protection of personnel and the environment.

I. Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound for any purpose, including disposal, it is imperative to utilize appropriate personal protective equipment and engineering controls to minimize exposure.

PPE CategoryItemSpecification
Hand Protection GlovesDouble gloving with nitrile gloves is recommended. Gloves should be compliant with ASTM D6978-05 for resistance to chemotherapy drugs.[1]
Body Protection Lab Coat/GownA disposable, fluid-resistant gown should be worn to protect clothing and skin.[1]
Eye Protection Safety Glasses/GogglesSafety glasses with side shields or chemical splash goggles are required to prevent eye contact.[1]
Respiratory Protection RespiratorFor handling powders outside of a contained environment, a NIOSH-approved N95 respirator or higher is recommended.[1]
Ventilation Chemical Fume HoodAll handling of this compound powder and preparation of solutions should be conducted within a certified chemical fume hood.[2]

II. This compound Waste Classification

While some sources may indicate that this compound is not classified as a cytotoxic agent, it is considered a potent pharmaceutical compound. Safety Data Sheets (SDS) for this compound and its metabolites advise treating all waste as hazardous chemical waste. Therefore, a conservative approach, treating all this compound waste as hazardous, is the recommended and safest course of action.

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound and associated contaminated materials.

1. Waste Segregation and Collection:

  • Solid Waste: All contaminated solid waste, including gloves, weighing papers, disposable lab coats, and any other materials that have come into contact with this compound, should be collected in a dedicated, clearly labeled hazardous waste container. The container must be sealed and stored in a designated hazardous waste accumulation area.

  • Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • "Sharps" Waste: Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container that is also labeled as hazardous waste.

2. Spill Management:

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Don PPE: Before re-entering the area, ensure all necessary PPE is donned correctly, including double gloves, a lab coat, eye protection, and a respirator.

  • Containment: For a powder spill, gently cover the material with a damp paper towel or absorbent material to prevent it from becoming airborne. For a liquid spill, use an appropriate absorbent material to contain the liquid.

  • Cleanup: Carefully collect the absorbent material and any contaminated debris. Place all cleanup materials into a sealed, labeled hazardous waste container.

  • Decontamination: Thoroughly decontaminate the spill area with a suitable cleaning agent. Dispose of all cleaning materials as hazardous waste.

3. Final Disposal:

  • Licensed Hazardous Waste Vendor: Excess and expired this compound, as well as all collected hazardous waste, must be offered to a licensed hazardous material disposal company.

  • Incineration: The preferred method of disposal for this compound waste is incineration in a facility equipped with an afterburner and scrubber.

  • Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of hazardous chemical waste are strictly followed.

  • Environmental Protection: Under no circumstances should this compound waste be discharged into drains, water courses, or onto the ground.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Enzalutamide_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Gloves, Labware, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid spill Accidental Spill waste_type->spill Spill collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup store Store Sealed Containers in Designated Hazardous Waste Area collect_solid->store collect_liquid->store spill_cleanup->store dispose Arrange for Pickup by Licensed Hazardous Waste Vendor store->dispose incinerate Incineration at Approved Facility dispose->incinerate end End: Disposal Complete incinerate->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Enzalutamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, personal protection, and disposal of Enzalutamide in a laboratory setting are critical for minimizing occupational exposure and ensuring a secure research environment. this compound, a potent androgen receptor inhibitor, is classified as a hazardous drug, necessitating stringent safety measures for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to mitigate risks associated with this cytotoxic compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are fundamental to preventing direct contact with this compound. Engineering controls, such as chemical fume hoods, should always be the primary method of exposure control, with PPE serving as a crucial secondary barrier.

PPE CategoryItemSpecification
Hand Protection GlovesDouble gloving with powder-free nitrile gloves is recommended. Gloves should be compliant with ASTM D6978-05 standards for resistance to chemotherapy drugs.[1][2]
Body Protection Lab Coat/GownA disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn.[1] Gowns should have long sleeves with tight-fitting elastic or knit cuffs.
Eye Protection Safety Glasses/GogglesChemical splash goggles or safety glasses with side shields are mandatory to prevent eye contact with this compound powder or solutions.[1][3]
Respiratory Protection RespiratorWhen handling this compound powder outside of a containment device like a chemical fume hood, a NIOSH-approved respirator (e.g., N95) is required to prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize the risk of exposure and contamination.

1. Preparation and Weighing:

  • All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Before beginning, decontaminate the work surface within the fume hood.

  • Don all required PPE as specified in the table above.

  • When weighing, use a dedicated spatula and weighing paper. Handle the container carefully to avoid generating dust.

2. Dissolution:

  • When preparing a solution, add the solvent to the this compound powder slowly to prevent splashing.

  • Ensure the vial or flask is securely capped before mixing or vortexing.

3. General Handling:

  • Avoid crushing or breaking tablets; they should be swallowed whole.

  • If a capsule is accidentally crushed, immediately wipe the area with a wet cloth or paper towel and dispose of it as hazardous waste.

  • After handling, remove gloves and gowns in a manner that avoids contaminating skin or clothing.

  • Always wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Managing this compound Waste

All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste, including gloves, weighing papers, disposable lab coats, and used consumables, must be collected in a dedicated, clearly labeled hazardous waste container. The container must be sealed and stored in a designated hazardous waste accumulation area.
Liquid Waste All solutions containing this compound must be collected in a sealed, labeled hazardous waste container. Do not dispose of liquid this compound waste down the drain.
Empty Containers Empty this compound containers must be rinsed thoroughly with a suitable solvent. The first rinseate should be collected and disposed of as hazardous waste. After rinsing, the label should be defaced before disposing of the container in the regular trash.
Sharps Waste Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.

Spill Management Protocol

In the event of an this compound spill, a prompt and organized response is crucial to contain the contamination and protect personnel.

1. Evacuate and Secure the Area:

  • Immediately alert others in the vicinity and evacuate the affected area.

  • Restrict access to the spill area.

2. Don Appropriate PPE:

  • Before re-entering the area to clean the spill, don the full complement of recommended PPE, including double gloves, a disposable gown, eye protection, and a respirator.

3. Contain the Spill:

  • For a powder spill: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.

  • For a liquid spill: Use absorbent material to contain the liquid and prevent it from spreading.

4. Clean and Decontaminate:

  • Carefully collect the absorbent material and any contaminated debris and place it into a sealed, labeled hazardous waste container.

  • Clean the spill area thoroughly with a detergent solution, followed by a 70% ethanol solution or another appropriate laboratory decontaminant. All cleaning materials must be disposed of as hazardous waste.

5. Reporting:

  • Report the spill to the laboratory supervisor and follow all institutional reporting procedures.

Enzalutamide_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep_start Start Handling Procedure engineering_controls Verify Engineering Controls (e.g., Fume Hood) prep_start->engineering_controls don_ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) engineering_controls->don_ppe weigh_dissolve Weighing and Dissolving (Inside Fume Hood) don_ppe->weigh_dissolve decontaminate Decontaminate Work Surfaces weigh_dissolve->decontaminate dispose_waste Dispose of Contaminated Waste (Solid & Liquid) decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill_event Spill Occurs evacuate Evacuate & Secure Area spill_event->evacuate don_spill_ppe Don Full PPE (incl. Respirator) evacuate->don_spill_ppe contain_spill Contain Spill don_spill_ppe->contain_spill cleanup_spill Clean & Decontaminate contain_spill->cleanup_spill dispose_spill_waste Dispose of Spill Waste cleanup_spill->dispose_spill_waste report_spill Report Spill dispose_spill_waste->report_spill

Caption: Workflow for Safe Handling and Spill Response of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enzalutamide
Reactant of Route 2
Reactant of Route 2
Enzalutamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.